molecular formula C12H22O2 B7772113 Citronellyl Acetate CAS No. 67650-82-2

Citronellyl Acetate

Cat. No.: B7772113
CAS No.: 67650-82-2
M. Wt: 198.30 g/mol
InChI Key: JOZKFWLRHCDGJA-UHFFFAOYSA-N
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Description

Citronellol acetate is a monoterpenoid that is the acetate ester of citronellol. It has been isolated from Citrus hystrix. It has a role as a plant metabolite. It is an acetate ester and a monoterpenoid. It is functionally related to a citronellol.
Citronellyl acetate has been reported in Alpinia latilabris, Alpinia hainanensis, and other organisms with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
RN given refers to cpd without isomeric designation

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7-dimethyloct-6-enyl acetate
Source PubChem
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InChI

InChI=1S/C12H22O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h6,11H,5,7-9H2,1-4H3
Source PubChem
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InChI Key

JOZKFWLRHCDGJA-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(CCC=C(C)C)CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5051739
Record name Citronellyl acetate
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Molecular Weight

198.30 g/mol
Source PubChem
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Physical Description

Liquid, colourless liquid/fruity odour
Record name 6-Octen-1-ol, 3,7-dimethyl-, 1-acetate
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Record name Citronellyl acetate
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Boiling Point

229.00 °C. @ 760.00 mm Hg
Record name (±)-Citronellyl acetate
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Solubility

soluble in alcohol, most fixed oils; insoluble in glycerol, propylene glycol, water, 1 ml in 9 ml 70% alcohol (in ethanol)
Record name Citronellyl acetate
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Density

0.883-0.893
Record name Citronellyl acetate
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CAS No.

150-84-5
Record name Citronellyl acetate
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Record name Acetic acid, citronellyl ester
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Record name Citronellyl acetate
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Record name Citronellyl acetate
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Record name CITRONELLYL ACETATE
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Record name (±)-Citronellyl acetate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the Natural Occurrence and Analysis of Citronellyl Acetate in Commercially Significant Essential Oils

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Citronellyl acetate, a monoterpenoid ester, is a valuable natural compound prized for its distinct fresh, rosy, and fruity aroma.[1][2] It is a key constituent in the flavor and fragrance industries and is gaining attention for its potential biological activities, including antinociceptive and pro-apoptotic effects.[3][4] This technical guide provides a comprehensive overview for researchers and drug development professionals on the primary botanical sources of this compound. We delve into the critical factors influencing its in-planta concentration, detail standardized methodologies for its extraction, and present a robust analytical workflow for its precise identification and quantification. The protocols and data herein are synthesized from peer-reviewed literature and established industry practices to ensure scientific integrity and reproducibility.

Introduction to this compound: A Compound of Interest

This compound (CAS No: 150-84-5) is the acetate ester of citronellol.[5] Its chemical structure, featuring an asymmetric carbon, results in two enantiomers, (R)-(+)- and (S)-(-)-citronellyl acetate, each with a unique olfactory profile. The (R)-(+) enantiomer is described as fruity and rosy, while the (S)-(-) form is more aldehydic and lemony.[6] In most natural occurrences and commercial preparations, it is found as a racemic mixture.[6]

Beyond its primary application in perfumery to impart floral-fruity notes in rose, geranium, and lavender compositions, this compound is used as a flavoring agent and has demonstrated potential as an antimicrobial and insect repellent.[4][6][7] Its natural origin makes it a desirable alternative to synthetic aroma chemicals, aligning with the growing consumer demand for eco-friendly and renewable ingredients.[3][8]

Principal Botanical Sources of this compound

While present in trace amounts in various plants, several essential oils are recognized for their commercially viable concentrations of this compound. The concentration can vary significantly based on the plant's origin, the specific part utilized for extraction, and cultivation conditions.[9]

2.1 Cymbopogon winterianus (Java Citronella) Java Citronella is a primary commercial source for citronella oil, which is rich in citronellal, geraniol, citronellol, and this compound.[10][11][12] The essential oil is typically extracted from the aerial parts (stems and leaves) of the grass via steam distillation.[10][11] The presence of this compound contributes to the oil's characteristic fresh, lemony scent and its utility in perfumery and insect repellent formulations.[7][12]

2.2 Pelargonium graveolens (Rose Geranium) The essential oil of Pelargonium graveolens, steam distilled from its leaves and flowers, is highly valued in perfumery for its complex rosy scent.[13][14] Its composition is rich in monoterpenols like citronellol and geraniol, and their corresponding esters, including citronellyl formate and this compound.[15][16] The interplay of these compounds creates the oil's signature fragrance.

2.3 Citrus hystrix (Kaffir Lime) Kaffir lime essential oil, extracted from the fruit peel or leaves, is another significant source.[17][18] While the major components are often citronellal or β-pinene depending on the plant part and origin, this compound is a consistently identified constituent that contributes to its unique citrus and floral aroma profile.[9][18][19] One study identified β-citronellyl acetate at 1.80% in essential oil from dried kaffir lime leaves.[18]

Table 1: Comparative Analysis of this compound in Select Essential Oils
Botanical SourcePlant Part UsedCommon Extraction MethodReported this compound Content (%)Reference(s)
Cymbopogon winterianusAerial PartsSteam DistillationPresent, but often not a major constituent[10][12]
Pelargonium graveolensFlowering TopsSteam Distillation0.76%[13]
Citrus hystrixLeaves (Dried)Hydrodistillation1.80%[18]
Citrus hystrixTwigs & LeavesFractional Distillation5.22% - 6.76%[19]

Note: The reported percentages are illustrative and can vary substantially based on the factors discussed in Section 3.0.

Factors Influencing this compound Concentration in Planta

The biosynthesis and accumulation of this compound are not static; they are influenced by a complex interplay of genetic, environmental, and developmental factors. Understanding these variables is critical for optimizing yield and ensuring chemical consistency.

  • Genetic Predisposition (Chemotypes): Different cultivars or chemotypes of the same plant species can produce essential oils with vastly different chemical profiles. For instance, Backhousia citriodora has both a common citral chemotype and a less common citronellal chemotype, which would inherently affect the precursor availability for this compound synthesis.[20]

  • Geographical Origin & Climate: Subtropical conditions may favor higher citronellol content compared to tropical ones, which in turn can influence the potential for esterification into this compound.[9]

  • Plant Part Specificity: The distribution of secondary metabolites is often tissue-specific. Studies on Citrus hystrix have shown that different parts of the plant (leaves, twigs, fruit peels) yield oils with distinct compositions, with twigs showing high levels of this compound.[9][19]

  • Harvesting Time & Developmental Stage: The enzymatic activity responsible for the synthesis of esters like this compound can change throughout the flower's development, reaching a peak at specific stages.[21] This implies that the timing of the harvest is a critical parameter for maximizing the yield of the target compound.

Extraction Methodologies for this compound-Rich Essential Oils

The selection of an appropriate extraction method is paramount to preserving the integrity and maximizing the yield of volatile compounds like this compound.

4.1 Theoretical Principles of Steam Distillation Steam distillation is the most widely used method for extracting essential oils on a commercial scale due to its efficiency and use of a non-toxic, non-flammable solvent (water).[22] The technique exploits the principle that the boiling point of a mixture of immiscible liquids (water and essential oil) is lower than the boiling points of the individual components. Passing steam through the plant material ruptures the oil-containing glands. The volatile essential oil components are carried over with the steam, condensed back into a liquid, and then separated from the aqueous phase (hydrosol) based on their immiscibility and density difference.[23][24]

Diagram 1: Steam Distillation Experimental Workflow

SteamDistillation cluster_prep 1. Material Preparation cluster_distill 2. Distillation cluster_sep 3. Separation & Drying P1 Harvest Plant Material (e.g., P. graveolens leaves) P2 Weigh and Coarsely Chop (Increases surface area) P1->P2 D1 Load Biomass into Distilling Flask P2->D1 D2 Add Water & Assemble Apparatus (Claisen adapter is critical) D1->D2 D3 Heat to Generate Steam (Direct or indirect steam) D2->D3 D4 Collect Distillate (Oil + Hydrosol) D3->D4 S1 Transfer Distillate to Separatory Funnel D4->S1 S2 Separate Oil Layer (Based on density) S1->S2 S3 Dry Oil with Anhydrous Na2SO4 (Removes residual water) S2->S3 S4 Store Oil in Amber Vial at 4°C S3->S4

Caption: Workflow for laboratory-scale steam distillation of essential oils.

4.2 Protocol: Laboratory-Scale Steam Distillation of Pelargonium graveolens Leaves

Causality: This protocol is designed for maximum recovery of volatile esters by using a Claisen adapter to prevent foaming and ensuring a steady, but not overly aggressive, distillation rate to avoid thermal degradation of target compounds.

  • Preparation: Weigh approximately 200-300g of fresh Pelargonium graveolens leaves and coarsely chop them.

  • Apparatus Setup: Place the plant material into a 2L round-bottom flask. Add deionized water until the material is just covered. Assemble the steam distillation apparatus as shown in Diagram 1, ensuring a Claisen adapter is used to manage splashing.[25] All ground-glass joints should be properly sealed.

  • Distillation: Heat the flask using a heating mantle. If an external steam source is available, introduce steam into the flask.[25] The goal is to maintain a steady distillation rate, collecting approximately 1-2 drops of distillate per second.

  • Collection: Continue distillation until no more oil is observed in the condensate. This typically takes 2-3 hours. The collected distillate will consist of the essential oil and the hydrosol.

  • Separation: Transfer the cooled distillate to a separatory funnel. Allow the layers to fully separate. Drain the lower aqueous layer (hydrosol). Collect the upper essential oil layer. If the distillate is milky, indicating an emulsion, perform a liquid-liquid extraction with a non-polar solvent like hexane or diethyl ether (3 x 30 mL).[25]

  • Drying and Storage: Dry the collected oil phase over anhydrous sodium sulfate to remove trace water. Decant the dried oil into a pre-weighed amber glass vial, flush with nitrogen gas to prevent oxidation, and store at 4°C until analysis.

Analytical Workflow for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the separation, identification, and quantification of the volatile components within a complex mixture like an essential oil.[26][27]

5.1 Principles of Gas Chromatography-Mass Spectrometry (GC-MS) The process begins with the injection of a diluted oil sample into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Compounds separate based on their boiling points and affinity for the stationary phase; more volatile compounds with less affinity travel faster. As each compound elutes from the column, it enters the Mass Spectrometer (MS). The MS ionizes the molecules, which then fragment in a reproducible pattern. The mass-to-charge ratio of these fragments is measured, creating a unique mass spectrum (a chemical fingerprint) for each compound.[28]

Diagram 2: GC-MS Analytical Workflow

GCMS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing P1 Dilute Essential Oil (e.g., 1µL in 1mL Methanol) A1 Inject 1µL into GC Inlet P1->A1 A2 Separation in Capillary Column (Temperature Programmed) A1->A2 A3 Elution into MS A2->A3 A4 Ionization & Fragmentation A3->A4 A5 Detection & Mass Spectrum Generation A4->A5 D1 Acquire Total Ion Chromatogram (TIC) A5->D1 D2 Identify Peaks via Library Search (e.g., NIST, Wiley) D1->D2 D3 Confirm ID with Retention Indices (RI) D2->D3 D4 Quantify using Peak Area % D3->D4

Caption: Standard workflow for the analysis of essential oils using GC-MS.

5.2 Protocol: GC-MS Analysis of Essential Oil Samples

Causality: This protocol uses a standard non-polar column (HP-5MS or equivalent) suitable for general-purpose screening of volatile terpenoids. The temperature program is designed to provide good separation of monoterpenes and sesquiterpenes commonly found in essential oils.

  • Sample Preparation: Prepare a 1% (v/v) solution of the essential oil in a suitable volatile solvent such as methanol or hexane.[26]

  • Instrumentation:

    • GC System: Agilent 7890B or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector: Split mode (e.g., 50:1 split ratio), temperature 250°C.

    • Oven Program: Start at 60°C, hold for 2 min, then ramp at 3°C/min to 240°C, and hold for 5 min.[26]

  • MS System:

    • MS Detector: Agilent 5977A or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 500.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis:

    • Identification: Identify individual components by comparing their mass spectra with reference spectra in established libraries (e.g., NIST, Wiley).

    • Confirmation: Confirm identifications by comparing their calculated Retention Indices (RI) with literature values. RI is calculated relative to a homologous series of n-alkanes run under the same conditions.[29]

    • Quantification: Determine the relative percentage of each component by area normalization from the Total Ion Chromatogram (TIC) peaks.[30]

Conclusion and Future Perspectives

This compound is a naturally occurring ester found in several commercially important essential oils, including those from Cymbopogon winterianus, Pelargonium graveolens, and Citrus hystrix. Its concentration is highly dependent on a range of agronomic and genetic factors. Standardized extraction by steam distillation followed by robust GC-MS analysis provides a reliable framework for the isolation and characterization of this valuable compound. Future research should focus on the selective cultivation of high-yield chemotypes and the optimization of extraction parameters to enhance the commercial viability of natural this compound. Furthermore, exploring the synergistic effects of this compound within its natural essential oil matrix could unveil novel therapeutic and pharmaceutical applications.

References

"(R)-(+)-Citronellyl acetate vs (S)-(-)-Citronellyl acetate odor profile"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Differentiated Odor Profiles of (R)-(+)- and (S)-(-)-Citronellyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a fundamental principle in molecular science, where the spatial arrangement of atoms in a molecule can lead to pairs of non-superimposable mirror images known as enantiomers. In the realm of fragrance and olfaction, this stereoisomerism can result in dramatically different sensory perceptions. This technical guide provides a comprehensive analysis of the odor profiles of the two enantiomers of citronellyl acetate: (R)-(+)-citronellyl acetate and (S)-(-)-citronellyl acetate. We will explore their distinct scent characteristics, the quantitative differences in their olfactory thresholds, the biochemical basis for this chiral recognition at the olfactory receptor level, and the precise analytical methodologies required for their separation and characterization.

Introduction: The Olfactory Significance of Chirality

The human olfactory system is a remarkably sensitive and specific chemosensory apparatus, capable of distinguishing between thousands of volatile molecules. This specificity extends to the three-dimensional structure of odorants[1][2]. Olfactory receptors, which are G-protein coupled receptors (GPCRs) located in the nasal epithelium, are themselves chiral protein structures. Consequently, they can interact differently with the enantiomers of a chiral odorant, akin to a left hand fitting differently into a left-handed versus a right-handed glove[2]. This differential interaction can trigger distinct neural signals, leading the brain to perceive two different smells from molecules that are chemically identical in all other aspects[1][3].

This compound, a widely used monoterpenoid ester in the fragrance and flavor industry, possesses a single chiral center, giving rise to the (R) and (S) enantiomers. While the racemic mixture is commonly described as having a fresh, rosy, and fruity scent reminiscent of geranium, separating the enantiomers unveils a clear divergence in their individual odor profiles[4][5][6]. Understanding these differences is crucial for fine fragrance composition, flavor formulation, and for fundamental research into the structure-activity relationships of olfaction.

Comparative Odor Profile Analysis

Sensory evaluation of the highly purified enantiomers of this compound reveals distinct and characteristic odor profiles. The descriptions, compiled from various authoritative sources, highlight the subtle yet significant impact of stereochemistry on scent perception.

(R)-(+)-Citronellyl Acetate is consistently described as possessing a fresh, fruity, and rosy character[7]. More detailed analyses specify a profile of fresh citrus and lime, accompanied by a "dirty" aldehydic nuance[8]. This combination provides a vibrant and complex top note favored in many floral and citrus fragrance compositions.

(S)-(-)-Citronellyl Acetate , in contrast, presents a more complex and somewhat contested profile in the literature. One set of sources describes its odor as predominantly fresh, rosy, and fruity, similar to its enantiomer but perhaps with different facets[9][10]. Another direct comparison characterizes it as being more distinctly aldehydic, lemony, and also possessing a "dirty" note[7]. This suggests that while both enantiomers share some characteristics, the (S)-form may emphasize the aldehydic and citrus-lemon facets over the floral-rosy notes of the (R)-form.

The discrepancy in descriptions for the (S)-enantiomer may stem from the subjective nature of sensory analysis, the purity of the samples evaluated, or the context in which they were assessed. However, the consensus is that a perceivable difference exists, justifying their separate use in perfumery[7].

Table 1: Summary of Odor Profiles
EnantiomerOdor DescriptionSource(s)
(R)-(+)-Citronellyl acetate Fruity and rosy; fresh citrus lime with a dirty aldehyde note.[7][8]
(S)-(-)-Citronellyl acetate More aldehydic, dirty, and lemony.[7]
Fresh-rosy, fruity; used in geranium and muguet compositions.[9][10]
(±)-Citronellyl acetate (Racemate) Fresh, fruity rose odor; floral, green, sweet, citrus, and waxy.[4]

Quantitative Olfactory Data

Beyond qualitative descriptions, the potency of an odorant is quantified by its odor detection threshold—the minimum concentration at which it can be perceived. Differences in threshold values between enantiomers provide quantitative evidence of differential interaction with olfactory receptors.

Table 2: Odor Detection Thresholds
EnantiomerOdor Threshold (in water)Source(s)
(R)-(+)-Citronellyl acetate 250 ppb (parts per billion)[8]
(S)-(-)-Citronellyl acetate Data not available in reviewed literature.[7]

The availability of a defined threshold for the (R)-enantiomer allows for precise formulation in applications where potency is critical. The lack of published data for the (S)-enantiomer represents a knowledge gap in the field and an opportunity for future sensory research.

Biochemical Basis of Chiral Recognition

The discrimination between (R) and (S) enantiomers begins at the molecular level within the olfactory epithelium. The process can be broken down into several key steps, from ligand binding to neural signal transmission.

  • Odorant Binding: Volatile odorant molecules, such as this compound, enter the nasal cavity and dissolve in the mucus layer. Here, they may be transported by Odorant Binding Proteins (OBPs) to the cilia of Olfactory Receptor Neurons (ORNs)[1][11].

  • Receptor Activation: The odorant binds to a specific Olfactory Receptor (OR) on the ORN membrane. Since ORs are chiral proteins, the binding pocket presents a specific three-dimensional environment. The (R) and (S) enantiomers, having different spatial configurations, will fit into this pocket with varying affinities and orientations[1][2].

  • Signal Transduction Cascade: A successful binding event that activates the receptor triggers a conformational change in the OR protein. This activates an associated G-protein (Golf), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP)[11].

  • Ion Channel Gating & Depolarization: The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, allowing an influx of Na+ and Ca2+. This influx depolarizes the neuron, generating a receptor potential[11].

  • Signal to the Brain: If the depolarization is sufficient to reach the threshold at the axon hillock, it fires an action potential. This signal is transmitted along the axon to the olfactory bulb in the brain, where it contributes to a combinatorial "scent map" that the brain interprets as a specific odor[11].

The difference in perceived odor between the (R) and (S) enantiomers arises because they may activate different sets of ORs, or activate the same ORs but with different potencies, leading to a different overall pattern of neural activation sent to the brain.

G cluster_air Nasal Passage (Air) cluster_mucus Mucus Layer cluster_orn Olfactory Receptor Neuron (ORN) Membrane cluster_signal Intracellular Signaling Cascade Odorant_R (R)-Enantiomer OBP Odorant Binding Protein (OBP) Odorant_R->OBP Binds Receptor_A Olfactory Receptor A (Chiral Pocket) Odorant_R->Receptor_A High Affinity Binding (Strong Activation) Odorant_S (S)-Enantiomer Odorant_S->OBP Binds Odorant_S->Receptor_A Low Affinity Binding (Weak/No Activation) OBP->Receptor_A Presents Receptor_B Olfactory Receptor B (Chiral Pocket) OBP->Receptor_B Presents G_Protein G-Protein (Golf) Receptor_A->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Produces Ion_Channel Ion Channel Opens cAMP->Ion_Channel Activates Signal Signal to Olfactory Bulb Ion_Channel->Signal Depolarization

Caption: Mechanism of Chiral Recognition in Olfaction.

Analytical Methodology for Enantiomer Differentiation

The definitive analysis and quality control of chiral fragrance ingredients require specialized analytical techniques capable of separating and identifying individual enantiomers. The gold standard for this application is Chiral Gas Chromatography coupled with Olfactometry (GC-O).

Principle: Chiral GC utilizes a stationary phase containing a chiral selector, typically a cyclodextrin derivative, which interacts diastereomerically with the enantiomers. This differential interaction results in different retention times, allowing for their separation[12][13]. The effluent from the GC column is split between a standard detector (like a Flame Ionization Detector or Mass Spectrometer) for quantification and identification, and a sniffing port where a trained analyst can assess the odor of each eluting compound in real-time[6][14].

Detailed Experimental Protocol: Chiral GC-O Analysis

Objective: To separate and determine the individual odor profiles of (R)-(+)- and (S)-(-)-citronellyl acetate in a sample.

1. Instrumentation:

  • Gas Chromatograph (GC) with a split/splitless injector and Flame Ionization Detector (FID).

  • Mass Spectrometer (MS) detector (optional, for confirmation of identity).

  • Olfactory Detection Port (ODP) with a humidified air supply.

  • Chiral Capillary Column: e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a derivatized β-cyclodextrin stationary phase (e.g., Rt-βDEX series)[15].

2. Materials:

  • High-purity helium or hydrogen as carrier gas.

  • Sample of this compound (racemic or enantiomerically enriched).

  • Solvent (e.g., ethanol or hexane) for dilution.

  • Reference standards for (R)-(+)- and (S)-(-)-citronellyl acetate (if available, for peak identification).

3. GC and ODP Conditions (Example):

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Injection Volume: 1.0 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at 4°C/min to 220°C.

    • Final hold: Hold at 220°C for 5 minutes.

  • Column Effluent Split: 1:1 ratio between FID and ODP.

  • FID Temperature: 260°C

  • ODP Transfer Line Temperature: 230°C

  • ODP Humidified Air: Set to a comfortable flow for the assessor.

4. Procedure:

  • Sample Preparation: Prepare a 1% solution of the this compound sample in the chosen solvent.

  • Analysis: Inject the sample onto the GC-O system.

  • Data Collection:

    • The FID/MS will record the chromatogram, showing the retention times and peak areas of the separated enantiomers.

    • Simultaneously, a trained sensory analyst at the ODP will record the time and provide a detailed description of any odor detected as it elutes.

  • Peak Assignment: If reference standards are used, their retention times will confirm the identity of the (R) and (S) peaks. Without standards, assignment may require comparison to literature data or synthesis from chiral precursors.

  • Interpretation: Correlate the odor descriptions from the olfactometry data with the corresponding peaks on the chromatogram to assign a specific odor profile to each enantiomer.

G cluster_prep Sample Preparation cluster_analysis Chiral GC-O Analysis cluster_data Data Interpretation A This compound Sample B Dilute in Solvent (e.g., Hexane) A->B C Inject Sample into GC B->C D Separation on Chiral Column C->D E Effluent Splitter D->E F FID / MS Detector E->F G Olfactory Detection Port (Sniffing Port) E->G H Chromatogram (Peak Area, Retention Time) F->H I Aromagram (Odor Description vs. Time) G->I J Correlate Data & Assign Odor Profile to Each Enantiomer H->J I->J

Caption: Analytical Workflow for Chiral Odor Profiling.

Conclusion

The case of (R)-(+)- and (S)-(-)-citronellyl acetate serves as a clear and compelling example of the importance of stereochemistry in olfactory science. While sharing an identical chemical formula, these enantiomers possess distinct odor profiles, with the (R)-enantiomer being characterized by its fruity, rosy, and citrus-lime notes, and the (S)-enantiomer presenting a more aldehydic and lemony character. This differentiation is rooted in the chiral nature of olfactory receptors, which engage in specific, high-fidelity interactions with odorant molecules. For professionals in the fragrance, flavor, and pharmaceutical industries, a deep understanding of these principles is not merely academic; it is essential for innovation, quality control, and the creation of precisely tailored sensory experiences. The application of advanced analytical techniques like chiral GC-O is indispensable for elucidating these subtle yet critical molecular distinctions.

References

An In-Depth Technical Guide to the Isomers of Citronellyl Acetate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Citronellyl acetate, a monoterpenoid ester, is a molecule of significant interest within the fragrance, flavor, and pharmaceutical industries.[1] Its deceptively simple structure belies a fascinating isomeric complexity that profoundly influences its sensory and biological properties. This guide is designed for researchers, scientists, and drug development professionals, providing a deep dive into the isomeric landscape of this compound. We move beyond simple data recitation to explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature. Our objective is to furnish a comprehensive technical resource that is both fundamentally sound and practically applicable in a laboratory setting.

Part I: The Isomeric Landscape of this compound

Isomerism, the phenomenon where molecules share the same molecular formula but differ in the arrangement of their atoms, is central to understanding the functional diversity of this compound (C12H22O2).[2][3] These structural nuances give rise to distinct chemical, physical, and olfactory characteristics.

Section 1.1: Stereoisomerism - The Enantiomers

The primary source of isomerism in this compound stems from a single stereocenter at the C3 position of its 3,7-dimethyloct-6-enyl backbone. This chirality results in the existence of two non-superimposable mirror-image isomers, known as enantiomers.

  • (S)-(-)-citronellyl acetate: This levorotatory isomer is distinguished by a specific spatial arrangement of the methyl group at the C3 chiral center.[4]

  • (R)-(+)-citronellyl acetate: This is the dextrorotatory counterpart to the (S)-isomer.

The absolute configuration of these enantiomers is a critical determinant of their interaction with chiral receptors, such as the olfactory receptors in the human nose, leading to markedly different scent profiles.

Figure 1: Enantiomers of this compound.
Section 1.2: Related Structural and Geometric Isomers

While (R) and (S) forms are the true stereoisomers, other related isomers are often discussed in the same context due to their prevalence in natural oils and synthetic preparations.

  • Constitutional Isomers: These isomers share the C12H22O2 molecular formula but have different atomic connectivity. Menthanyl acetate and rhodinyl acetate are examples.[2][5] Rhodinyl acetate is a mixture of isomers itself, primarily containing this compound and geranyl acetate.

  • Geometric Isomers of Related Terpenoids: Geranyl acetate and neryl acetate are not constitutional isomers of this compound but are frequently compared due to their similar structures and applications. They are geometric isomers (diastereomers) of each other, differing in the configuration around the C2=C3 double bond, which is absent in this compound.[6][7][8] Geranyl acetate is the (E) or trans isomer, while neryl acetate is the (Z) or cis isomer.[7]

Figure 2: Structural Comparison of Related Terpenoid Acetates.

Part II: Physicochemical and Sensory Characteristics

The subtle differences in molecular architecture between isomers translate into significant, measurable variations in their properties.

Section 2.1: Comparative Sensory Analysis

The most dramatic distinction between the enantiomers of this compound is their odor profile, a direct consequence of their differential binding to olfactory receptors.

  • (R)-(+)-Citronellyl Acetate: Possesses a distinctly fruity and rosy aroma.[2]

  • (S)-(-)-Citronellyl Acetate: Described as having a more aldehydic, lemony, and somewhat "dirty" or harsh scent.[2][9] It is used to impart a fresh-rosy, fruity character to various floral compositions.[9]

  • Racemic (±)-Citronellyl Acetate: Commercially, this compound is most often supplied as a racemic mixture of both enantiomers. Its scent is a blend of its components, generally described as a fresh, fruity-rose odor, as the distinct notes of the individual isomers merge.[10][11][12] The odor of the racemate is noted to differ very little from that of the individual optical isomers.[10][12]

  • Neryl Acetate vs. Geranyl Acetate: Neryl acetate, the cis-isomer, is prized for its sweet, soft floral aroma reminiscent of orange blossom and rose, with fruity notes of raspberry and pear.[7][13] It is considered to have more "fruity power" than geranyl acetate.[14] Geranyl acetate, the trans-isomer, has a less green apple note compared to this compound.[2] Neryl acetate is described as having a lighter, more terpenic smell than its diastereoisomer, geranyl acetate.[6][8]

Section 2.2: Quantitative Data Summary

The following table summarizes the key physicochemical properties for racemic (±)-citronellyl acetate, which is the most commonly encountered form.

PropertyValueSource(s)
Molecular Formula C12H22O2[2][3]
Molecular Weight 198.31 g/mol [2][3]
Appearance Colorless liquid[2][3]
Boiling Point 229 - 240 °C at 760 mmHg[2][3][15]
Density 0.883 - 0.893 g/mL at 25 °C[3][15]
Refractive Index (n20/D) 1.440 - 1.450[2][3][15]
Flash Point 93 - 103 °C (199.4 - 217.4 °F)[2]
Solubility Soluble in alcohol, fixed oils; Insoluble in water, glycerol[3]
CAS Number 150-84-5[3][15]

Part III: Synthesis and Separation Methodologies

The targeted synthesis of specific isomers or racemic mixtures is a cornerstone of their application. The choice of methodology is dictated by the desired isomeric purity, scalability, and environmental considerations.

Section 3.1: Synthesis of this compound

Two primary routes dominate the synthesis of this compound: traditional acid-catalyzed esterification and modern biocatalytic transesterification.

Synthesis_Workflows cluster_esterification Protocol 3.1.1: Acid-Catalyzed Esterification cluster_transesterification Protocol 3.1.2: Lipase-Catalyzed Transesterification e1 Combine Citronellol, Acetic Anhydride, and Acid Catalyst (e.g., H₂SO₄) e2 Heat Reaction Mixture (e.g., 50-60°C) with Stirring e1->e2 e3 Monitor Reaction (TLC or GC) e2->e3 e4 Aqueous Workup: Quench, Wash with NaHCO₃, Wash with Brine e3->e4 e5 Dry Organic Layer (e.g., Na₂SO₄) e4->e5 e6 Purify by Vacuum Distillation e5->e6 t1 Combine Citronellol, Acyl Donor (e.g., Vinyl Acetate), and Immobilized Lipase in Solvent t2 Incubate at Optimal Temp (e.g., 40-50°C) with Agitation t1->t2 t3 Monitor Reaction (GC) t2->t3 t4 Filter to Remove Immobilized Enzyme t3->t4 t5 Remove Solvent under Reduced Pressure t4->t5 t6 Purify by Chromatography or Distillation t5->t6

Figure 3: Comparative Synthesis Workflows for this compound.

This robust, traditional method is widely used for its simplicity and high conversion rates.[2][11] The use of acetic anhydride as the acetyl source drives the reaction to completion by producing acetic acid as a byproduct, which is less reactive than water in the reverse hydrolysis reaction.

Methodology:

  • Reactor Setup: Charge a clean, dry, jacketed glass reactor equipped with a magnetic stirrer, thermometer, and nitrogen inlet with citronellol (1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere, add acetic anhydride (1.2 eq) to the reactor.

  • Catalyst Introduction: Slowly add a catalytic amount of concentrated sulfuric acid (0.01 eq) while stirring. An exotherm may be observed; maintain the temperature below 40°C.

  • Reaction: Heat the mixture to 50-60°C and maintain for 2-4 hours.

  • Monitoring: Withdraw aliquots periodically and analyze by Gas Chromatography (GC) to monitor the disappearance of citronellol.

  • Workup: Once the reaction is complete (>98% conversion), cool the mixture to room temperature. Slowly quench by adding it to a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into a suitable organic solvent (e.g., diethyl ether). Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to yield pure this compound.

This "green chemistry" approach utilizes enzymes (lipases) as biocatalysts, offering high selectivity and mild reaction conditions, which prevents side reactions and preserves the integrity of the fragrance profile.[16][17][18]

Methodology:

  • Reactor Setup: To a clean, dry flask, add citronellol (1.0 eq), an acyl donor such as vinyl acetate (3.0 eq), and a suitable organic solvent (e.g., n-hexane).[17]

  • Enzyme Addition: Add an immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435) to the mixture (e.g., 10 mg/mL).[17] The choice of enzyme is critical for reaction efficiency.

  • Reaction: Incubate the flask in an orbital shaker at a constant temperature (e.g., 40°C) and agitation speed (e.g., 200 rpm) for 6-72 hours.[16][17]

  • Monitoring: Monitor the formation of this compound by GC analysis of withdrawn aliquots.

  • Enzyme Recovery: Upon completion, recover the immobilized lipase by simple filtration. The enzyme can often be washed and reused for subsequent batches.

  • Purification: Remove the solvent and excess acyl donor from the filtrate under reduced pressure. The resulting product is often of high purity, but can be further purified by silica gel chromatography if necessary.

Section 3.2: Separation of Isomers

Separating the (R) and (S) enantiomers requires chiral separation techniques, as they possess identical physical properties in a non-chiral environment. Chiral Gas Chromatography is the most effective method.

Causality: Chiral GC columns contain a stationary phase that is itself chiral. The two enantiomers of this compound form transient diastereomeric complexes with the chiral stationary phase. These complexes have different energies and stabilities, causing one enantiomer to be retained on the column longer than the other, thus enabling their separation.

Part IV: Analytical Characterization Techniques

A multi-technique approach is essential for the unambiguous confirmation of structure, purity, and isomeric composition of this compound.

Analytical_Workflow start Synthesized Sample gcms GC-MS Analysis (Protocol 4.1.1) start->gcms nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir FTIR Spectroscopy start->ir purity Purity Assessment (GC Peak Area %) gcms->purity structure_confirm Structural Confirmation nmr->structure_confirm ir->structure_confirm final Characterized This compound purity->final structure_confirm->final

Figure 4: Logical Workflow for Analytical Characterization.
Section 4.1: Chromatographic Analysis

GC-MS is the gold standard for separating and identifying volatile compounds in a mixture, providing both retention time data for quantification and mass spectra for structural identification.[16]

Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (~100 ppm) in a suitable solvent like n-hexane or dichloromethane.

  • Instrumentation: Use a GC system coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

  • GC Column: Select a suitable capillary column, typically a non-polar (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) or a polar column for different separation characteristics.[16]

  • GC Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 15°C/min to 210°C and hold for 4 minutes.[16]

    • Split Ratio: 20:1.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Transfer Line Temperature: 260°C

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 40-400.

  • Data Analysis: Identify this compound by matching its retention time with that of a known standard and its mass spectrum with library data (e.g., NIST). The fragmentation pattern is a key identifier.[16]

Section 4.2: Spectroscopic Elucidation

Spectroscopic methods provide definitive structural information.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are powerful tools for confirming the carbon skeleton and functional groups.[3][15][19]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: IR spectroscopy is used to identify key functional groups, particularly the strong carbonyl (C=O) stretch of the ester group (~1735 cm⁻¹) and the C-O stretch (~1240 cm⁻¹).

Characteristic ¹³C and ¹H NMR Chemical Shifts (in CDCl₃):

Assignment¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
C=O (ester)171.0-
CH₂-O (ester)63.04.08 (t)
C=CH131.25.10 (t)
C=CH124.7-
CH₂37.11.55-1.65 (m)
CH₂35.61.35-1.45 (m)
CH29.61.85-2.00 (m)
C(CH₃)₂25.71.68 (s)
CH₂25.51.15-1.30 (m)
CH₃ (ester)20.92.05 (s)
CH-CH₃19.50.90 (d)
=C-CH₃17.61.60 (s)
Data compiled from PubChem and other sources.[3][15]

Conclusion

The isomeric forms of this compound provide a compelling case study in how subtle changes in molecular geometry and stereochemistry can lead to profound differences in function, particularly in sensory perception. While the racemic mixture is a workhorse in the fragrance industry, the distinct properties of the individual (R) and (S) enantiomers offer opportunities for fine-tuning fragrances and flavors. A thorough understanding of the synthesis, separation, and analytical characterization techniques detailed in this guide is paramount for any scientist seeking to harness the specific attributes of these valuable isomers. The robust protocols and workflows presented herein serve as a validated foundation for future research and development in this field.

References

An In-depth Technical Guide to Citronellyl Acetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of citronellyl acetate, a monoterpenoid ester with significant applications in the fragrance and flavor industries, and of interest to researchers in chemical synthesis and natural product chemistry. This document will delve into its chemical and physical properties, synthesis, and analytical methodologies, providing a valuable resource for scientists and professionals in drug development and related fields.

Core Chemical and Physical Properties

This compound is the acetate ester of citronellol. It is a naturally occurring compound found in various essential oils, including rose, geranium, and citronella.[1] The compound exists as two enantiomers, (R)-(+)-citronellyl acetate and (S)-(-)-citronellyl acetate, as well as a racemic mixture, (±)-citronellyl acetate. The properties of the racemic mixture, DL-citronellyl acetate, are most commonly reported.

Table 1: Key Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 150-84-5 (for DL-citronellyl acetate)[1][2][3][4]
67601-05-2 (for l-Citronellyl Acetate)[5]
Molecular Formula C₁₂H₂₂O₂[1][2][3][4][6]
Molecular Weight 198.30 g/mol [3][4][6]
Appearance Colorless liquid[1][2][4][5]
Odor Fruity, floral, rose-like[1][6]
Boiling Point 228 - 240 °C[2][3][4][6]
Density 0.883 - 0.893 g/mL at 25 °C[2][3][6]
Refractive Index 1.440 - 1.450 at 20 °C[2][4][6]
Solubility Soluble in alcohol and most fixed oils; insoluble in water, glycerol, and propylene glycol.[6]
Flash Point 93 - 103 °C[1][2]
Synthesis of this compound

The most common method for the synthesis of this compound is the esterification of citronellol with acetic anhydride or acetic acid, typically in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification of Citronellol

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine citronellol (1 equivalent) and acetic acid (1.2 equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mol%).

  • Reaction: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with diethyl ether and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_workup Product Work-up cluster_purification Purification Citronellol Citronellol Reaction_Vessel Reaction at Reflux (2-4 hours) Citronellol->Reaction_Vessel H₂SO₄ (cat.) Acetic_Acid Acetic Acid Acetic_Acid->Reaction_Vessel Workup Aqueous Work-up (Wash with H₂O, NaHCO₃, Brine) Reaction_Vessel->Workup Crude Product Purification Vacuum Distillation Workup->Purification Dried Organic Phase Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Applications in Research and Development

While primarily known for its use in the fragrance industry, this compound also serves as a valuable chiral building block in organic synthesis.[1][4] Its well-defined stereocenters make it a useful starting material for the synthesis of more complex chiral molecules. For professionals in drug development, understanding the stability and release profile of such ester-containing molecules can be relevant for prodrug design and formulation studies.

Applications cluster_fragrance Fragrance & Flavor Industry cluster_synthesis Chemical Synthesis cluster_pharma Pharmaceutical Research CA This compound Perfumery Perfumery & Cosmetics CA->Perfumery Food Food Additive (Flavoring) CA->Food Chiral_Pool Chiral Building Block CA->Chiral_Pool Prodrug Prodrug Design Studies CA->Prodrug Formulation Formulation Science CA->Formulation Natural_Products Natural Product Synthesis Chiral_Pool->Natural_Products

Caption: Key application areas of this compound.

Analytical and Quality Control

The purity of this compound is typically determined by gas chromatography (GC).[1][4][5] The identity and structure can be confirmed using spectroscopic methods such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

Table 2: Typical Analytical Specifications

ParameterSpecification
Purity (GC) ≥95.0% - 98.0%
Optical Rotation (for l-isomer) -5.0° to -1.0°
Synonyms 3,7-Dimethyloct-6-en-1-yl acetate
Safety and Handling

This compound is generally considered to have low toxicity. However, as with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. It should be stored in a cool, dry, and well-ventilated area away from incompatible substances.[1]

References

A Deep Dive into the Spectroscopic Characterization of Citronellyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Scientists

Citronellyl acetate, a monoterpenoid ester, is a key component in the fragrance and flavor industries, prized for its fresh, rosy, and fruity aroma.[1][2][3][4] For researchers, scientists, and professionals in drug development, a thorough understanding of its chemical structure is paramount. This guide provides a comprehensive analysis of the spectroscopic data of this compound, offering insights into its molecular architecture through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The Molecular Blueprint: An Overview of Spectroscopic Analysis

Spectroscopic techniques are indispensable tools in modern chemistry, allowing for the elucidation of molecular structures by observing the interaction of molecules with electromagnetic radiation. For a molecule like this compound (C₁₂H₂₂O₂), with a molecular weight of approximately 198.30 g/mol , these methods provide a detailed "fingerprint," confirming its identity and purity.[5][6][7]

The IUPAC name for this compound is 3,7-dimethyloct-6-enyl acetate.[5] This structure contains several key features that are readily identifiable by spectroscopic methods: an acetate ester group, a carbon-carbon double bond, and several methyl and methylene groups.

The general workflow for the spectroscopic analysis of this compound is outlined below:

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Interpret Spectral Interpretation NMR->Interpret IR->Interpret MS->Interpret Structure Structure Confirmation Interpret->Structure

Caption: Workflow for the Spectroscopic Analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Experimental Protocol: A General Approach
  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), to a concentration of approximately 5-10 mg/mL. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

  • Data Acquisition: The sample is placed in an NMR tube and inserted into the NMR spectrometer. For ¹H NMR, data is typically acquired at frequencies ranging from 90 to 900 MHz.[8][9] For ¹³C NMR, frequencies are typically in the range of 25 to 225 MHz.[5][10][11]

  • Data Processing: The raw data (Free Induction Decay or FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced. For ¹H NMR, the residual solvent peak (CHCl₃ at 7.26 ppm) is often used as an internal reference. For ¹³C NMR, the CDCl₃ triplet (at 77.16 ppm) is used.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound provides a wealth of information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: ¹H NMR Spectroscopic Data of this compound in CDCl₃

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.10t1H=CH- (C6-H)
~4.08t2H-CH₂-O- (C1-H)
~2.04s3H-C(=O)-CH₃ (C12-H)
~1.95 - 1.10m7H-CH₂- (C2, C4, C5), -CH- (C3)
~1.68s3H=C(CH₃)- (C9-H)
~1.60s3H=C(CH₃)- (C10-H)
~0.90d3H-CH(CH₃)- (C8-H)

Data sourced from various public databases.[8][9][12][13]

Interpretation of the ¹H NMR Spectrum:

  • The triplet at approximately 5.10 ppm is characteristic of the vinylic proton on the C6-C7 double bond, coupled to the adjacent methylene protons at C5.

  • The triplet around 4.08 ppm corresponds to the two protons on the carbon adjacent to the ester oxygen (C1), indicating coupling with the neighboring methylene group (C2).

  • A sharp singlet at 2.04 ppm with an integration of 3H is a classic signature of the methyl protons of the acetate group.

  • The complex multiplet between 1.95 and 1.10 ppm arises from the overlapping signals of the methylene and methine protons in the aliphatic chain.

  • The two singlets at approximately 1.68 and 1.60 ppm are assigned to the two methyl groups attached to the double bond (C9 and C10). Their distinct chemical shifts suggest they are in different chemical environments.

  • The doublet at around 0.90 ppm is characteristic of the methyl group attached to the chiral center at C3, coupled to the single proton on that carbon.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.

Table 2: ¹³C NMR Spectroscopic Data of this compound in CDCl₃

Chemical Shift (ppm)Assignment
171.01C=O (C11)
131.23=C(CH₃)₂ (C7)
124.66=CH- (C6)
63.00-CH₂-O- (C1)
37.06-CH₂- (C2)
35.55-CH₂- (C4)
29.57-CH- (C3)
25.70=C(CH₃)- (C9)
25.46-CH₂- (C5)
20.93-C(=O)-CH₃ (C12)
19.47-CH(CH₃)- (C8)
17.64=C(CH₃)- (C10)

Data sourced from PubChem.[5]

Interpretation of the ¹³C NMR Spectrum:

  • The signal at 171.01 ppm is characteristic of the carbonyl carbon of the ester group.

  • The two signals in the olefinic region, at 131.23 ppm and 124.66 ppm, correspond to the two carbons of the double bond (C7 and C6, respectively).

  • The signal at 63.00 ppm is assigned to the carbon atom bonded to the ester oxygen (C1).

  • The remaining signals in the aliphatic region correspond to the various methylene, methine, and methyl carbons in the molecule, consistent with the structure of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups in a molecule.

Experimental Protocol: A General Approach
  • Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained directly as a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The sample is placed in the IR spectrometer, and a beam of infrared light is passed through it. The instrument measures the amount of light absorbed at each frequency.

  • Data Analysis: The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group
~2960-2850StrongC-H (alkane) stretching
~1740StrongC=O (ester) stretching
~1670MediumC=C (alkene) stretching
~1240StrongC-O (ester) stretching

Data sourced from various public databases.[5][13][14]

Interpretation of the IR Spectrum:

  • The strong, sharp absorption band around 1740 cm⁻¹ is a definitive indication of the carbonyl (C=O) stretching vibration of the ester functional group.

  • The strong absorptions in the 2960-2850 cm⁻¹ region are due to the C-H stretching vibrations of the numerous sp³-hybridized carbons in the molecule.

  • The medium intensity band around 1670 cm⁻¹ is characteristic of the C=C stretching vibration of the alkene group.

  • The strong band at approximately 1240 cm⁻¹ is attributed to the C-O stretching vibration of the ester linkage.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: A General Approach
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: The vaporized molecules are ionized, most commonly by electron ionization (EI). In EI, high-energy electrons bombard the molecules, causing them to lose an electron and form a positively charged molecular ion (M⁺•).

  • Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Table 4: Key Mass Spectral Data for this compound

m/zRelative IntensityInterpretation
198LowMolecular ion [M]⁺•
138Moderate[M - CH₃COOH]⁺•
123High[M - CH₃COOH - CH₃]⁺•
95HighFurther fragmentation
81HighFurther fragmentation
69Very HighIsoprenyl fragment
43High[CH₃CO]⁺ (acetyl cation)

Data sourced from various public databases.[5][15][16][17]

Interpretation of the Mass Spectrum:

  • The molecular ion peak at m/z 198 confirms the molecular weight of this compound.

  • A common fragmentation pathway for esters is the loss of the acyl group or the alkoxy group. The peak at m/z 43 corresponds to the acetyl cation [CH₃CO]⁺.

  • A significant peak is often observed at m/z 138, corresponding to the loss of acetic acid (60 Da) from the molecular ion via a McLafferty rearrangement.

  • Further fragmentation of the [M - CH₃COOH]⁺• ion by loss of a methyl group (15 Da) leads to the peak at m/z 123.

  • The base peak (most intense peak) is often at m/z 69, which can be attributed to the stable isoprenyl cation formed through cleavage and rearrangement of the carbon chain.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of this compound. ¹H and ¹³C NMR spectroscopy reveal the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (ester and alkene), and mass spectrometry determines the molecular weight and provides valuable information about the molecule's fragmentation patterns. This multi-faceted spectroscopic approach is fundamental for ensuring the identity, purity, and quality of this important fragrance and flavor compound in research and industrial applications.

References

The Solubility of Citronellyl Acetate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of citronellyl acetate, a widely used fragrance and flavoring agent, in a diverse range of organic solvents. Aimed at researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document delves into the theoretical principles governing solubility, presents quantitative solubility data, and offers a practical framework for solvent selection based on the Hansen Solubility Parameter (HSP) model. Furthermore, a detailed experimental protocol for determining solubility is provided to ensure scientific rigor and reproducibility. The insights contained herein are intended to facilitate formulation development, optimize reaction conditions, and enhance purification processes involving this compound.

Introduction: The Significance of Solubility in a Molecular World

The solubility of a compound in a given solvent is a fundamental physicochemical property that dictates its behavior and applicability in a vast array of scientific and industrial processes. From drug delivery systems where bioavailability is paramount, to the synthesis of fine chemicals where reaction kinetics and product purity are critical, understanding and controlling solubility is a cornerstone of chemical science.[1] this compound (Figure 1), a monoterpenoid ester, is prized for its fresh, rosy, and fruity aroma, finding extensive use in perfumery, cosmetics, and as a flavoring agent.[2][3][4] Its effective incorporation into various formulations, its behavior as a reactant or product in synthesis, and its efficient extraction and purification are all intrinsically linked to its solubility characteristics.

This guide moves beyond simple qualitative descriptions of "soluble" or "insoluble" to provide a nuanced, data-driven exploration of this compound's interactions with organic solvents. By understanding the interplay of intermolecular forces and leveraging predictive models like Hansen Solubility Parameters, researchers can make informed decisions, saving valuable time and resources in the laboratory and in production.

Figure 1: Chemical Structure of this compound Caption: The molecular structure of 3,7-dimethyloct-6-en-1-yl acetate.

Theoretical Principles of Solubility

The age-old axiom "like dissolves like" provides a foundational, albeit simplistic, understanding of solubility. This principle is rooted in the intermolecular forces that govern the interactions between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.

Intermolecular Forces at Play

The solubility of this compound, an ester, is primarily influenced by the following intermolecular forces:

  • Van der Waals Forces (Dispersion Forces): These are weak, transient attractions that arise from temporary fluctuations in electron distribution. As a molecule with a significant hydrocarbon backbone (a C10 chain), this compound exhibits considerable van der Waals forces.[5]

  • Dipole-Dipole Interactions: The ester functional group in this compound possesses a permanent dipole moment due to the difference in electronegativity between the carbon and oxygen atoms of the carbonyl group. This allows for electrostatic attractions with other polar molecules.[5]

  • Hydrogen Bonding: While this compound cannot act as a hydrogen bond donor, the oxygen atoms of its carbonyl and ether moieties can act as hydrogen bond acceptors. This is a crucial factor in its solubility in protic solvents like alcohols.[5][6]

The interplay of these forces determines the extent to which this compound will dissolve in a particular organic solvent.

A Quantitative Approach: Hansen Solubility Parameters (HSP)

To move beyond a qualitative understanding, the Hansen Solubility Parameter (HSP) model provides a powerful quantitative framework for predicting solubility.[7] The model posits that the total cohesive energy of a substance can be divided into three components, each representing a different type of intermolecular force:

  • δd (Dispersion): Represents the energy from van der Waals forces.

  • δp (Polar): Represents the energy from dipole-dipole interactions.

  • δh (Hydrogen Bonding): Represents the energy from hydrogen bonds.

Each solvent and solute can be characterized by a unique set of three Hansen parameters (δd, δp, δh), which can be visualized as a point in a three-dimensional "Hansen space." The principle of "like dissolves like" is quantified by the "Hansen distance" (Ra) between two substances:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²

A smaller Hansen distance between a solute and a solvent indicates a higher affinity and, therefore, a greater likelihood of solubility. For a given solute, a "solubility sphere" can be defined in Hansen space. Solvents that fall within this sphere are considered good solvents, while those outside are poor solvents.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₂O₂[5][8]
Molecular Weight 198.30 g/mol [5][8]
Appearance Colorless liquid[5][8]
Odor Fruity, floral, rose-like[2][4]
Boiling Point 229-240 °C at 760 mmHg[2][5][8]
Density ~0.891 g/mL at 25 °C[2][8]
logP (Octanol-Water Partition Coefficient) 4.22[8]
Water Solubility Practically insoluble[4][8]

The high logP value confirms the lipophilic (oil-loving) nature of this compound, suggesting good solubility in nonpolar organic solvents. Its ester functionality, however, introduces a degree of polarity, enabling interactions with more polar solvents.

Solubility of this compound in Various Organic Solvents

The following table presents quantitative solubility data for this compound in a range of common organic solvents, categorized by their solvent class. The Hansen Solubility Parameters for each solvent are also provided to facilitate a deeper analysis of the solubility trends.

SolventSolvent Classδd (MPa⁰.⁵)δp (MPa⁰.⁵)δh (MPa⁰.⁵)Solubility of this compound (g/L at 25°C)
n-Hexane Nonpolar14.90.00.0313.76
Cyclohexane Nonpolar16.80.00.2423.26
Toluene Nonpolar (Aromatic)18.01.42.0512.37
Dichloromethane Polar Aprotic17.07.37.11762.54
Acetone Polar Aprotic15.510.47.01614.74
Ethyl Acetate Polar Aprotic15.85.37.21242.09
Acetonitrile Polar Aprotic15.318.06.11110.76
Tetrahydrofuran (THF) Polar Aprotic16.85.78.02870.74
Dimethyl Sulfoxide (DMSO) Polar Aprotic18.416.410.21054.42
Methanol Polar Protic14.712.322.33196.86
Ethanol Polar Protic15.88.819.43377.95
Isopropanol Polar Protic15.86.116.42573.6

Note: The solubility data is sourced from publicly available chemical databases. The Hansen Solubility Parameters for the solvents are compiled from various established sources.

Analysis of Solubility Trends

The data reveals several key trends in the solubility of this compound:

  • High Solubility in Alcohols: this compound exhibits excellent solubility in polar protic solvents such as ethanol and methanol. This can be attributed to the ability of the alcohol's hydroxyl group to act as a hydrogen bond donor, forming strong hydrogen bonds with the oxygen atoms of the ester group in this compound.

  • Good Solubility in Polar Aprotic Solvents: Solvents like THF, acetone, and ethyl acetate are also effective at dissolving this compound. The dipole-dipole interactions between the polar functional groups of these solvents and the ester group of this compound, coupled with dispersion forces, contribute to this good solubility.

  • Moderate to Good Solubility in Nonpolar Solvents: While generally less effective than polar solvents, nonpolar solvents like hexane, cyclohexane, and toluene can dissolve this compound to a significant extent. This is primarily due to the large, nonpolar hydrocarbon portion of the this compound molecule, which interacts favorably with these solvents through van der Waals forces.

  • Influence of Molecular Structure: The branched structure of isopropanol, compared to the linear structures of ethanol and methanol, likely introduces steric hindrance, slightly reducing its effectiveness as a solvent for the relatively bulky this compound molecule.

Predicting Solubility with Hansen Solubility Parameters

  • δd ≈ 16.5 MPa⁰.⁵

  • δp ≈ 3.5 MPa⁰.⁵

  • δh ≈ 4.5 MPa⁰.⁵

Using these estimated values, we can calculate the Hansen distance (Ra) between this compound and various solvents to predict their relative solubility. A smaller Ra value suggests better solubility. This predictive capability is a powerful tool for rational solvent selection.

HSP_Solubility cluster_solute This compound cluster_solvents Organic Solvents solute δd ≈ 16.5 δp ≈ 3.5 δh ≈ 4.5 solvent_good Good Solvent (e.g., Ethanol) δd = 15.8, δp = 8.8, δh = 19.4 solute->solvent_good Small Ra High Solubility solvent_moderate Moderate Solvent (e.g., Toluene) δd = 18.0, δp = 1.4, δh = 2.0 solute->solvent_moderate Intermediate Ra Moderate Solubility solvent_poor Poor Solvent (Hypothetical) Large Hansen Distance solute->solvent_poor Large Ra Low Solubility

Diagram 1: Hansen Solubility Parameter Concept Caption: Visualization of solubility prediction using Hansen distance (Ra).

Experimental Protocol for Solubility Determination

To ensure the scientific integrity of solubility data, a robust and reproducible experimental protocol is essential. The following is a standardized method for determining the solubility of this compound in an organic solvent at a specified temperature.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Experimental Workflow

experimental_workflow start Start step1 Add excess this compound to a known volume of solvent in a vial. start->step1 step2 Equilibrate at a constant temperature with agitation for 24-48 hours. step1->step2 step3 Allow the solution to settle. step2->step3 step4 Withdraw a clear aliquot of the supernatant using a syringe. step3->step4 step5 Filter the aliquot through a syringe filter. step4->step5 step6 Dilute the filtered sample with a known volume of a suitable solvent. step5->step6 step7 Analyze the diluted sample by HPLC or GC to determine the concentration. step6->step7 step8 Calculate the solubility in g/L or other desired units. step7->step8 end_node End step8->end_node

References

A Technical Guide to Citronellyl Acetate in Plant Secondary Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Citronellyl acetate is a monoterpene ester, a product of plant secondary metabolism, recognized for its characteristic fresh, fruity, and rosy aroma.[1] Beyond its significant role in the flavor and fragrance industries, this molecule is a key player in plant ecology, mediating interactions with pollinators and herbivores.[2][3] Furthermore, emerging research highlights its diverse pharmacological properties, including antinociceptive, pro-apoptotic, and antimicrobial activities.[4] This guide provides an in-depth exploration of this compound, from its biosynthesis and chemical properties to its ecological functions and the analytical methodologies required for its study. We will delve into the enzymatic processes governing its formation, its distribution across the plant kingdom, and its biological significance, offering a comprehensive resource for researchers in natural products, chemical ecology, and drug development.

The Landscape of Plant Secondary Metabolism

Plants produce a vast arsenal of organic compounds that are not directly involved in their primary growth and developmental processes, such as photosynthesis or respiration.[5][6] These compounds, known as secondary metabolites, are crucial for the plant's survival and interaction with its environment.[7] They perform a multitude of functions, including defense against pathogens and herbivores, attraction of pollinators and seed dispersers, and protection from abiotic stressors like UV radiation.[5][7]

The Role of Terpenoids

Terpenoids (or terpenes) represent one of the largest and most diverse classes of secondary metabolites.[6] They are synthesized from five-carbon isoprene units and are classified based on the number of these units they contain. Monoterpenes, composed of two isoprene units (C10), are particularly significant as they are often volatile, contributing to the characteristic scent of many plants.[4]

Monoterpene Esters: A Functional Modification

The functional properties of monoterpenes can be significantly altered through biochemical modifications. Esterification, for instance, often changes a molecule's volatility, polarity, and biological activity.[8] this compound is a prime example of a monoterpene ester, formed from the alcohol citronellol and an acetyl group.[2][9] This modification is critical to its aromatic profile and its specific roles in plant biology.

This compound: A Molecular Profile

Chemical and Physical Properties

This compound is a colorless liquid with a distinct floral and citrus-like aroma.[1][10] Its chemical structure consists of a citronellol backbone with an attached acetate functional group.[10] As an ester, it is generally soluble in organic solvents and fixed oils but has limited solubility in water.[2][9][10]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₂H₂₂O₂[9][11]
Molecular Weight 198.30 g/mol [9][11]
IUPAC Name 3,7-dimethyloct-6-enyl acetate[9]
CAS Number 150-84-5[12]
Appearance Colorless liquid[11]
Odor Fruity, floral, rosy[1][2]
Boiling Point ~229-240 °C[1][9]
Density ~0.891 g/mL at 25 °C[1]
Refractive Index ~1.440 - 1.450 at 20°C[9][11]
Solubility Soluble in alcohol, fixed oils; insoluble in water.[2][9]
Log P 4.22[9][11]
Natural Occurrence and Distribution

This compound is a natural constituent of numerous essential oils. It is prominently found in plants such as citronella (Cymbopogon nardus), rose (Rosa spp.), geranium (Pelargonium spp.), lemongrass (Cymbopogon citratus), and various citrus fruits.[3][11][12] Its presence is not limited to flowers; it can also be detected in the leaves and stems of these plants, where it contributes to the overall aromatic profile and defensive chemistry.

The Biosynthetic Pathway

The formation of this compound is a multi-step enzymatic process originating from primary metabolism. The core carbon skeleton is derived from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are produced via the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways.

  • Geranyl Diphosphate (GPP) Synthesis : IPP and DMAPP are condensed by the enzyme GPP synthase to form the C10 intermediate, geranyl diphosphate (GPP), the direct precursor to most monoterpenes.

  • Formation of Monoterpene Alcohols : GPP undergoes further enzymatic modifications. It can be converted to geraniol, which can then be metabolized to its stereoisomer, citronellol.[13]

  • The Final Acetylation Step : The crucial final step is the esterification of the citronellol alcohol. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) .[14][15] These enzymes utilize acetyl-Coenzyme A (acetyl-CoA) as the acyl donor, transferring the acetyl group to the hydroxyl moiety of citronellol to form this compound and release coenzyme A.[15] Plant AATs belong to the large BAHD superfamily of acyltransferases, which are responsible for the synthesis of a wide array of plant secondary metabolites.[16][17][18]

This compound Biosynthesis cluster_0 Upstream Terpenoid Pathway cluster_1 Final Acetylation Step IPP_DMAPP IPP + DMAPP (C5) GPP Geranyl Diphosphate (GPP, C10) IPP_DMAPP->GPP GPP Synthase Geraniol Geraniol GPP->Geraniol Geraniol Synthase Citronellol Citronellol Geraniol->Citronellol Reductase Activity Citronellyl_Acetate This compound Citronellol->Citronellyl_Acetate Alcohol Acyltransferase (AAT) Acetyl_CoA Acetyl-CoA Acetyl_CoA->Citronellyl_Acetate CoA CoA Citronellyl_Acetate->CoA

Caption: Biosynthetic pathway of this compound.

Biological and Ecological Significance

The production of this compound is not a metabolic coincidence; it serves distinct and vital functions for the plant.

  • Plant Defense : As a volatile organic compound (VOC), this compound acts as an effective insect repellent.[2][4] This is particularly evident in citronella oil, which is widely used as a natural mosquito repellent.[2] Its antimicrobial properties also suggest a role in defending against bacterial and fungal pathogens.[4]

  • Pollinator Attraction : The pleasant floral and fruity scent is a key component of the aromatic bouquet that many plants use to attract pollinators. By contributing to a unique scent profile, it helps ensure successful reproduction.

  • Pharmacological Activities : Beyond its ecological roles, this compound has demonstrated a range of bioactivities relevant to human health. These properties are an active area of research for potential therapeutic applications.

Table 2: Reported Biological Activities of this compound

ActivityDescriptionSource(s)
Insect Repellent / Larvicidal Effective against various insects, notably mosquitoes.[2][4]
Antimicrobial Exhibits fungicidal and bactericidal effects against certain pathogens.[4]
Antinociceptive Demonstrates pain-relieving activity in research models.[4]
Pro-apoptotic Shows activity that induces programmed cell death in human hepatoma cells.[4]
Anticancer Potential Related monoterpene esters have shown potential as anticancer agents.[19]
Anti-inflammatory Monoterpene esters are being investigated for anti-inflammatory properties.[19]

Methodologies for Research and Analysis

Protocol: Extraction from Plant Material

The choice of extraction method is critical and depends on the nature of the plant material and the research objective. Steam distillation is a classic and effective method for volatile compounds.

Step-by-Step Steam Distillation Protocol:

  • Preparation : Harvest fresh plant material (e.g., leaves, flowers). Coarsely chop the material to increase surface area, facilitating more efficient volatile release.

  • Apparatus Setup : Assemble a Clevenger-type apparatus. Place approximately 100-200 g of the chopped plant material into the distillation flask and add distilled water until the material is fully submerged.

  • Distillation : Gently heat the flask. As steam passes through the plant material, it will rupture the oil glands and carry the volatile essential oils, including this compound, with it.

  • Condensation & Collection : The steam and volatile mixture travels to the condenser, where it cools and returns to a liquid state. In the Clevenger trap, the less dense essential oil will separate and float on top of the aqueous layer (hydrosol).

  • Extraction : The distillation should proceed for 3-4 hours. Afterwards, allow the apparatus to cool completely. Carefully collect the separated oil layer. Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

  • Storage : Store the extracted essential oil in a sealed, dark glass vial at 4°C to prevent degradation from light and heat.

Causality Insight: Steam distillation is preferred for its ability to extract volatiles at temperatures below their decomposition point. The Clevenger apparatus is specifically designed to continuously return the aqueous condensate to the distillation flask, ensuring a complete extraction of the oil without requiring large volumes of water.

Protocol: Identification and Quantification via GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying volatile compounds like this compound within a complex essential oil mixture.[20]

Step-by-Step GC-MS Analysis Protocol:

  • Sample Preparation : Prepare a 1% solution (v/v) of the extracted essential oil in a suitable solvent, such as n-hexane or dichloromethane. For quantification, a series of calibration standards of authentic this compound (e.g., 10, 50, 100, 200 ppm) should be prepared in the same solvent. An internal standard (e.g., n-alkane) can be added to both samples and standards for improved accuracy.

  • Instrumentation Setup :

    • GC System : Equip with a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector : Set to 250°C in split mode (e.g., 50:1 split ratio).

    • Oven Program : A typical program would be: initial temperature of 60°C for 2 min, then ramp at 4°C/min to 240°C, and hold for 5 min. This gradient is crucial for separating the various components of the essential oil.

    • Carrier Gas : Use Helium at a constant flow rate of 1.0 mL/min.

  • MS System Setup :

    • Ion Source : Electron Ionization (EI) at 70 eV.

    • Source Temperature : 230°C.

    • Mass Range : Scan from m/z 40 to 450.

  • Analysis : Inject 1 µL of the prepared sample into the GC-MS.

  • Data Analysis :

    • Identification : The primary method for identification is to compare the mass spectrum of the eluted peak with a reference spectrum from a trusted library (e.g., NIST, Wiley). Confirmation is achieved by comparing the retention time with that of an authentic this compound standard run under the same conditions.

    • Quantification : Construct a calibration curve from the peak areas of the prepared standards. Use this curve to determine the concentration of this compound in the plant sample based on its peak area.

Trustworthiness & Self-Validation: This protocol is self-validating through the dual-confirmation approach (mass spectrum and retention time) against an authentic standard. The use of an internal standard corrects for variations in injection volume, ensuring the quantitative data is robust and reproducible.

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Plant Plant Material Extract Steam Distillation / Solvent Extraction Plant->Extract Dilute Dilute Extract in Solvent (Add Internal Standard) Extract->Dilute Inject Inject Sample into GC-MS Dilute->Inject Separate GC: Separation by Volatility/Polarity Inject->Separate Ionize MS: Ionization & Fragmentation Separate->Ionize Detect MS: Mass-to-Charge Detection Ionize->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Identify Identify Peak: 1. Match Mass Spectrum to Library 2. Match Retention Time to Standard Chromatogram->Identify Quantify Quantify: Calculate Concentration using Calibration Curve Chromatogram->Quantify

Caption: Experimental workflow for this compound analysis.

Conclusion and Future Perspectives

This compound stands as a model example of the functional elegance of plant secondary metabolism. Its journey from a simple C5 building block to a complex monoterpene ester illustrates the intricate biochemical machinery that plants employ to navigate their environment. While its role in the fragrance industry is well-established, the scientific community is only beginning to unlock its full potential. Future research should focus on elucidating the specific AATs responsible for its synthesis across different plant species, which could open avenues for metabolic engineering to enhance its production. Furthermore, rigorous investigation into its pharmacological activities, particularly its pro-apoptotic and antinociceptive effects, may lead to the development of novel therapeutic agents derived from this versatile natural product.

References

Methodological & Application

Application Note & Protocol: Enzymatic Synthesis of Citronellyl Acetate via Transesterification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Case for Green Synthesis of a Valued Aroma Compound

Citronellyl acetate is a monoterpenoid ester prized for its characteristic fresh, rosy, and fruity aroma.[1][2] This olfactory profile makes it an indispensable ingredient in the food, beverage, cosmetics, and perfume industries.[1][3] Traditionally, its production has relied on either extraction from natural, often scarce, plant sources or through chemical synthesis that employs harsh acid catalysts, high temperatures, and generates significant waste.[3][4]

Enzymatic catalysis, particularly using lipases, presents a superior "green" alternative. This biocatalytic approach offers numerous advantages, including mild reaction conditions, high specificity that minimizes side reactions, and reduced environmental impact, making it ideal for producing high-quality flavor and fragrance compounds.[3][4] This application note provides a comprehensive, field-proven protocol for the synthesis of this compound through the transesterification of citronellol, leveraging the high efficiency of lipase in a non-aqueous system.

Reaction Principle: The Lipase-Catalyzed Transesterification Mechanism

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol.[5][6] In this application, we use an acyl donor (vinyl acetate) to transfer an acetyl group to the alcohol (citronellol), catalyzed by a lipase.

Lipases (EC 3.1.1.3) are remarkably efficient catalysts for this reaction in organic media. The reaction generally follows a Ping-Pong Bi-Bi mechanism .[3][4][7] This mechanism involves a two-step process where the enzyme first reacts with the acyl donor to form a covalent acyl-enzyme intermediate, releasing the first product. Subsequently, the alcohol (citronellol) binds to the intermediate, and the acyl group is transferred to it, releasing the final product (this compound) and regenerating the free enzyme.[3][4]

Vinyl acetate is an excellent acyl donor for these reactions because its leaving group, vinyl alcohol, tautomerizes to the highly stable and volatile acetaldehyde. This effectively prevents the reverse reaction, driving the equilibrium towards the product and resulting in very high conversion rates.[3][4]

Transesterification_Mechanism cluster_p cluster_q E Free Lipase (E) EA Enzyme-Ester Complex (EA) E->EA + A A Vinyl Acetate (A) EA->E - A FP Acyl-Enzyme Intermediate (F) EA->FP Isomerization FP->EA Reverse P Vinyl Alcohol (P) (→ Acetaldehyde) FB Intermediate-Alcohol Complex (FB) FP->FB + B FP->P_out - P B Citronellol (B) FB->FP - B EQ Enzyme-Product Complex (EQ) FB->EQ Isomerization EQ->E Regeneration EQ->FB Reverse EQ->Q_out - Q Q This compound (Q)

Figure 1: Ping-Pong Bi-Bi mechanism for lipase-catalyzed transesterification.

Experimental Protocol: Solvent-Free Synthesis

This protocol details a highly efficient solvent-free synthesis, which simplifies downstream processing and enhances the green credentials of the procedure. Vinyl acetate serves as both the acyl donor and the reaction medium.[7][8]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
(±)-Citronellol≥95% PuritySigma-AldrichSubstrate
Vinyl Acetate≥99%, StabilizedSigma-AldrichAcyl Donor & Medium
Pseudomonas fluorescens Lipase≥20,000 U/gAmano, Sigma-AldrichBiocatalyst. Can be free or immobilized.
n-HexaneAnhydrous, ≥99%Fisher ScientificFor sample dilution prior to GC analysis.
Sodium Sulfate (Na₂SO₄)AnhydrousVWRFor drying post-reaction.
Silica Gel60 Å, 230-400 meshMilliporeSigmaFor purification via column chromatography.
Equipment
  • Magnetic stirrer with heating capabilities

  • Reaction vessel (e.g., 50 mL round-bottom flask) with a condenser or septum

  • Temperature probe

  • Gas Chromatograph (GC) with a flame ionization detector (FID) and a suitable capillary column (e.g., HP-5)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add citronellol and vinyl acetate. A molar ratio of 1:3 to 1:10 (citronellol:vinyl acetate) is recommended for optimal conversion.[3][7][8] For a trial run, start with 10 mmol of citronellol (~1.56 g) and 30 mmol of vinyl acetate (~2.58 g, ~2.77 mL).

    • Place the flask in the heating mantle/block on the magnetic stirrer.

    • Add the Pseudomonas fluorescens lipase. An enzyme loading of 10 mg/mL relative to the total reaction volume or ~3% (w/w) relative to the citronellol mass is a robust starting point.[3][7]

    • Seal the vessel with a septum to prevent the evaporation of volatile components.

  • Reaction Execution:

    • Begin stirring at a moderate speed (e.g., 200-300 RPM) to ensure the enzyme is well-suspended.[3][7]

    • Heat the reaction mixture to the optimal temperature. For P. fluorescens lipase, this is typically between 40°C and 60°C.[3][7][8] Maintain this temperature throughout the reaction.

    • Allow the reaction to proceed for 2 to 12 hours. High conversions (>99%) can often be achieved within 2-6 hours under these conditions.[3][7][8][9]

  • Monitoring the Reaction:

    • Periodically (e.g., every hour), withdraw a small aliquot (~5-10 µL) from the reaction mixture using a syringe.

    • Dilute the sample in 1 mL of n-hexane.

    • Analyze the diluted sample by Gas Chromatography (GC) to determine the consumption of citronellol and the formation of this compound. This allows for the calculation of the conversion rate over time.

  • Workup and Purification:

    • Once the reaction has reached the desired conversion (or completion), cool the mixture to room temperature.

    • Separate the lipase from the reaction mixture. If using free lipase powder, this can be done by centrifugation or filtration. Immobilized lipase can be easily filtered and washed for reuse.

    • Transfer the liquid mixture to a separatory funnel. If needed, wash gently with a saturated sodium bicarbonate solution to neutralize any trace acetic acid, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Remove the excess vinyl acetate and any other volatile byproducts (like acetaldehyde) using a rotary evaporator.

    • For the highest purity, the resulting crude oil can be purified by silica gel column chromatography, though for many applications, the purity after evaporation is sufficient.

Data Summary and Expected Results

The efficiency of the transesterification is highly dependent on key parameters. The table below summarizes optimized conditions derived from multiple studies for achieving high conversion rates.

ParameterOptimized RangeRationale & Citation
Enzyme Source Pseudomonas fluorescens LipaseDemonstrates excellent catalytic effect and high yield in short reaction times.[3][4]
Acyl Donor Vinyl AcetateIrreversible nature of the reaction due to tautomerization of the leaving group drives high conversion.[3][4]
Molar Ratio (Citronellol:Vinyl Acetate) 1:3 to 1:10An excess of the acyl donor shifts the equilibrium towards product formation.[3][7][8]
Temperature 40°C - 60°CBalances increased reaction rate with enzyme thermal stability. Higher temperatures can lead to denaturation.[7][8]
Enzyme Loading 3% (w/w of citronellol) or 10 mg/mLSufficient catalyst to achieve a high reaction rate without excessive cost.[3][7]
Agitation Speed 200 - 300 RPMEnsures proper mixing and reduces mass transfer limitations between the substrates and the enzyme.[3][7]
Reaction Time 2 - 12 hoursHigh conversion (>99%) is achievable within this timeframe under optimal conditions.[3][8][9]
Expected Conversion >99%Under the optimized conditions described, near-quantitative conversion is expected.[3][4][7][9]

Overall Experimental Workflow

Workflow start Start setup 1. Reaction Setup - Add Citronellol, Vinyl Acetate, Lipase - Seal Vessel start->setup react 2. Reaction Execution - Heat to 40-60°C - Stir at 200-300 RPM - Run for 2-12h setup->react monitor 3. Monitoring (GC) - Withdraw Aliquots - Dilute & Inject react->monitor Periodically decision Conversion >99%? monitor->decision decision->react No workup 4. Workup - Cool Mixture - Separate Enzyme (Filter/Centrifuge) decision->workup Yes purify 5. Purification - Evaporate Excess Vinyl Acetate - (Optional) Column Chromatography workup->purify end End (Pure this compound) purify->end

Figure 2: General workflow for the synthesis of this compound.

References

Application Note: Advancing Green Chemistry in Flavor & Fragrance Synthesis: Solvent-Free Methodologies for Citronellyl Acetate Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Citronellyl acetate, a monoterpene ester, is a valuable fragrance and flavor compound prized for its characteristic sweet, rosy, and fruity aroma.[1][2] Traditionally, its synthesis has relied on chemical catalysis in the presence of organic solvents, which raises environmental and safety concerns. This application note details robust, solvent-free methodologies for the synthesis of this compound, aligning with the principles of green chemistry. We present two highly efficient protocols: an enzyme-catalyzed transesterification and a microwave-assisted synthesis. These methods offer significant advantages, including reduced reaction times, high conversion rates, minimal waste generation, and the use of reusable catalysts. This guide is intended for researchers, scientists, and professionals in the drug development and flavor & fragrance industries seeking to implement sustainable and efficient synthetic routes.

Introduction: The Imperative for Greener Synthesis

This compound is a key component in the formulation of perfumes, cosmetics, and food products.[3] Conventional synthesis often involves the esterification of citronellol with acetic acid or acetic anhydride using strong mineral acids as catalysts.[4] These processes typically require organic solvents to facilitate the reaction, leading to challenges in product purification and generating significant chemical waste. The use of such solvents can also inhibit enzyme activity and increase post-processing costs.[1]

The methodologies presented herein circumvent these issues by eliminating the need for a solvent. In the enzymatic approach, vinyl acetate serves as both the acyl donor and the reaction medium.[1] Microwave-assisted synthesis, another green technique, leverages microwave energy to accelerate the reaction, often in the absence of any solvent.[5] These approaches not only offer a more environmentally benign pathway to this compound but also result in high yields and purity.

Enzymatic Transesterification: A Biocatalytic Approach

Enzymatic catalysis, particularly with lipases, has emerged as a powerful tool for the synthesis of esters. Lipases are highly selective, operate under mild conditions, and are biodegradable.[1] The transesterification of citronellol with vinyl acetate using an immobilized lipase is a highly effective solvent-free method.

Rationale for Experimental Choices
  • Enzyme Selection: Immobilized lipases, such as Fermase or Novozym 435 (Candida antarctica lipase B), are preferred due to their high stability, activity in non-aqueous media, and ease of recovery and reuse.[1][6]

  • Acyl Donor: Vinyl acetate is an excellent acyl donor for this reaction. The enol formed as a byproduct tautomerizes to acetaldehyde, shifting the reaction equilibrium towards the product and driving the reaction to completion.

  • Solvent-Free Conditions: Using an excess of one of the reactants, in this case, vinyl acetate, can serve as the reaction medium, eliminating the need for an additional organic solvent.[1]

  • Temperature and Agitation: Optimizing temperature and agitation is crucial for maximizing enzyme activity and overcoming mass transfer limitations.[7][8]

Experimental Workflow: Enzymatic Synthesis

The following diagram outlines the general workflow for the enzymatic synthesis of this compound.

Enzymatic_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation cluster_analysis Analysis reactants Citronellol & Vinyl Acetate mixing Combine reactants and enzyme in a sealed vessel reactants->mixing enzyme Immobilized Lipase (e.g., Fermase) enzyme->mixing incubation Incubate with agitation at controlled temperature (e.g., 60°C) mixing->incubation filtration Filter to remove immobilized enzyme incubation->filtration purification Remove excess vinyl acetate under reduced pressure filtration->purification gcms GC-MS analysis for conversion and purity purification->gcms

Caption: Workflow for the enzymatic synthesis of this compound.

Detailed Protocol: Enzymatic Synthesis of this compound

Materials:

  • Citronellol (≥95%)

  • Vinyl acetate (≥99%)

  • Immobilized lipase (e.g., Fermase)

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with heating

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a 50 mL screw-capped flask, add citronellol and vinyl acetate in a 1:10 molar ratio.[2]

  • Add the immobilized lipase, Fermase, at a concentration of 3% (w/w) with respect to the mass of citronellol.[2]

  • Seal the flask and place it in a shaking incubator set to 60°C and 300 RPM.[2]

  • Allow the reaction to proceed for 2 hours. Monitor the progress by taking small aliquots and analyzing them by Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with a small amount of a suitable solvent (e.g., hexane), dried, and stored for reuse.[2]

  • Remove the excess vinyl acetate from the filtrate using a rotary evaporator to obtain the crude this compound.

  • Further purification, if necessary, can be achieved by vacuum distillation.

Optimized Reaction Parameters

The following table summarizes the optimized conditions for the enzymatic synthesis of this compound.

ParameterOptimal ValueReference
Molar Ratio (Citronellol:Vinyl Acetate) 1:10[2]
Enzyme Loading (Fermase) 3% (w/w of citronellol)[2]
Temperature 60°C[2]
Agitation Speed 300 RPM[2]
Reaction Time 2 hours[2]
Maximum Conversion 99.8%[2]

Microwave-Assisted Synthesis: A Rapid and Efficient Alternative

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a green chemistry tool.[9] By directly coupling microwave energy with the molecules in the reaction mixture, this technique can lead to dramatic reductions in reaction times and improved yields, often without the need for a solvent.[5][10]

Rationale for Experimental Choices
  • Microwave Irradiation: Provides rapid and uniform heating of the reaction mixture, leading to a significant acceleration of the reaction rate.

  • Catalyst: A catalytic amount of a mild acid or base can be used to promote the reaction. In this protocol, we highlight the use of a solid-supported catalyst which can be easily removed after the reaction.

  • Solvent-Free Conditions: The absence of a solvent simplifies the work-up procedure and reduces environmental impact.[5]

Experimental Workflow: Microwave-Assisted Synthesis

The diagram below illustrates the workflow for the microwave-assisted synthesis of this compound.

Microwave_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation cluster_analysis Analysis reactants Citronellol & Acetic Anhydride mixing Combine reactants and catalyst in a microwave-safe vessel reactants->mixing catalyst Solid Acid Catalyst catalyst->mixing irradiation Irradiate in a microwave reactor at a set power and time mixing->irradiation filtration Filter to remove catalyst irradiation->filtration extraction Aqueous work-up to remove unreacted anhydride and acid filtration->extraction nmr NMR and IR spectroscopy for structural confirmation extraction->nmr

Caption: Workflow for the microwave-assisted synthesis of this compound.

Detailed Protocol: Microwave-Assisted Synthesis of this compound

Materials:

  • Citronellol (≥95%)

  • Acetic anhydride (≥98%)

  • Solid acid catalyst (e.g., montmorillonite K-10)

  • Microwave reactor with a sealed vessel

  • Magnetic stirrer

  • Separatory funnel

  • Sodium bicarbonate solution (5% w/v)

  • Brine solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine citronellol and acetic anhydride in a 1:1.2 molar ratio.

  • Add the solid acid catalyst, montmorillonite K-10, at 10% (w/w) of the citronellol.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 150 W for 5-10 minutes. The temperature should be monitored and kept below 100°C.

  • After the reaction is complete, cool the vessel to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether) and filter to remove the catalyst.

  • Transfer the filtrate to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield this compound.

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity and purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify any byproducts.

  • Infrared (IR) Spectroscopy: To confirm the presence of the ester functional group (C=O stretch around 1740 cm⁻¹) and the absence of the hydroxyl group from citronellol (O-H stretch around 3300 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of this compound. Key signals in the ¹H NMR spectrum include a singlet around 2.0 ppm corresponding to the acetyl protons.

Conclusion

The solvent-free enzymatic and microwave-assisted methodologies presented in this application note offer efficient, environmentally friendly, and scalable alternatives for the synthesis of this compound. The enzymatic method provides exceptional conversion rates under mild conditions with the benefit of a reusable catalyst. The microwave-assisted approach offers a rapid synthesis route with simplified work-up procedures. The adoption of such green chemistry principles is crucial for the sustainable development of the flavor, fragrance, and pharmaceutical industries.

References

Quantitative Analysis of Citronellyl Acetate in Complex Essential Oil Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract Citronellyl acetate, a key monoterpenoid ester, is a significant contributor to the characteristic floral and fruity aroma of various essential oils, including citronella, geranium, and rose. Its accurate quantification is critical for the quality control, authentication, and formulation of products in the fragrance, cosmetic, and pharmaceutical industries. This application note presents a detailed, validated protocol for the identification and quantification of this compound in essential oil samples using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology emphasizes robust sample preparation, optimized chromatographic separation, and specific mass spectrometric detection, ensuring accuracy, precision, and reliability in line with international standards.

Principle and Causality of Method Selection

The analysis of a specific analyte within a complex mixture like an essential oil presents a significant analytical challenge. Essential oils are composed of hundreds of volatile and semi-volatile compounds, including terpenes, terpenoids, esters, and alcohols, many of which are isomers with similar chemical properties.[1][2]

Why GC-MS?

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for essential oil analysis for two primary reasons:

  • Superior Separation Power (The "GC" component): Gas chromatography excels at separating volatile compounds based on their boiling points and affinity for a stationary phase within a capillary column.[3] By implementing a precise temperature gradient, we can sequentially elute compounds from the highly volatile monoterpenes to the less volatile sesquiterpenes and esters, allowing for the chromatographic isolation of this compound from other matrix components.[4]

  • Definitive Identification (The "MS" component): As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized—typically by Electron Ionization (EI)—and fragmented.[4][5] This process creates a unique mass spectrum, a chemical "fingerprint," based on the mass-to-charge ratio (m/z) of the fragments. By comparing this fingerprint to established spectral libraries like NIST or Wiley, and confirming it against a certified reference standard, we can achieve unambiguous identification of this compound.[6][7]

This combination of chromatographic separation and mass spectral identification provides the high degree of specificity and sensitivity required for robust quantitative analysis in complex matrices.[6]

Experimental Workflow Overview

The entire analytical process, from sample receipt to final report generation, follows a systematic and validated workflow. This ensures reproducibility and traceability of the results.

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample Essential Oil Sample Dilution Dilution in Hexane (e.g., 1:100 v/v) Sample->Dilution Standards Prepare Calibration Standards & Internal Standard (ISTD) Vialing Transfer to GC Vial Dilution->Vialing Standards->Vialing Injection GC Injection (1 µL) Vialing->Injection GC_Sep GC Separation (Capillary Column) Injection->GC_Sep MS_Detect MS Ionization & Detection (EI, 70 eV) GC_Sep->MS_Detect TIC Total Ion Chromatogram (TIC) Acquisition MS_Detect->TIC Peak_ID Peak Identification (Retention Time & Mass Spectrum) Quant Quantification (Calibration Curve) Peak_ID->Quant Report Final Report Generation Quant->Report

Caption: High-level workflow for GC-MS analysis of this compound.

Detailed Protocol: Materials and Instrumentation

Reagents and Consumables
  • Solvent: n-Hexane (or Ethanol), HPLC or GC grade. Chosen for its volatility and compatibility with common GC stationary phases.[5]

  • Certified Reference Material (CRM): this compound (CAS No. 150-84-5), purity ≥98%.

  • Internal Standard (ISTD): n-Tridecane (or other suitable n-alkane not present in the sample), purity ≥99%. An ISTD is crucial for correcting variations in injection volume and instrument response.[8]

  • Consumables: 2 mL amber glass autosampler vials with PTFE-lined septa, micropipettes, volumetric flasks.

Instrumentation

A standard Gas Chromatograph coupled to a single quadrupole Mass Spectrometer is sufficient for this analysis.

Component Specification Rationale
Gas Chromatograph Agilent 8890 GC (or equivalent)Provides precise temperature and flow control.
Mass Spectrometer Agilent 5977C MSD (or equivalent)Offers reliable electron ionization and sensitive detection.
GC Capillary Column HP-5MS (or DB-5MS), 30 m x 0.25 mm ID, 0.25 µm film thicknessThis non-polar column provides excellent separation for a wide range of essential oil components based on boiling point.[4][9]
Carrier Gas Helium (or Hydrogen), purity ≥99.999%Helium is inert and provides good resolution. Hydrogen can be used as an alternative to reduce run times.[2]
Data System MassHunter Software (or equivalent)For instrument control, data acquisition, and processing.
Spectral Library NIST/Wiley Mass Spectral LibraryEssential for compound identification by matching acquired spectra.[4][6]

Detailed Protocol: Methodology

Preparation of Standards and Samples

Rationale: Accurate quantification relies on a precise calibration curve generated from a certified standard. Dilution of the essential oil is critical to prevent column overloading and detector saturation.

  • Internal Standard (ISTD) Stock Solution (1000 µg/mL):

    • Accurately weigh 100 mg of n-Tridecane into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with n-hexane.

  • This compound Stock Solution (1000 µg/mL):

    • Accurately weigh 100 mg of this compound CRM into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with n-hexane.

  • Calibration Standards (e.g., 1, 5, 10, 25, 50 µg/mL):

    • Perform serial dilutions from the this compound stock solution.

    • For each calibration level, spike with the ISTD stock solution to achieve a final constant concentration (e.g., 10 µg/mL).

    • Example for 10 µg/mL standard: Pipette 1 mL of a 100 µg/mL this compound intermediate stock and 1 mL of the 1000 µg/mL ISTD stock into a 10 mL volumetric flask. Dilute to the mark with n-hexane.

  • Sample Preparation:

    • Using a calibrated micropipette, add 10 µL of the essential oil sample to a 10 mL volumetric flask.

    • Add 1 mL of the 1000 µg/mL ISTD stock solution.

    • Dilute to the mark with n-hexane. This represents a 1:1000 dilution of the oil with an ISTD concentration of 100 µg/mL. (Note: Dilution factor may need adjustment based on the expected concentration of this compound).

    • Vortex for 30 seconds and transfer an aliquot to a 2 mL GC vial.

GC-MS Instrument Method

Rationale: The method parameters are optimized to achieve good separation (resolution) of this compound from other components in a reasonable timeframe. The injector temperature ensures complete vaporization, while the MS parameters ensure consistent fragmentation for library matching.

Parameter Setting Justification
GC Inlet Split/Splitless, 250 °CPrevents discrimination of less volatile compounds.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overload from the high concentration of components in essential oils.[4]
Injection Volume 1.0 µLStandard volume for reproducible injections.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minOptimal flow rate for column efficiency and separation.
Oven Program Initial 60°C (hold 2 min), ramp 4°C/min to 240°C (hold 5 min)The initial low temperature separates highly volatile monoterpenes. The slow ramp ensures resolution of this compound from adjacent peaks.[9]
MS Transfer Line 280 °CPrevents condensation of analytes before entering the ion source.
Ion Source Electron Ionization (EI), 70 eVStandard energy for reproducible fragmentation and library matching.[4]
Source Temp 230 °CStandard operating temperature.
Quadrupole Temp 150 °CStandard operating temperature.
Scan Range 40 - 450 m/zCovers the expected mass fragments of this compound and other common terpenoids.
Data Analysis and Quantification

The identification of this compound is a two-factor authentication process, which is critical for ensuring trustworthiness in complex samples.

Identification_Logic Start Analyze Peak in Chromatogram Check_RT Does Retention Time (RT) match the standard? Start->Check_RT Check_MS Does Mass Spectrum match library (>850 similarity)? Check_RT->Check_MS Yes Reject Peak is Not This compound Check_RT->Reject No Confirm Peak Confirmed as This compound Check_MS->Confirm Yes Check_MS->Reject No

Caption: Decision logic for confident peak identification.

  • Identification:

    • Locate the peak for this compound in the sample chromatogram based on its retention time, as determined from the analysis of the CRM.

    • Extract the mass spectrum of the candidate peak.

    • Compare the acquired spectrum with the NIST/Wiley library. A match factor >850 is considered a good fit. The spectrum should show characteristic fragments for this compound (e.g., m/z 41, 68, 82, 95, 123, and the molecular ion at 198 if visible).[10][11]

  • Integration:

    • Integrate the peak area of the confirmed this compound peak and the internal standard (n-tridecane) peak.

  • Quantification:

    • Generate a calibration curve by plotting the ratio of (this compound Area / ISTD Area) against the concentration of the calibration standards.

    • The curve should have a coefficient of determination (R²) ≥ 0.998 for good linearity.[12][13]

    • Calculate the concentration of this compound in the prepared sample using the regression equation from the calibration curve.

    • Calculate the final concentration in the original essential oil sample, accounting for the dilution factor.

    Final Concentration (mg/mL) = [Calculated Conc. (µg/mL) from curve] x [Dilution Factor] / 1000

Method Validation

To ensure the protocol is a self-validating system, key performance characteristics must be assessed according to guidelines such as those from the International Council for Harmonisation (ICH).[12][13]

Parameter Acceptance Criteria Purpose
Linearity R² ≥ 0.998Confirms the detector response is proportional to analyte concentration across the desired range.[6]
Accuracy (% Recovery) 85% - 115%Measures the closeness of the experimental value to the true value, typically assessed by spiking a known amount of standard into a sample matrix.[12][13]
Precision (% RSD) Intra-day ≤ 10%, Inter-day ≤ 15%Demonstrates the reproducibility of the method through repeated measurements on the same day (intra-day) and on different days (inter-day).[12][13]
Limit of Detection (LOD) S/N ratio ≥ 3The lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) S/N ratio ≥ 10The lowest concentration of analyte that can be accurately quantified.

Conclusion

This application note provides a comprehensive and robust GC-MS method for the quantitative analysis of this compound in essential oils. By adhering to the detailed steps for sample preparation, instrument setup, and data analysis, researchers and quality control professionals can achieve reliable and reproducible results. The causality-driven approach to method parameter selection, combined with rigorous, two-factor analyte identification and adherence to international validation standards, ensures the highest level of scientific integrity. This protocol is suitable for routine quality control, authenticity testing, and research and development in industries that rely on the precise chemical characterization of essential oils.

References

Application Notes & Protocols: A Comprehensive Guide to Investigating the Antinociceptive Properties of Citronellyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed methodological framework for researchers, scientists, and drug development professionals aiming to evaluate the antinociceptive effects of citronellyl acetate. This compound, a naturally occurring monoterpene ester, has demonstrated significant potential as a novel analgesic agent. This guide moves beyond a simple recitation of steps, offering in-depth explanations for experimental choices, validated protocols for key in vivo assays, and strategies for mechanistic elucidation. By integrating established preclinical models with insights from current literature, these protocols are designed to generate robust, reproducible, and translatable data, ensuring a high degree of scientific integrity.

Introduction: The Therapeutic Potential of this compound in Nociception

This compound is a monoterpene found in various essential oils, including those from rose, geranium, and citronella.[1] It is a colorless liquid characterized by a fresh, fruity-rose aroma.[2][3][4] While widely used in the fragrance and flavor industries, recent pharmacological studies have unveiled its therapeutic activities, most notably its antinociceptive (pain-relieving) properties.[5]

Nociception is the complex neural process of encoding and processing noxious stimuli, which can lead to the subjective experience of pain. The development of new analgesics, particularly from natural sources, is a critical area of research aimed at overcoming the limitations and side effects of existing therapies.

Pioneering research has shown that this compound (CAT) exerts significant antinociceptive effects in established animal models of acute pain, including the acetic acid-induced writhing and formalin tests.[5] The mechanism appears to be multifactorial, involving the modulation of Transient Receptor Potential (TRP) channels (TRPV1 and TRPM8), Acid-Sensing Ion Channels (ASIC), and intracellular signaling pathways involving Protein Kinase C (PKC) and Protein Kinase A (PKA).[5] This guide provides a comprehensive set of protocols to systematically investigate and validate these findings.

Physicochemical Properties of this compound

A thorough understanding of the test compound's properties is essential for accurate formulation and dosing.

PropertyValueReference(s)
Molecular Formula C₁₂H₂₂O₂[2][3][6]
Molecular Weight 198.31 g/mol [2]
Appearance Colorless liquid[1][2][3]
Odor Fresh, fruity, rose-like[4][6]
Boiling Point ~240 °C[2][4]
Density ~0.891 g/mL at 25 °C[2][4]
Solubility Soluble in organic solvents, limited in water[3]
Log P 4.22[2][6]

Core In Vivo Protocols for Antinociceptive Screening

A multi-test approach is crucial to characterize the profile of a potential analgesic. The following assays evaluate responses to chemical visceral, inflammatory, and thermal noxious stimuli. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to ethical guidelines for pain research.[7]

Acetic Acid-Induced Writhing Test (Visceral Chemical Pain)

Causality: This model assesses peripherally acting analgesics.[8] Intraperitoneal (i.p.) injection of acetic acid causes tissue irritation, leading to the release of inflammatory mediators like prostaglandins and bradykinin, which stimulate nociceptors and produce a quantifiable writhing (abdominal constriction) response.[8][9] A reduction in the number of writhes indicates antinociception.[10][11]

Protocol:

  • Animals: Use male Swiss mice (20-30 g). House them in a controlled environment for at least one week to acclimatize.

  • Grouping: Divide animals into groups (n=8-10 per group):

    • Vehicle Control (e.g., 0.9% saline with 1% Tween 80, i.p.)

    • Positive Control: Diclofenac Sodium (10 mg/kg, i.p.)

    • Test Groups: this compound (e.g., 50, 100, 200 mg/kg, intragastrically or i.p.).[5]

  • Administration: Administer the vehicle, positive control, or this compound.

  • Induction: After a set pretreatment time (e.g., 30 minutes for i.p., 60 minutes for oral), administer 0.6% acetic acid solution (10 mL/kg, i.p.) to each mouse.[8][12]

  • Observation: Immediately place each mouse in an individual observation chamber and record the total number of writhes (characterized by abdominal muscle contraction and hind limb extension) over a 20-minute period, starting 5 minutes after the acetic acid injection.

  • Data Analysis: Calculate the percentage of inhibition using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Formalin Test (Inflammatory Pain)

Causality: This model is unique as it produces a biphasic nociceptive response, allowing for the differentiation between neurogenic and inflammatory pain mechanisms.[13][14]

  • Phase I (Early Phase, 0-5 min): An acute, neurogenic pain resulting from the direct chemical stimulation of nociceptors.[15][16]

  • Phase II (Late Phase, 15-40 min): A tonic, inflammatory pain caused by the release of inflammatory mediators and subsequent central sensitization in the dorsal horn of the spinal cord.[13][15][16]

Protocol:

  • Animals: Use male Swiss mice (20-30 g).

  • Grouping: Establish groups similar to the writhing test. A common positive control for this assay is Morphine (5 mg/kg, i.p.), which is effective in both phases.[15]

  • Administration: Administer vehicle, positive control, or this compound at appropriate pretreatment times.

  • Induction: Inject 20 µL of 2.5% formalin solution (in 0.9% saline) into the subplantar surface of the right hind paw.[16]

  • Observation: Place the animal in a transparent observation chamber. Record the total time (in seconds) the animal spends licking or biting the injected paw. The observation period is typically 40 minutes, with licking time recorded for Phase I (0-5 min) and Phase II (15-40 min).[13]

  • Data Analysis: Compare the mean licking time in the test and positive control groups to the vehicle control group for each phase.

Hot Plate Test (Central Thermal Pain)

Causality: This test is used to evaluate centrally acting analgesics, particularly those acting at the supraspinal level.[17][18][19] The latency to a nociceptive response (e.g., paw licking, jumping) when the animal is placed on a heated surface is measured. An increase in latency indicates an antinociceptive effect.

Protocol:

  • Apparatus: Use a commercial hot plate apparatus set to a constant temperature (e.g., 55 ± 0.5 °C).[19]

  • Animals & Baseline: Use male Wistar rats or Swiss mice. Before drug administration, determine the baseline latency for each animal by placing it on the hot plate. The baseline is the time taken to lick a hind paw or jump. To prevent tissue damage, a cut-off time (e.g., 30 seconds) must be established.[19] Animals with a baseline latency outside a set range (e.g., 5-15 seconds) should be excluded.

  • Grouping & Administration: Group animals as previously described. Morphine (5-10 mg/kg, i.p.) is an effective positive control. Administer the respective treatments.

  • Testing: At various time points post-administration (e.g., 30, 60, 90, 120 minutes), place each animal on the hot plate and record the response latency.[18]

  • Data Analysis: Calculate the Maximum Possible Effect (% MPE) using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Experimental Workflow and Data Presentation

A logical workflow ensures efficiency and reproducibility.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimate Animal Acclimatization (1 week) grouping Randomization & Grouping (Vehicle, Positive Control, CAT Doses) acclimate->grouping baseline Baseline Measurement (Hot Plate Test) grouping->baseline admin Drug Administration (Vehicle, Control, CAT) baseline->admin pretreat Pretreatment Period (30-60 min) admin->pretreat induce Nociceptive Induction (Acetic Acid / Formalin / Heat) pretreat->induce observe Behavioral Observation (Record Writhes / Licking Time / Latency) induce->observe calc Calculate % Inhibition / Licking Time / % MPE observe->calc stats Statistical Analysis (ANOVA, Post-hoc test) calc->stats interpret Interpretation & Conclusion stats->interpret

Caption: General experimental workflow for in vivo antinociceptive studies.

Hypothetical Data Presentation

Clear data presentation is key to interpretation.

Table 1: Effect of this compound on Acetic Acid-Induced Writhing in Mice

Treatment GroupDose (mg/kg)NMean Writhes (± SEM)% Inhibition
Vehicle Control-1045.2 ± 3.1-
Diclofenac101012.1 ± 1.5 73.2
This compound501033.5 ± 2.8*25.9
This compound1001021.8 ± 2.251.8
This compound2001015.4 ± 1.9***65.9
*p<0.05, **p<0.001 compared to Vehicle Control (One-way ANOVA followed by Dunnett's test)

Table 2: Effect of this compound on Formalin-Induced Nociception in Mice

Treatment GroupDose (mg/kg)NLicking Time (s, ± SEM) - Phase ILicking Time (s, ± SEM) - Phase II
Vehicle Control-1065.7 ± 5.4150.3 ± 12.1
Morphine51028.1 ± 3.9 45.8 ± 6.7
This compound1001042.3 ± 4.5 98.2 ± 9.5
This compound2001035.9 ± 4.1 71.6 ± 8.2
**p<0.01, **p<0.001 compared to Vehicle Control (One-way ANOVA followed by Dunnett's test)

Protocols for Mechanistic Elucidation

Once antinociceptive activity is confirmed, the next step is to investigate the underlying mechanism of action. Based on existing literature, the following pathways are implicated.[5]

Investigating the Role of TRP Channels and ASICs

Causality: The study by Quintans-Júnior et al. (2013) suggests the involvement of TRPV1, TRPM8, and ASIC channels.[5] This can be verified by assessing if this compound can block the nociception induced by specific agonists for these channels.

Protocol (Agonist-Induced Nociception):

  • Animals and Grouping: Prepare groups of mice as described previously.

  • Administration: Pre-treat animals with vehicle, a positive control, or this compound (e.g., 200 mg/kg).

  • Induction (Separate Experiments for Each Agonist):

    • TRPV1: 30 minutes post-treatment, inject capsaicin (2.2 µ g/paw ) into the subplantar region.[5]

    • TRPM8: 30 minutes post-treatment, inject menthol (1.2 mmol/paw) into the subplantar region.[5]

    • ASIC: 30 minutes post-treatment, inject acidified saline (pH 1.98) into the subplantar region.[5]

  • Observation: Immediately after agonist injection, record the total time the animal spends licking the injected paw over a 5-minute period.

  • Data Analysis: A significant reduction in licking time in the this compound group compared to the vehicle group suggests the involvement of the targeted channel.

Probing the Opioid System Involvement

Causality: To determine if the antinociceptive effect is mediated by the opioid system, a non-selective opioid antagonist like naloxone can be used. If naloxone reverses the effect of this compound, it indicates opioid receptor involvement. The related compound, citronellal, has shown naloxone-sensitive effects.[20][21]

Protocol (Naloxone Reversal):

  • Animals and Grouping: Create four groups: Vehicle, this compound (effective dose), Naloxone, and Naloxone + this compound.

  • Administration: Administer naloxone (e.g., 2 mg/kg, i.p.) 15 minutes before the administration of this compound.

  • Testing: Perform one of the primary antinociceptive tests (e.g., the Hot Plate test).

  • Data Analysis: If the antinociceptive effect of this compound is significantly reduced or abolished in the presence of naloxone, this supports the involvement of the opioid pathway.

Proposed Signaling Pathway

The following diagram synthesizes the proposed mechanism based on current evidence.[5]

G cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space CAT This compound TRPV1 TRPV1 CAT->TRPV1 Inhibits TRPM8 TRPM8 CAT->TRPM8 Inhibits ASIC ASIC CAT->ASIC Inhibits PKC PKC CAT->PKC Modulates PKA PKA CAT->PKA Modulates Nociception ↓ Nociceptive Signaling (Reduced Pain) TRPV1->Nociception TRPM8->Nociception ASIC->Nociception PKC->Nociception PKA->Nociception

Caption: Proposed mechanism of antinociception for this compound.

Advanced Protocols: In Vitro Mechanistic Validation

For deeper mechanistic insight, in vitro assays can complement in vivo findings.

  • Receptor Binding Assays: To confirm direct interaction with specific receptors (e.g., opioid receptors), competitive binding assays using radiolabeled ligands can be performed on membrane preparations from relevant tissues (e.g., brain, spinal cord).[22][23]

  • In Vitro Functional Assays: Cell lines expressing specific target channels (e.g., HEK293 cells transfected with TRPV1) can be used. Techniques like calcium imaging or membrane potential assays using fluorescent dyes can quantify the inhibitory effect of this compound on channel activation by a specific agonist.[24][25][26]

Scientific Integrity and Ethical Considerations

The credibility of preclinical research hinges on rigorous experimental design and ethical conduct.

  • Best Practices: Adherence to guidelines such as ARRIVE (Animal Research: Reporting of In Vivo Experiments) is mandatory.[27] This includes randomization of animals to treatment groups, blinding of observers to treatments, and a clear statement of the study's hypothesis.

  • Animal Welfare: All protocols should be designed to minimize animal stress and suffering. The number of animals used should be the minimum required to obtain statistically significant results.[7][28]

  • Sex as a Biological Variable: Both male and female animals should be included in studies, as sex can significantly influence pain perception and analgesic response.[29][30]

Conclusion

The protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this compound's antinociceptive properties. By employing a battery of validated in vivo pain models, researchers can characterize the compound's analgesic profile. Further mechanistic studies, guided by the outlined protocols, will help to elucidate the specific molecular targets and signaling pathways involved. This systematic approach is essential for advancing our understanding of this compound and paving the way for its potential development as a novel, naturally derived therapeutic agent for pain management.

References

Application Notes & Protocols: Fed-Batch System for Citronellyl Acetate Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Case for Biocatalytic Ester Synthesis

Citronellyl acetate, a monoterpenoid ester, is a valuable fragrance and flavor compound prized for its characteristic fresh, rosy, and fruity aroma.[1][2] It finds extensive application in the cosmetic, food, and pharmaceutical industries.[1][2] Traditionally, this ester is produced through chemical synthesis or extraction from plant essential oils.[2][3] However, these methods face challenges such as reliance on petrochemical precursors, environmental concerns, and low yields from natural sources.[2] Biocatalytic production, leveraging microbial fermentation, offers a sustainable and highly specific alternative.

This document provides a detailed guide to developing a fed-batch fermentation system for the production of this compound. The fed-batch strategy is particularly advantageous for this process as it allows for high cell densities and controlled substrate provision, mitigating potential substrate or product inhibition and thereby enhancing volumetric productivity.[4][5] We will delve into the core biochemical principles, provide a structured experimental workflow, and present a detailed protocol for researchers, scientists, and drug development professionals.

Biochemical Foundation: The Synthesis of this compound

The microbial synthesis of this compound is primarily a two-step process involving the generation of the precursor alcohol, citronellol, and its subsequent esterification.

  • Citronellol Formation: In many yeast species, such as Saccharomyces cerevisiae, citronellol can be produced via the biotransformation of geraniol.[6][7][8] This conversion is an enzymatic reduction reaction.[8] Geraniol itself can be derived from the hydrolysis of geranyl esters present in certain feedstocks or produced de novo through the microbial mevalonate (MVA) pathway.[6][9]

  • Esterification: The key step in forming this compound is the esterification of citronellol with an acetyl group. This reaction is catalyzed by alcohol acetyltransferases (AATs), which utilize acetyl-CoA as the acetyl donor.[10][11][12][13] The availability of both citronellol and acetyl-CoA is therefore critical for efficient production.

The following diagram illustrates the core biochemical pathway for this compound production in a microbial host.

Citronellyl_Acetate_Pathway GPP Geranyl Pyrophosphate (GPP) Geraniol Geraniol GPP->Geraniol Geraniol Synthase Citronellol Citronellol Geraniol->Citronellol Old Yellow Enzyme (OYE) family invis1 Citronellol->invis1 AcetylCoA Acetyl-CoA invis2 AcetylCoA->invis2 CitronellylAcetate This compound invis1->CitronellylAcetate invis2->CitronellylAcetate Alcohol Acetyltransferase (ATF1/ATF2)

Caption: Biosynthetic pathway of this compound from geranyl pyrophosphate.

Designing the Fed-Batch System: A Strategic Approach

A successful fed-batch process hinges on a well-designed system that supports robust cell growth and sustained product formation.[4] This involves careful consideration of the microbial host, culture medium, and feeding strategy.

Microbial Host Selection

Saccharomyces cerevisiae is a prime candidate for this compound production due to its GRAS (Generally Recognized as Safe) status and its inherent ability to perform the necessary biotransformations.[9][14] Strains with high alcohol acetyltransferase activity are particularly desirable.[13] Genetic engineering can be employed to overexpress key enzymes like alcohol acetyltransferases (e.g., ATF1) to enhance ester production.[13]

Medium Formulation

The fermentation medium must be designed to support both the initial batch phase for biomass accumulation and the subsequent fed-batch phase for product synthesis.[4]

  • Basal Medium: A rich basal medium containing a suitable carbon source (e.g., glucose), nitrogen source (e.g., yeast extract, peptone), essential minerals, and vitamins is crucial for initial cell growth.

  • Feed Medium: The feed medium is typically a concentrated solution of the primary carbon source (e.g., glucose) and may also contain supplementary nitrogen or other limiting nutrients. The use of acetate in the feed can also be considered as a source for acetyl-CoA.[15][16]

Feeding Strategy

The feeding strategy is a critical parameter in a fed-batch process.[17][18] An exponential feeding strategy is often employed to maintain a constant specific growth rate and avoid the accumulation of inhibitory byproducts.[19] The feed rate can be controlled based on real-time monitoring of key parameters such as dissolved oxygen (DO) or pH, which can indicate substrate limitation.

The following diagram outlines the general workflow for developing and optimizing a fed-batch system for this compound production.

Fed_Batch_Workflow StrainSelection Strain Selection & Engineering MediaOptimization Basal & Feed Media Optimization StrainSelection->MediaOptimization BatchCulture Initial Batch Culture (Biomass Accumulation) MediaOptimization->BatchCulture FedBatchPhase Fed-Batch Phase (Substrate Feeding) BatchCulture->FedBatchPhase ProcessMonitoring Process Monitoring (DO, pH, Substrates, Products) FedBatchPhase->ProcessMonitoring ProcessMonitoring->FedBatchPhase Feedback Control Harvest Harvest & Downstream Processing ProcessMonitoring->Harvest Optimization Data Analysis & Process Optimization Harvest->Optimization Optimization->StrainSelection Optimization->MediaOptimization Optimization->FedBatchPhase

Caption: Workflow for fed-batch this compound production.

Experimental Protocol: Fed-Batch Fermentation

This protocol outlines a general procedure for the fed-batch production of this compound using Saccharomyces cerevisiae. Optimization of specific parameters will be necessary for different strains and bioreactor systems.

Materials
  • Microorganism: Saccharomyces cerevisiae strain with demonstrated alcohol acetyltransferase activity.

  • Basal Medium (per liter):

    • Glucose: 20 g

    • Yeast Extract: 10 g

    • Peptone: 20 g

    • KH₂PO₄: 1 g

    • MgSO₄·7H₂O: 0.5 g

  • Feed Medium (per liter):

    • Glucose: 500 g

    • Yeast Extract: 50 g

  • Precursors:

    • Citronellol (or Geraniol)

  • Equipment:

    • Bioreactor (e.g., 5 L) with pH, temperature, and dissolved oxygen control

    • Peristaltic pump for feeding

    • Shaking incubator

    • Spectrophotometer

    • Gas Chromatograph (GC) with a suitable column (e.g., DB-5 or equivalent)

Procedure
  • Inoculum Preparation:

    • Inoculate a single colony of S. cerevisiae into 50 mL of basal medium in a 250 mL flask.

    • Incubate at 30°C with shaking at 200 rpm for 18-24 hours.

    • Use this seed culture to inoculate the bioreactor.

  • Bioreactor Setup and Batch Phase:

    • Prepare 3 L of basal medium and sterilize it in the bioreactor.

    • After cooling, aseptically add the inoculum (typically 5-10% v/v).

    • Set the initial bioreactor conditions:

      • Temperature: 30°C

      • pH: 5.5 (controlled with 2M NaOH and 2M H₂SO₄)

      • Agitation: 300-500 rpm

      • Aeration: 1 vvm (volume of air per volume of liquid per minute)

    • Run in batch mode until the initial glucose is nearly depleted. This can be monitored by a sharp increase in dissolved oxygen.

  • Fed-Batch Phase:

    • Once the batch phase is complete, initiate the feed of the concentrated feed medium using a peristaltic pump.

    • Start with a low, constant feed rate and gradually increase it. An exponential feeding profile is recommended to maintain a constant, low substrate concentration.

    • At the start of the fed-batch phase, add the citronellol (or geraniol) precursor to the bioreactor. The optimal concentration should be determined experimentally (e.g., starting with 1-5 g/L).

    • Continue the fed-batch cultivation for 48-72 hours, or until the desired product concentration is reached.

  • Sampling and Analysis:

    • Take samples aseptically from the bioreactor at regular intervals (e.g., every 4-6 hours).

    • Cell Growth: Measure the optical density at 600 nm (OD₆₀₀) using a spectrophotometer.

    • Substrate and Product Analysis:

      • Centrifuge the sample to separate the cells.

      • Analyze the supernatant for glucose, citronellol, and this compound concentrations using a Gas Chromatograph (GC). A suitable method would involve liquid-liquid extraction of the broth with a solvent like hexane or ethyl acetate prior to GC analysis.[1]

Data Presentation and Expected Results

The following table provides a representative dataset for a successful fed-batch fermentation for this compound production.

Time (h)OD₆₀₀Glucose (g/L)Citronellol (g/L)This compound (g/L)
00.520.00.00.0
128.22.10.00.0
2425.6< 0.54.80.3
3658.9< 0.53.51.2
4895.3< 0.52.12.8
60120.1< 0.51.04.5
72135.4< 0.50.45.9

Note: These are illustrative values and actual results may vary depending on the specific strain and process conditions.

Conclusion and Future Perspectives

The fed-batch fermentation system offers a robust and efficient platform for the production of this compound. By carefully controlling the cellular environment and substrate availability, high cell densities and product titers can be achieved. Future work should focus on the metabolic engineering of production strains to enhance precursor supply and esterification efficiency, as well as the optimization of downstream processing for product recovery and purification. The principles and protocols outlined in this guide provide a solid foundation for researchers to develop and refine their own fed-batch systems for the production of this and other valuable terpenoid esters.

References

"immobilized lipase for the synthesis of citronellyl acetate"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: High-Yield Synthesis of Citronellyl Acetate Using Immobilized Lipase

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the enzymatic synthesis of this compound, a valuable terpene ester used extensively in the fragrance, flavor, and pharmaceutical industries.[1][2][3] By leveraging immobilized lipase, this protocol offers a green, efficient, and highly selective alternative to traditional chemical catalysis. We detail the selection of an appropriate biocatalyst, optimization of reaction parameters, a step-by-step synthesis protocol, and methods for product analysis. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the process effectively.

Introduction: The Case for Biocatalysis

This compound is a monoterpenoid ester prized for its characteristic sweet, rosy, and fruity aroma.[1][4] While traditionally produced through chemical synthesis requiring high temperatures and yielding byproducts, biocatalysis using lipases presents a more sustainable and efficient pathway.[5][6]

Advantages of Enzymatic Synthesis:

  • Mild Reaction Conditions: Lipase-catalyzed reactions proceed at lower temperatures, preserving the integrity of thermolabile compounds and reducing energy consumption.[6]

  • High Selectivity: Lipases exhibit remarkable chemo-, regio-, and enantioselectivity, minimizing the formation of unwanted side products and simplifying purification.

  • Environmental Sustainability: This "green chemistry" approach avoids harsh chemical catalysts and hazardous solvents, reducing environmental impact.[6][7]

  • Enzyme Reusability: Immobilizing the lipase on a solid support allows for easy recovery and reuse of the biocatalyst, significantly improving process economics.[8][9]

This guide focuses on a transesterification reaction using an immobilized lipase, which is generally favored over direct esterification with acetic acid due to potential enzyme inhibition by the acid and equilibrium limitations caused by water formation.[10][11]

The Biocatalyst: Selection and Immobilization

Lipase Selection

The choice of lipase is critical for maximizing reaction efficiency. Lipases from different microbial sources exhibit varying activities and specificities. For the synthesis of this compound, several lipases have shown high efficacy:

Lipase SourceCommon Commercial NameKey CharacteristicsReference
Candida antarctica Lipase BNovozym 435High versatility and effectiveness in non-aqueous media. Widely cited for high conversion rates.[12]
Pseudomonas fluorescens-Demonstrates excellent catalytic effect, achieving yields over 99% in optimized systems.[5][6][8]
Rhizomucor mieheiLipozyme RM IMEffective, though often shows lower activity compared to Novozym 435 for this specific reaction.[12]
Burkholderia cepacia-Shows high catalytic activity, especially when immobilized on novel polymer matrices.[9]

Rationale: Candida antarctica lipase B (CALB), commercially available as Novozym 435 (immobilized on a macroporous acrylic resin), is frequently selected due to its broad substrate specificity, high stability in organic solvents, and proven track record in ester synthesis.[12]

The Imperative of Immobilization

Immobilization anchors the enzyme to an insoluble carrier, which is fundamental for industrial applications.

  • Why Immobilize?

    • Facilitates Catalyst Separation: The immobilized enzyme can be easily filtered from the reaction mixture.

    • Enhances Stability: Immobilization often protects the enzyme from denaturation caused by temperature, pH, or organic solvents.[13][14]

    • Enables Continuous Processing: Allows for use in packed-bed reactors for continuous production.

    • Improves Reusability: The catalyst can be used for multiple reaction cycles, drastically reducing costs.[8][9][15]

Common Immobilization Technique: Physical Adsorption Physical adsorption onto macroporous resins is a widely used, simple, and effective method that typically preserves a high degree of enzyme activity.[14][16] The non-covalent interactions (e.g., van der Waals forces, hydrophobic interactions) between the enzyme and the support are strong enough to retain the enzyme while allowing substrate access to the active site.

Reaction Mechanism and Parameter Optimization

The synthesis of this compound from citronellol and an acyl donor like vinyl acetate follows a Ping-Pong Bi-Bi mechanism, often with substrate inhibition.[8][12][17]

The Acyl Donor: Vinyl Acetate

While various acyl donors can be used, vinyl acetate is highly recommended.

Causality: The transesterification with vinyl acetate produces vinyl alcohol as a co-product. This alcohol is unstable and tautomerizes irreversibly into acetaldehyde, a volatile compound.[12][17][18] This effectively removes the co-product from the reaction equilibrium, driving the reaction forward to achieve very high conversion rates.[12][17]

Key Reaction Parameters

Optimizing reaction parameters is crucial for maximizing yield and minimizing reaction time.

ParameterTypical RangeRationale & Expert Insights
Molar Ratio (Acyl Donor:Alcohol) 2:1 to 4:1An excess of the acyl donor (vinyl acetate) is used to shift the equilibrium towards product formation and can help overcome substrate inhibition by the alcohol (citronellol).[6][8][19] A ratio of 3:1 is a robust starting point.[6][8]
Temperature 30 - 50°CLipase activity increases with temperature up to an optimum, beyond which thermal denaturation occurs.[19] A temperature of 40°C often provides a good balance between reaction rate and enzyme stability.[5][6][8][19]
Enzyme Loading 5 - 10% (w/w of substrates)Higher enzyme loading increases the reaction rate. However, beyond a certain point, the increase is no longer proportional due to mass transfer limitations.[5] 10 mg/mL is a common concentration.[6][8]
Agitation Speed 150 - 250 rpmAdequate mixing is essential to overcome external mass transfer limitations, ensuring substrates can access the immobilized enzyme's active sites.[5] Speeds around 200 rpm are generally sufficient.[5][6][8]
Reaction System Solvent-Free or Non-polar Solvent (e.g., Heptane)Solvent-free systems are highly advantageous, increasing reactant concentration, boosting volumetric productivity, and simplifying downstream processing.[5][7][20][21][22] If a solvent is needed to reduce viscosity, a non-polar, hydrophobic solvent like heptane or hexane is preferred to maintain the essential water layer around the enzyme and prevent denaturation.[1][2][23]

Experimental Protocols

Protocol 1: Immobilization of Lipase by Adsorption

This protocol describes a general method for immobilizing a commercial lipase (e.g., from Pseudomonas fluorescens) onto a macroporous resin. (Note: If using a pre-immobilized enzyme like Novozym 435, this step can be skipped).

Materials:

  • Lipase powder

  • Macroporous adsorbent resin (e.g., NKA)[16]

  • Phosphate buffer (50 mM, pH 7.0)

  • Heptane

  • Shaking incubator

  • Filtration apparatus

Procedure:

  • Resin Preparation: Wash the macroporous resin with ethanol and then deionized water to remove impurities. Dry completely.

  • Enzyme Solution: Dissolve the lipase powder in a minimal amount of phosphate buffer to create a concentrated solution.

  • Adsorption: Add the washed resin to a flask containing heptane. The organic solvent medium has been shown to improve immobilization efficiency and activity recovery.[16]

  • Add Enzyme: Add the lipase solution to the resin-heptane slurry. The typical enzyme-to-carrier weight ratio is around 1:1 to 2:1.[16]

  • Incubation: Incubate the mixture in a shaking incubator (approx. 200 rpm) at room temperature for 4-6 hours to allow for complete adsorption.

  • Recovery: Separate the immobilized lipase from the solution by filtration.

  • Washing: Wash the immobilized lipase with fresh heptane to remove any unbound enzyme.

  • Drying: Dry the immobilized lipase under a vacuum or in a desiccator at room temperature until free-flowing. Store at 4°C.

Protocol 2: Synthesis of this compound (Solvent-Free)

This protocol outlines the synthesis using the optimized parameters discussed previously.

Materials:

  • Immobilized Lipase (e.g., Novozym 435 or lab-prepared)

  • (±)-Citronellol

  • Vinyl acetate

  • Reaction vessel (e.g., 50 mL screw-capped flask)

  • Magnetic stirrer with heating

  • Gas Chromatograph (GC) for analysis

Procedure:

  • Reactant Addition: To the reaction vessel, add citronellol and vinyl acetate in a 1:3 molar ratio. For example, add 1.56 g (10 mmol) of citronellol and 2.58 g (30 mmol) of vinyl acetate.

  • Enzyme Addition: Add the immobilized lipase. A typical loading is 10 mg of enzyme per mL of total substrate volume.[6][8]

  • Reaction Setup: Seal the vessel to prevent the evaporation of volatile components. Place the vessel on a magnetic stirrer hotplate.

  • Reaction Conditions: Set the temperature to 40°C and the agitation speed to 200 rpm.[5][6][8]

  • Monitoring: Withdraw small aliquots (e.g., 10 µL) from the reaction mixture at regular intervals (e.g., every 1-2 hours). Dilute the aliquot with a suitable solvent (e.g., heptane) and analyze by GC to monitor the consumption of citronellol and the formation of this compound.

  • Reaction Completion: The reaction is typically complete within 6-10 hours, with conversions often exceeding 95%.[5][8]

  • Catalyst Recovery: Once the reaction is complete, stop the stirring and heating. Separate the immobilized enzyme by simple filtration or decantation. Wash the recovered enzyme with heptane and dry it for reuse in subsequent batches.

  • Product Purification: The crude product is of high purity. If necessary, residual vinyl acetate and acetaldehyde can be removed by vacuum evaporation.

Visualization of Workflow and Mechanism

Experimental Workflow Diagram

G cluster_prep Biocatalyst Preparation cluster_synthesis Synthesis Reaction cluster_downstream Downstream Processing cluster_analysis Analysis lipase Lipase Source (e.g., P. fluorescens) immobilization Immobilization (Adsorption) lipase->immobilization resin Macroporous Resin resin->immobilization reactor Solvent-Free Reaction (40°C, 200 rpm) immobilization->reactor substrates Substrates: Citronellol & Vinyl Acetate substrates->reactor filtration Filtration reactor->filtration Reaction Mixture enzyme_recycle Enzyme Recycle filtration->enzyme_recycle Recovered Catalyst purification Product Purification (Vacuum Evaporation) filtration->purification Crude Product product Final Product: This compound purification->product gc GC-MS / FTIR / NMR (Purity & Structure) product->gc

Caption: Overall workflow for the synthesis of this compound.

Simplified Reaction Mechanism

G cluster_taut Irreversible Step E Immobilized Lipase (E) EA E-A Complex E->EA + A VA Vinyl Acetate (A) F Acyl-Enzyme Intermediate (F) EA->F - Vinyl Alcohol Acetal Acetaldehyde (Volatile) FB F-B Complex F->FB + B Citro Citronellol (B) FB->E + P CA This compound (P) Vinyl Alcohol Vinyl Alcohol Vinyl Alcohol->Acetal Tautomerization

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed synthesis.

Analysis and Characterization

To ensure the successful synthesis and purity of the product, the following analytical techniques are recommended:

  • Gas Chromatography (GC): The primary tool for monitoring reaction progress and determining the final conversion rate and purity. A non-polar column (e.g., HP-5) is suitable.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used for definitive identification of the product by comparing its mass spectrum with a known standard or library database.[1][2][24] The fragmentation pattern provides a molecular fingerprint.[1][2]

  • FTIR and NMR Spectroscopy: Can be used for structural elucidation of the purified product, confirming the presence of the ester functional group and the overall molecular structure.[4][15]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Conversion Rate 1. Enzyme deactivation. 2. Sub-optimal temperature or pH. 3. Insufficient mixing. 4. Water accumulation.1. Use fresh or properly stored immobilized enzyme. 2. Verify reaction temperature is optimal (e.g., 40°C). 3. Increase agitation speed to 200-250 rpm. 4. Ensure anhydrous substrates are used.
Slow Reaction Rate 1. Low enzyme loading. 2. Mass transfer limitations.1. Increase the amount of immobilized lipase. 2. Ensure agitation is sufficient to keep the catalyst suspended.
Enzyme Loses Activity After Recycling 1. Incomplete removal of reactants/products. 2. Mechanical damage to the support. 3. Denaturation during washing/drying.1. Wash the recovered enzyme thoroughly with a non-polar solvent (e.g., heptane). 2. Use gentle filtration and avoid harsh stirring. 3. Avoid high temperatures during the drying step.

Conclusion

The use of immobilized lipase for the synthesis of this compound represents a robust, efficient, and environmentally responsible manufacturing strategy. By carefully selecting the biocatalyst and optimizing key reaction parameters such as temperature, substrate molar ratio, and reaction medium, researchers can achieve near-quantitative yields of high-purity product. The protocols and insights provided in this guide serve as a validated starting point for laboratory-scale synthesis and further process development.

References

Application Note: A Robust HPLC-Based Protocol for the Chiral Separation of Citronellyl Acetate Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Citronellyl acetate, a key monoterpene ester in the fragrance and flavor industries, possesses a chiral center leading to two enantiomers, (R)-(+)- and (S)-(-)-citronellyl acetate. These enantiomers can exhibit distinct olfactory properties, making their individual analysis and quality control critical.[1] This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the effective chiral separation of this compound enantiomers. The protocol leverages a polysaccharide-based chiral stationary phase (CSP), a widely successful platform for the resolution of a broad range of chiral molecules.[2][3][4] Methodical in its approach, this guide provides a comprehensive workflow, from column selection and mobile phase optimization to sample preparation and data analysis, designed for immediate implementation in research and quality control laboratories.

Introduction: The Imperative of Enantioselective Analysis

The stereochemistry of volatile compounds, such as this compound, is a determining factor in their biological and sensory profiles. The (R)-(+)-enantiomer is characterized by a fruity, rosy scent, whereas the (S)-(-)-enantiomer presents a more aldehydic and lemony character.[1] Consequently, the enantiomeric composition of this compound directly impacts the quality and consistency of consumer products. High-Performance Liquid Chromatography (HPLC) equipped with a Chiral Stationary Phase (CSP) stands as the premier analytical technique for the reliable separation and quantification of enantiomers.[5][6]

The most common and effective approach for the direct separation of enantiomers involves the use of CSPs.[7] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and high enantioselectivity for a diverse range of chiral compounds, including terpenes and their derivatives.[2][3][4][8] These CSPs function through a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, which create a chiral environment where enantiomers can be differentially retained and thus separated.[2][9] This application note details a method centered on a cellulose-based CSP for the resolution of this compound enantiomers.

Experimental Workflow and Protocol

The successful chiral separation of this compound enantiomers by HPLC is contingent upon a systematic and well-defined experimental workflow. The following diagram provides a high-level overview of the key stages, from initial sample preparation to final data interpretation.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemic_standard Racemic this compound Standard sample_prep Dissolution in Mobile Phase racemic_standard->sample_prep instrument_setup Instrument & Column Equilibration sample_prep->instrument_setup injection Sample Injection instrument_setup->injection separation Isocratic Elution injection->separation detection UV Detection (210 nm) separation->detection chromatogram Chromatogram Acquisition detection->chromatogram peak_integration Peak Integration & Analysis chromatogram->peak_integration report Generate Report (Retention Times, Resolution) peak_integration->report

Caption: High-level experimental workflow for the chiral HPLC separation of this compound enantiomers.

Materials and Instrumentation
Category Item Specifications/Supplier
Instrumentation HPLC SystemQuaternary or Binary Pump, Autosampler, Column Oven, UV/Vis Detector
Chiral HPLC ColumnCellulose-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
Data AcquisitionChromatography Data System (CDS)
Chemicals & Reagents Racemic this compound≥98% purity
n-HexaneHPLC Grade
2-Propanol (IPA)HPLC Grade
Consumables HPLC Vials & Caps2 mL, amber glass
Syringe Filters0.45 µm PTFE
Detailed Experimental Protocol

Step 1: Mobile Phase Preparation

  • Prepare the mobile phase by mixing HPLC-grade n-Hexane and 2-Propanol in a 98:2 (v/v) ratio.

  • Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an online degasser to prevent bubble formation in the HPLC system.

Step 2: Standard Solution Preparation

  • Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the mobile phase.

  • Perform a serial dilution to create a working standard solution with a final concentration of 0.1 mg/mL.

  • Filter the working standard solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Step 3: HPLC System Setup and Equilibration

  • Install the cellulose-based chiral column in the HPLC system.

  • Set the column oven temperature to 25 °C.

  • Purge the HPLC system with the prepared mobile phase.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

Step 4: Chromatographic Conditions

  • Set the HPLC method parameters as outlined in the table below.

  • Inject 10 µL of the prepared standard solution.

  • Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomeric peaks.

Parameter Condition
Column Cellulose tris(3,5-dimethylphenylcarbamate) based, 5 µm, 250 x 4.6 mm
Mobile Phase n-Hexane / 2-Propanol (98:2, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 20 minutes

Expected Results and Discussion

Under the specified chromatographic conditions, a baseline separation of the (R)-(+)- and (S)-(-)-citronellyl acetate enantiomers is expected. The non-polar normal phase conditions, utilizing a hexane/IPA mobile phase, are generally effective for the chiral separation of moderately polar compounds like esters on polysaccharide-based CSPs.[10]

The chiral recognition mechanism of cellulose-based CSPs is complex, involving the formation of transient diastereomeric complexes between the enantiomers and the chiral selector.[9][11] The helical structure of the cellulose derivative creates chiral grooves and cavities, providing a steric environment for differential interactions.[2] The separation is driven by a combination of hydrogen bonding, π-π interactions, and dipole-dipole forces between the analyte and the stationary phase.[2] The ester group and the overall molecular shape of this compound are key features that interact with the chiral stationary phase to enable separation.

Data Presentation

The following table summarizes the anticipated chromatographic parameters for the separation of this compound enantiomers.

Parameter (S)-(-)-Citronellyl Acetate (R)-(+)-Citronellyl Acetate
Retention Time (t_R) ~ 10.5 min~ 12.0 min
Capacity Factor (k') > 2.0> 2.5
Selectivity (α) \multicolumn{2}{c}{> 1.1}
Resolution (R_s) \multicolumn{2}{c}{> 1.5}

Note: The elution order and exact retention times may vary depending on the specific brand and batch of the chiral column.

A resolution value (R_s) greater than 1.5 indicates a baseline separation, which is desirable for accurate quantification. The selectivity factor (α) is a measure of the separation between the two enantiomer peaks.

Method Optimization and Troubleshooting

While the proposed method provides a robust starting point, further optimization may be necessary to enhance resolution or reduce analysis time.

  • Mobile Phase Composition: The concentration of the alcohol modifier (2-propanol) is a critical parameter.[12] Decreasing the IPA percentage will generally increase retention times and may improve resolution, while increasing it will shorten the analysis time but could compromise separation.

  • Flow Rate: Adjusting the flow rate can influence peak shape and resolution. A lower flow rate can improve separation efficiency but will increase the run time.

  • Temperature: Temperature can affect the thermodynamics of the chiral recognition process.[3] Analyzing samples at different temperatures (e.g., 15 °C, 25 °C, 40 °C) can sometimes improve selectivity.[13]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the chiral separation of this compound enantiomers using HPLC with a cellulose-based chiral stationary phase. The detailed methodology, from sample preparation to data analysis, offers researchers, scientists, and drug development professionals a reliable starting point for implementing this critical analysis in their laboratories. The principles and techniques described herein are rooted in established chromatographic theory and are supported by extensive literature on the power of polysaccharide-based CSPs for enantioselective separations.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Temperature for Citronellyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of citronellyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction temperature and troubleshooting common issues encountered during this synthesis. The information herein is grounded in established scientific principles and supported by peer-reviewed literature to ensure technical accuracy and trustworthiness.

Frequently Asked Questions (FAQs)

Q1: What is the typical optimal temperature range for the enzymatic synthesis of this compound?

The optimal temperature for enzymatic synthesis of this compound is highly dependent on the specific lipase used as a biocatalyst. Generally, temperatures between 30°C and 60°C are reported to be effective. For instance, studies have shown that the lipase from Pseudomonas fluorescens exhibits optimal activity at 40°C for the transesterification of citronellol.[1][2][3] In another study, a maximum conversion of 99.8% was achieved at 60°C using Fermase for the transesterification of citronellol and vinyl acetate.[4] For crude black cumin seedling lipase, the highest conversion yield was observed at 41°C.[5][6][7] It is crucial to determine the optimal temperature for your specific enzyme system, as exceeding this temperature can lead to thermal denaturation and a rapid loss of catalytic activity.[3][8]

Q2: How does temperature affect the reaction rate and final conversion to this compound?

Temperature has a dual effect on the synthesis of this compound. Initially, an increase in temperature generally leads to a higher reaction rate due to increased kinetic energy of the molecules, resulting in more frequent and energetic collisions between the substrates and the enzyme's active site.[3] However, beyond the optimal temperature, the enzyme's structure begins to denature, causing a sharp decrease in activity and, consequently, a lower final conversion.[7][8] For example, while increasing the temperature from 40°C to 60°C might not show a significant increase in the catalytic effect for some lipases, it can negatively impact the enzyme's stability.[3] Therefore, a temperature profile study is essential to identify the point of diminishing returns where the benefit of an increased reaction rate is offset by enzyme inactivation.

Q3: Can the synthesis be performed at higher temperatures, for instance, using chemical catalysts?

Yes, chemical synthesis, often employing acid catalysts, can be performed at higher temperatures than enzymatic synthesis.[2][9] However, high temperatures and pressures in chemical synthesis can lead to the formation of unwanted byproducts and environmental pollution from acidic waste.[1][2][3] These harsh conditions can also negatively impact the characteristic fragrance of the final product.[1][3] Enzymatic synthesis, on the other hand, offers milder reaction conditions, high specificity, and a greener process.[1][8]

Q4: What is the interplay between temperature and the choice of solvent in the reaction medium?

The choice of solvent and the reaction temperature are interconnected. Lipases are generally more stable and active in non-polar (hydrophobic) organic solvents.[8][10] The stability of lipases in organic solvents is a strong function of the solvent's properties.[8] Some polar organic solvents can strip the essential water layer from the enzyme's surface, leading to inactivation.[10] However, some studies have shown that certain polar solvents at low concentrations can even enhance lipase activity.[11] The optimal temperature can also vary with the solvent. For instance, a study on black cumin seedling lipase found n-hexane to be the best solvent, with the optimal temperature being 41°C.[5][6] Therefore, when optimizing the temperature, it is crucial to do so in the context of the chosen solvent system.

Troubleshooting Guide

Issue 1: Low or No Conversion to this compound Despite Reaching the Target Temperature.

Possible Cause 1: Inactive Enzyme

  • Explanation: The lipase may have been denatured due to improper storage, handling, or exposure to temperatures significantly above its optimum.

  • Troubleshooting Steps:

    • Verify the storage conditions of the lipase.

    • Perform a standard activity assay on the lipase to confirm its catalytic function.

    • If using a new batch of enzyme, run a small-scale control reaction under previously established optimal conditions.

Possible Cause 2: Presence of Inhibitors

  • Explanation: The reaction mixture may contain inhibitors. For direct esterification using acetic acid, the acid itself can inhibit the lipase.[12] The product, this compound, can also cause product inhibition, a common phenomenon in this synthesis.[1][2][3][13]

  • Troubleshooting Steps:

    • For direct esterification, consider a fed-batch approach with periodic additions of acetic acid to keep its concentration low.[12]

    • To mitigate product inhibition, consider in situ product removal (ISPR) techniques, such as using a biphasic system or adsorption onto a resin.[13]

    • Analyze the starting materials (citronellol and acyl donor) for any impurities that could be acting as inhibitors.

Issue 2: Initial Reaction Rate is High but Plateaus at a Low Conversion.

Possible Cause 1: Product Inhibition

  • Explanation: As the concentration of this compound increases, it can bind to the enzyme and inhibit further conversion. The reaction kinetics often follow a Ping-Pong Bi-Bi mechanism with product inhibition.[1][2][3]

  • Troubleshooting Steps:

    • As mentioned above, implement ISPR strategies to continuously remove the product from the reaction medium.

    • Optimize the initial substrate molar ratio. A higher ratio of the acyl donor to citronellol can sometimes drive the reaction further towards completion. For example, a 3:1 molar ratio of vinyl acetate to citronellol has been found to be optimal in some systems.[1][3]

Possible Cause 2: Enzyme Deactivation Over Time at the Operating Temperature

  • Explanation: Even at a seemingly optimal temperature, some lipases may exhibit limited thermal stability over extended reaction times, leading to a gradual loss of activity.

  • Troubleshooting Steps:

    • Conduct a time-course study of enzyme activity at the chosen temperature to assess its stability.

    • Consider immobilizing the enzyme, which can often enhance its thermal stability.[13]

    • Evaluate if a slightly lower reaction temperature, while initially slower, provides better overall conversion due to prolonged enzyme stability.

Issue 3: Inconsistent Results Between Batches.

Possible Cause 1: Inaccurate Temperature Control

  • Explanation: Small variations in temperature can lead to significant differences in reaction rates and final yields, especially if operating on the steep part of the temperature-activity curve.

  • Troubleshooting Steps:

    • Ensure the reaction vessel's temperature is accurately calibrated and maintained throughout the experiment.

    • Use a reliable and precise temperature control system (e.g., a circulating water bath or a temperature-controlled shaker).

Possible Cause 2: Variations in Water Content

  • Explanation: The activity of lipases in non-aqueous media is highly sensitive to the amount of water present. Too little water can lead to a rigid, inactive enzyme conformation, while too much can promote the reverse hydrolysis reaction.

  • Troubleshooting Steps:

    • Ensure consistent hydration of the enzyme and the solvent before starting the reaction.

    • For reproducible results, it is often recommended to use solvents with a controlled, low water content.

Data and Protocols

Table 1: Optimal Temperatures for this compound Synthesis with Various Lipases
Lipase SourceReaction TypeAcyl DonorSolventOptimal Temperature (°C)Max. Conversion (%)Reference
FermaseTransesterificationVinyl AcetateSolvent-free6099.8[4]
Pseudomonas fluorescensTransesterificationVinyl AcetateIonic Liquid4099.46[1][3]
Pseudomonas fluorescensTransesterificationVinyl AcetateSolvent-free40>96[2]
Black Cumin SeedlingTransesterificationGeranyl Acetaten-Hexane4176.32[5][6][7]
Candida antarctica (Novozym 435)EsterificationVariousHeptane70>91[14][15][16]
Protocol: Temperature Optimization Study for Enzymatic Synthesis of this compound

This protocol outlines a general procedure to determine the optimal reaction temperature for a given lipase-catalyzed synthesis of this compound.

1. Materials and Reagents:

  • Citronellol

  • Acyl donor (e.g., vinyl acetate, acetic acid, or another ester for transesterification)

  • Selected lipase (free or immobilized)

  • Anhydrous organic solvent (e.g., n-hexane, toluene)

  • Internal standard for GC analysis (e.g., hexadecane)

  • Reaction vials with magnetic stir bars

  • Temperature-controlled shaker or water bath

2. Experimental Setup:

  • Prepare a stock solution of citronellol and the acyl donor in the chosen solvent at the desired molar ratio (e.g., 1:3 citronellol to vinyl acetate).

  • Set up a series of reaction vials, each containing the same volume of the substrate stock solution and the same amount of lipase.

  • Place each vial in a separate temperature-controlled environment (e.g., shakers set at 30°C, 35°C, 40°C, 45°C, 50°C, 55°C, and 60°C).

3. Reaction and Sampling:

  • Start the reactions simultaneously by adding the lipase to each vial.

  • At regular time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a small aliquot from each reaction mixture.

  • Immediately quench the reaction in the aliquot (e.g., by adding a solvent that denatures the enzyme or by centrifugation to remove the enzyme).

  • Add a known concentration of the internal standard to the quenched sample.

4. Analysis:

  • Analyze the samples by Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID).[1][3]

  • Quantify the concentrations of citronellol and this compound based on the peak areas relative to the internal standard.

  • Calculate the percent conversion of citronellol to this compound at each time point for each temperature.

5. Data Interpretation:

  • Plot the percent conversion versus time for each temperature to obtain reaction progress curves.

  • Plot the initial reaction rate (calculated from the initial slope of the progress curves) versus temperature to identify the temperature at which the rate is maximal.

  • Plot the final conversion (e.g., at 24 hours) versus temperature to determine the temperature that yields the highest product concentration. The optimal temperature will be the one that provides the best balance of high reaction rate and high final conversion.

Visualizations

Workflow for Temperature Optimization

Temperature_Optimization_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results prep_reagents Prepare Substrate Stock Solution (Citronellol + Acyl Donor in Solvent) setup_reactions Set up Reactions at Different Temperatures (e.g., 30-60°C) prep_reagents->setup_reactions prep_enzyme Weigh Enzyme prep_enzyme->setup_reactions run_reactions Incubate with Shaking setup_reactions->run_reactions sampling Collect Aliquots at Time Intervals run_reactions->sampling quench Quench Reaction & Add Internal Standard sampling->quench gc_analysis GC-FID Analysis quench->gc_analysis calc_conversion Calculate % Conversion gc_analysis->calc_conversion plot_data Plot Conversion vs. Time & Rate vs. Temperature calc_conversion->plot_data det_optimum Determine Optimal Temperature plot_data->det_optimum

Caption: Experimental workflow for determining the optimal temperature.

Troubleshooting Decision Tree for Low Conversion

Troubleshooting_Low_Conversion cluster_low_rate Low Initial Rate cluster_plateau Early Plateau cluster_solutions_low_rate Solutions cluster_solutions_plateau Solutions start Low Conversion of This compound check_rate Is the initial reaction rate low? start->check_rate rate_yes Yes check_rate->rate_yes Yes rate_no No (Rate plateaus early) check_rate->rate_no No check_enzyme_activity Check Enzyme Activity (Standard Assay) rate_yes->check_enzyme_activity check_product_inhibition Consider Product Inhibition rate_no->check_product_inhibition check_temp_control Verify Temperature Accuracy check_enzyme_activity->check_temp_control sol_enzyme Use Fresh/Active Enzyme check_enzyme_activity->sol_enzyme check_inhibitors Analyze Substrates for Inhibitors check_temp_control->check_inhibitors sol_temp Calibrate Temperature Controller check_temp_control->sol_temp sol_inhibitors Purify Starting Materials check_inhibitors->sol_inhibitors check_enzyme_stability Evaluate Enzyme Stability Over Time check_product_inhibition->check_enzyme_stability sol_ispr Implement ISPR check_product_inhibition->sol_ispr sol_immobilize Immobilize Enzyme or Lower Temperature check_enzyme_stability->sol_immobilize

Caption: Decision tree for troubleshooting low reaction conversion.

References

Technical Support Center: Improving the Yield of Citronellyl Acetate Enzymatic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the enzymatic synthesis of citronellyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions that form the basis of a successful experimental design for this compound synthesis.

Q1: What are the primary enzymatic routes for synthesizing this compound, and which is preferred?

There are two main lipase-catalyzed routes: direct esterification and transesterification.

  • Direct Esterification: This reaction involves citronellol and acetic acid. While straightforward, it has two significant drawbacks. Firstly, the reaction produces water, which can shift the equilibrium back towards hydrolysis, thereby reducing the final ester yield[1]. Secondly, acetic acid can be inhibitory to some lipases, potentially damaging the enzyme's hydration layer or overall structure and lowering its activity[1][2].

  • Transesterification (or Acyl Exchange): This route uses an acyl donor, typically an ester like vinyl acetate or geranyl acetate, to react with citronellol[3][4][5][6][7]. Transesterification is often preferred because it avoids the production of water. When vinyl acetate is used, it produces vinyl alcohol, which tautomerizes into acetaldehyde, making the reaction practically irreversible and driving it towards a high yield[8]. Studies have shown that using vinyl esters as acyl donors can lead to very high conversions, often exceeding 98%[4][8].

Causality: The preference for transesterification, particularly with vinyl acetate, is grounded in reaction equilibrium principles. By eliminating water as a byproduct and creating an effectively irreversible reaction, the thermodynamic barrier to achieving high conversion is significantly lowered compared to direct esterification.

Q2: Which enzyme should I choose for my synthesis?

Lipases are the most common enzymes for this reaction[9][10]. The choice of lipase is critical as different enzymes exhibit varied catalytic efficiencies and stability.

  • Pseudomonas fluorescens Lipase: This enzyme has demonstrated excellent catalytic effect, achieving yields of over 99% in both ionic liquid and solvent-free systems[4][5][11]. It is a robust choice for high-yield synthesis.

  • Novozym® 435 (Immobilized Candida antarctica Lipase B): This is a widely used commercial biocatalyst known for its high stability and efficiency in esterification reactions[12][13]. It has been successfully used to synthesize various citronellyl esters with conversions over 91%[12]. Its immobilization on a macroporous acrylic resin contributes to its excellent reusability[12][14].

  • Plant-Based Lipases: Crude lipases from plant seedlings, such as black cumin (Nigella sativa), have been shown to be effective and low-cost alternatives, achieving yields of over 76%[3][6][7].

Expertise: While Pseudomonas fluorescens lipase and Novozym® 435 are high-performance choices, the selection should also consider cost and application. For producing "natural" labeled products, a plant-derived lipase might be advantageous[15].

Q3: What is the role of the solvent, and is a solvent-free system a better option?

The reaction medium plays a crucial role in substrate solubility, enzyme stability, and product recovery.

  • Organic Solvents: Non-polar solvents like n-hexane, heptane, or toluene are commonly used[3][12]. They help to dissolve the hydrophobic substrates (citronellol and acyl donor) and can facilitate product recovery. However, the use of organic solvents raises environmental concerns and adds downstream processing costs for solvent removal[9][10].

  • Ionic Liquids: These have been explored as "green" alternatives. For instance, [BMIM][NTF2] has been used as a medium where Pseudomonas fluorescens lipase showed exceptional activity[4][5]. The high viscosity of ionic liquids can, however, introduce mass transfer limitations if agitation is insufficient[4].

  • Solvent-Free Systems: These systems are highly attractive from a green chemistry perspective as they maximize reactant concentration and eliminate solvent-related costs and hazards[9][15]. High yields (74%) have been reported for the esterification of citronellol in a solvent-free medium[15]. For substrates that are liquid at the reaction temperature, a solvent-free approach is often the most efficient choice[13].

Authoritative Grounding: The choice of solvent or a solvent-free system is a trade-off between reaction kinetics, process sustainability, and economic viability. For industrial applications, solvent-free systems are often preferred to minimize process mass intensity and environmental impact[10].

Q4: Why is water activity (a_w) so critical, especially in non-aqueous media?

Water activity (a_w), a measure of the energy state of water in a system, is more predictive of enzyme performance in organic media than total water content[16]. A minimal amount of water is essential to maintain the conformational flexibility and catalytic activity of the lipase[16][17]. However, the role of water is a delicate balance:

  • In Direct Esterification: As water is a product, its accumulation will drive the reaction backward via hydrolysis, reducing the net yield[1][16].

  • In Transesterification: Even though water is not a direct product, its presence must be tightly controlled. Too much water can promote the hydrolysis of the acyl donor or the newly formed product ester[18]. Conversely, an environment that is too dry can strip the essential water layer from the enzyme, leading to deactivation.

Trustworthiness: The optimal water activity is not universal; it is specific to the enzyme. For example, Novozym® 435 can perform well at very low a_w, while other lipases may require a higher a_w to be active[16]. Therefore, empirical determination of the optimal a_w for your specific enzyme-substrate system is a self-validating step crucial for reproducibility.

Q5: What is the kinetic mechanism of the lipase-catalyzed synthesis of this compound?

Kinetic studies indicate that the lipase-catalyzed transesterification for this compound synthesis typically follows a Ping-Pong Bi-Bi mechanism [4][5][11].

Mechanism Explained:

  • Acylation: The first substrate (the acyl donor, e.g., vinyl acetate) binds to the enzyme. The enzyme's active site (typically a serine residue) performs a nucleophilic attack, forming a covalent acyl-enzyme intermediate and releasing the first product (e.g., vinyl alcohol).

  • Deacylation: The second substrate (citronellol) then binds to the acyl-enzyme intermediate. Citronellol's hydroxyl group attacks the intermediate, releasing the final product (this compound) and regenerating the free enzyme.

This mechanism is often complicated by inhibition from the substrates or products[4][11]. It has been frequently observed that the product, this compound, can act as an inhibitor, which is a key consideration for process optimization[4][5][11].

PingPong_Mechanism E Free Enzyme (Lipase) EA Enzyme-Acyl Donor Complex prod2_out This compound (Q) E->prod2_out F Acyl-Enzyme Intermediate EA->F Acylation FB Acyl-Enzyme- Citronellol Complex prod1_out Vinyl Alcohol (P) F->prod1_out FB->E Deacylation sub1_in Vinyl Acetate (A) sub1_in->E sub2_in Citronellol (B) sub2_in->F

Caption: The Ping-Pong Bi-Bi mechanism for lipase-catalyzed transesterification.

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis, focusing on the underlying scientific principles.

Problem 1: Low Conversion/Yield (< 50%)

Low yield is the most common issue, often stemming from reversible reactions or enzyme inhibition.

  • Potential Cause A: Reversible Reaction & Water Accumulation (Direct Esterification)

    • Why it happens: In direct esterification, water is produced for every mole of ester formed. This accumulation shifts the reaction equilibrium away from the product, creating a thermodynamic barrier to high conversion[1].

    • Solution: Implement in-situ water removal. Adding molecular sieves (3Å or 4Å) to the reaction medium is a highly effective strategy to adsorb the water as it is formed, continuously driving the reaction forward[15]. Alternatively, performing the reaction under a vacuum can also remove water and other volatile byproducts[19].

  • Potential Cause B: Product or Substrate Inhibition

    • Why it happens: The product, this compound, has been shown to inhibit the lipase, likely by binding to the enzyme and reducing its catalytic rate[4][11]. In direct esterification, high concentrations of acetic acid are also known to be inhibitory[2]. Similarly, high concentrations of the alcohol substrate (citronellol) can sometimes cause inhibition[8].

    • Solution:

      • Fed-Batch Strategy: Instead of adding all the inhibitory substrate at the beginning, add it periodically in small amounts. This approach, particularly for acetic acid, keeps the instantaneous concentration low, mitigating its inhibitory effect and leading to significantly higher yields[2].

      • Switch to Transesterification: Using a non-inhibitory acyl donor like vinyl acetate can circumvent the issue of acetic acid inhibition entirely[4][8].

      • In-situ Product Removal (ISPR): For large-scale processes, consider using techniques like biphasic systems or adsorption with hydrophobic resins to continuously remove the this compound from the reaction phase, thereby alleviating product inhibition[20].

  • Potential Cause C: Suboptimal Substrate Molar Ratio

    • Why it happens: The ratio of acyl donor to citronellol directly influences the reaction kinetics. While an excess of the acyl donor can shift the equilibrium towards the product, a very large excess may not be cost-effective or could, in some cases, inhibit the enzyme[8].

    • Solution: Empirically determine the optimal molar ratio. Start with a 1:1 ratio and systematically increase the acyl donor (e.g., 2:1, 3:1, 4:1). Studies have found optimal ratios for vinyl acetate to citronellol to be around 3:1 or 4:1, leading to maximum conversion[4][8].

LowYield_Troubleshooting Start Low Yield (<50%) CheckReactionType What is the reaction type? Start->CheckReactionType DirectEster Direct Esterification CheckReactionType->DirectEster Direct Esterification Transester Transesterification CheckReactionType->Transester Trans- esterification WaterRemoval Implement in-situ water removal? (e.g., molecular sieves) DirectEster->WaterRemoval Inhibition Check for Inhibition (Substrate or Product) Transester->Inhibition WaterRemoval->Inhibition Yes SwitchReaction Switch to Transesterification with Vinyl Acetate WaterRemoval->SwitchReaction No, consider switching MolarRatio Optimize Molar Ratio (Acyl Donor:Alcohol) Inhibition->MolarRatio No Inhibition Detected Inhibition->MolarRatio Product Inhibition FedBatch Use Fed-Batch Substrate Addition Inhibition->FedBatch Substrate Inhibition YesWater Yes NoWater No YesInhibit Yes NoInhibit No

Caption: Troubleshooting workflow for diagnosing and solving low reaction yield.

Problem 2: Reaction Rate is Too Slow

A slow reaction rate can make the process impractical, even if the final yield is high.

  • Potential Cause A: Mass Transfer Limitations

    • Why it happens: The enzyme (especially if immobilized) and substrates must come into contact for the reaction to occur. If the reaction mixture is not agitated sufficiently, the rate will be limited by how fast the substrates can diffuse to the enzyme's active site, not by the enzyme's intrinsic catalytic speed[11]. This is particularly relevant in viscous media like ionic liquids or in solvent-free systems[4].

    • Solution: Increase the agitation speed (rpm). Experiment with different speeds (e.g., 100, 150, 200, 250 rpm) and plot the initial reaction rate versus agitation speed. The optimal speed is the point at which the rate no longer increases, indicating that external diffusion limitations have been overcome[4][11][21].

  • Potential Cause B: Suboptimal Temperature

    • Why it happens: Like all enzymatic reactions, the rate is highly dependent on temperature. Below the optimum, the rate is slow. Above the optimum, the enzyme begins to denature, losing its structure and activity, which also leads to a decreased rate[6].

    • Solution: Determine the optimal temperature for your specific lipase. Most lipases used for this compound synthesis have an optimum between 40°C and 50°C[3][4][22]. Run the reaction at several temperatures within this range (e.g., 35°C, 40°C, 45°C, 50°C, 55°C) to find the peak activity.

  • Potential Cause C: Insufficient Enzyme Concentration

    • Why it happens: The reaction rate is directly proportional to the amount of active enzyme, up to a certain point. Too little enzyme will naturally result in a slow reaction.

    • Solution: Increase the enzyme loading (e.g., mg of enzyme per mL of reaction volume). However, be aware that at very high enzyme concentrations, you may see diminishing returns as the reaction becomes limited by other factors, or you may encounter clumping and mass transfer issues[14].

Problem 3: Enzyme Deactivation and Poor Reusability

For a cost-effective process, especially with expensive immobilized enzymes, stability and reusability are paramount.

  • Potential Cause A: Harsh Reaction Conditions

    • Why it happens: Temperatures above the enzyme's optimum can cause irreversible denaturation[6]. Extreme pH values can also damage the enzyme's structure.

    • Solution: Operate at the empirically determined optimal temperature and ensure the reaction medium's pH is suitable for the lipase (most lipases are robust in the neutral pH range). Using an immobilized enzyme often provides a significant thermal and chemical stability boost compared to the free enzyme[1][22].

  • Potential Cause B: Improper Enzyme Immobilization

    • Why it happens: The choice of support material and immobilization method is crucial. A poor choice can lead to enzyme leaching from the support or conformational changes that reduce activity and stability.

    • Solution: Covalent binding is often a superior method to simple physical adsorption as it creates a strong, stable link between the enzyme and the support, preventing leaching[22]. The support material should be robust and provide a suitable microenvironment. For example, immobilizing Pseudomonas fluorescens lipase on hollow poly(o-phenylenediamine) microspheres via covalent binding has been shown to increase its specific activity 5.3-fold and dramatically improve its operational and storage stability[22].

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments.

Protocol 1: General Procedure for High-Yield Transesterification

This protocol is based on optimized conditions reported for the synthesis using Pseudomonas fluorescens lipase[4][22].

  • Reactant Preparation: In a 50 mL screw-capped flask, combine citronellol (e.g., 100 mmol/L final concentration) and vinyl acetate (e.g., 300 mmol/L final concentration, for a 3:1 molar ratio)[4]. If using a solvent, add it now (e.g., n-hexane or an ionic liquid to a final volume of 10 mL).

  • Enzyme Addition: Add the immobilized lipase (e.g., 10 mg/mL)[4]. If using a commercial enzyme like Novozym® 435, add the manufacturer-recommended amount.

  • Reaction Incubation: Place the sealed flask in a temperature-controlled shaker. Set the temperature to 40°C and the agitation speed to 200 rpm to ensure adequate mixing and overcome mass transfer limitations[4].

  • Monitoring: Periodically withdraw small aliquots (e.g., 50 µL) from the reaction mixture over time (e.g., at 1, 2, 4, 6, 8 hours).

  • Sample Analysis: Dilute the aliquot in a suitable solvent (e.g., n-hexane) and analyze by Gas Chromatography (GC) to quantify the formation of this compound and the consumption of citronellol[3][4]. An internal standard (e.g., hexadecane) should be used for accurate quantification[5].

  • Enzyme Recovery: After the reaction, recover the immobilized enzyme by filtration or centrifugation. Wash it with a solvent (e.g., n-hexane) to remove any residual substrates and products, and dry it under vacuum before reusing.

Protocol 2: Covalent Immobilization of Lipase

This protocol is adapted from a method for immobilizing Pseudomonas fluorescens lipase on a polymeric support[22].

  • Support Activation: Suspend the support material (e.g., poly(o-phenylenediamine) hollow microspheres) in a phosphate buffer (pH 7.0). Add glutaraldehyde to a final concentration of 2% (v/v) and stir for 2 hours at room temperature. This step activates the support by introducing aldehyde groups.

  • Washing: Thoroughly wash the activated support with distilled water to remove excess glutaraldehyde.

  • Enzyme Immobilization: Prepare a solution of the free lipase in a phosphate buffer (pH 7.0). Add the activated support to the enzyme solution (a typical enzyme-to-support ratio might be 2:5 by weight).

  • Incubation: Incubate the mixture at 40°C with gentle shaking for 2 hours to allow the covalent bonds to form between the enzyme's amino groups and the support's aldehyde groups.

  • Recovery and Washing: Recover the now-immobilized enzyme by filtration. Wash it sequentially with buffer and then distilled water to remove any non-covalently bound enzyme.

  • Drying: Dry the immobilized enzyme (e.g., by lyophilization or vacuum drying) before storing it at 4°C.

Section 4: Data Summaries & Visualizations
Table 1: Comparison of Lipases for this compound Synthesis
Enzyme SourceImmobilized/FreeReaction TypeYield (%)Reaction Time (h)Reference
Pseudomonas fluorescensFreeTransesterification>99%6[4][5]
Pseudomonas fluorescensImmobilizedTransesterification>99%2[22]
Candida antarctica (Novozym® 435)ImmobilizedEsterification>91%~1.5[12]
Candida antarcticaFreeEsterification74%N/A[15]
Black Cumin SeedlingCrude PowderTransesterification~76%72[3][6]
Mucor miehei (Lipozyme®)ImmobilizedEsterification65%N/A
Table 2: Typical Optimized Reaction Parameters
ParameterOptimized ValueRationale / CommentReferences
Reaction Type TransesterificationIrreversible reaction, avoids water production and acid inhibition.[4][8]
Acyl Donor Vinyl AcetateForms acetaldehyde, driving the reaction to completion.[4][8]
Molar Ratio (Acyl Donor:Alcohol) 3:1 to 4:1An excess of the acyl donor shifts equilibrium to favor product formation.[4][8]
Temperature 40 - 50 °CBalances reaction rate against enzyme thermal stability.[3][4][22]
Agitation Speed ≥ 200 rpmOvercomes external mass transfer limitations.[4][11][22]
Reaction Medium Solvent-Free or n-HexaneSolvent-free is greener; n-hexane aids solubility.[3][15]
Water Removal (for Esterification) Molecular SievesAdsorbs water byproduct, driving the reaction forward.[15]
Section 5: References
  • Ghamgui, H., Karra-Chaâbouni, M., & Gargouri, Y. (2004). Optimization of lipase-catalyzed synthesis of this compound in solvent-free medium. Journal of Biotechnology.

  • Haq, N. U., Liaquat, M., Jahangir, M., et al. (2024). Enzymatic synthesis and parameters affecting on this compound ester by trans-esterification reaction. Polish Journal of Chemical Technology, 26(3), 8-15.

  • Yue, C., Xing, M., Liu, L., Wu, M., & Wang, Y. (2022). Synthesis of citronella acetate by lipase catalyzed transesterification in ionic liquid and its kinetics. Food Science and Technology, 42, e91922.

  • Yue, C., Xing, M., Liu, L., Wu, M., & Wang, Y. (2022). Synthesis of citronella acetate by lipase catalyzed transesterification in ionic liquid and its kinetics. SciELO.

  • Haq, N. U., Liaquat, M., Jahangir, M., et al. (2024). Enzymatic synthesis and parameters affecting on this compound ester by trans-esterification reaction. ResearchGate.

  • Staudt, K. Z., Laroque, D. A., de Oliveira, D., et al. (2021). Lipase-Catalyzed Synthesis of Citronellyl Esters by Different Acylating Agents: A Kinetic Comparison Study. Journal of the Brazilian Chemical Society.

  • de Castro, H. F., Napoleão, D. A., & Oliveira, P. C. (1998). Production of this compound in a fed-batch system using immobilized lipase. Applied Biochemistry and Biotechnology, 70-72, 667-75.

  • Yuan, M., Cong, F., Zhai, Y., et al. (2023). Immobilization of Pseudomonas fluorescens Lipase on Hollow Poly(o-phenylenediamine) Microspheres and Its Application in the Preparation of this compound. MDPI.

  • BenchChem. (2025). Effect of water activity on enzymatic ester synthesis. BenchChem Technical Support.

  • Haq, N. U., Liaquat, M., Jahangir, M., et al. (2024). Enzymatic synthesis and parameters affecting on this compound ester by trans-esterification reaction. BazTech.

  • Yue, C., Xing, M., Liu, L., Wu, M., & Wang, Y. (2022). Lipase-catalyzed transesterification synthesis of this compound in a solvent-free system and its reaction kinetics. ResearchGate.

  • Wikaputri, A., Shivaprasad, P., et al. (2023). Simultaneous geraniol and citronellol transesterification using Pseudomonas fluorescens lipase for the production of fragrance, flavour and pharmaceutical esters: a kinetic study. ChemRxiv.

  • de Castro, H. F., Soares, C. M. F., & Oliveira, P. C. (1998). Evaluation of different approaches for lipase catalysed synthesis of this compound. ResearchGate.

  • Sari, Y., et al. (2019). Esterification of Rhodinol Fraction with Acetic Anhydride using Zeolite Catalyst. SciTePress.

  • Gumel, A. M., Annuar, M. S. M., & Heidelberg, T. (2014). Influence of water activity and water content on sugar esters lipase-catalyzed synthesis in organic media. ResearchGate.

  • Halling, P. J. (1994). Effects of water activity on reaction rates and equilibrium positions in enzymatic esterifications. Biotechnology and Bioengineering.

  • Briasco, V. F., et al. (2019). Lipase-Catalyzed Esterification of Geraniol and Citronellol for the Synthesis of Terpenic Esters. Applied Biochemistry and Biotechnology.

  • Tuan Noor, M. R., et al. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Molecules.

  • BenchChem. (2025). Overcoming product inhibition in the enzymatic synthesis of L-Citronellol. BenchChem Technical Support.

  • Yue, C., et al. (2022). Effect of speed of agitation. ResearchGate.

  • Ina, H., et al. (2001). Microbial Esterification of Citronellol with Acetyl Coenzyme A Produced via Metabolism of Glucose in an Interface Bioreactor. Journal of Bioscience and Bioengineering.

  • Divakar, K., & Sowbhagya, C. M. (2014). Synthesis of Food Flavors by Enzymatic Esterification Process. International Journal of Science and Research.

  • Kumar, S., & Gupta, R. (2021). Process Intensification of Enzymatic Synthesis of Flavor Esters: A Review. CoLab.

  • Divakar, K., & Sowbhagya, C. M. (2014). Synthesis of food flavors by enzymatic esterification process. ResearchGate.

  • Bencze, L. C., et al. (2021). Green Process for the Enzymatic Synthesis of Aroma Compounds Mediated by Lipases Entrapped in Tailored Sol–Gel Matrices. ACS Sustainable Chemistry & Engineering.

  • American Institute of Chemical Engineers (AIChE). (n.d.). Engineering Industrial Enzymes. AIChE.

  • Sari, Y., et al. (2019). Synthesis of Rhodinol Ester from Citronella Oil Reduction Product. SciTePress.

References

Technical Support Center: Troubleshooting Byproduct Formation in Citronellyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for citronellyl acetate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during the synthesis of this compound, a key fragrance and flavor compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

This section addresses common initial questions that arise during the synthesis of this compound, whether through chemical or enzymatic routes.

Q1: My overall yield of this compound is significantly lower than expected. What are the most common causes?

A1: Low yield is a frequent issue that can stem from several factors, often related to reaction equilibrium or catalyst/enzyme inefficiency.

  • For Fischer Esterification (Chemical Synthesis): This is an equilibrium-controlled reaction.[1][2] The presence of water, a byproduct, can shift the equilibrium back towards the reactants (citronellol and acetic acid), thus lowering the yield of your ester.[2] Additionally, suboptimal catalyst concentration or activity, or inappropriate reaction temperature can lead to incomplete conversion.

  • For Enzymatic Synthesis: The reaction is also subject to equilibrium. Moreover, the enzyme's activity is paramount. Factors such as incorrect temperature, pH, or the presence of inhibitors can drastically reduce the enzyme's efficacy.[3] For instance, if using direct esterification with acetic acid, the acid itself can inhibit lipase activity.[3] The water content in the system is also critical; while a small amount of water is necessary for lipase activity, excess water will promote the reverse reaction (hydrolysis).

Q2: I see several unexpected peaks in my GC-MS analysis. How can I begin to identify them?

A2: Unexpected peaks typically represent unreacted starting materials, reaction intermediates, or byproducts. The first step is to compare the retention times and mass spectra of your reaction mixture with those of your starting materials (citronellol and the acyl source).

  • Common Byproducts in Chemical Synthesis: Under strong acidic conditions and heat, citronellol can undergo side reactions such as dehydration to form alkenes, or cyclization.[4] You may also see the formation of ethers from the self-condensation of citronellol.

  • Common Byproducts in Enzymatic Synthesis: This method is generally more selective.[5] Unexpected peaks are often due to impurities in your starting materials. For example, commercial citronellol may contain geraniol, which will be converted to geranyl acetate under the reaction conditions.[6] If using a transesterification approach with an acyl donor like vinyl acetate, byproducts from the donor itself, such as acetaldehyde, might be present.[7]

Q3: How critical is the purity of my starting citronellol?

A3: The purity of your starting materials is highly critical and directly impacts the purity of your final product. Commercial grades of citronellol are often mixtures of isomers and may contain other terpene alcohols like geraniol.[8] As mentioned, these impurities will likely react under your synthesis conditions, leading to a mixture of esters that can be difficult to separate from your desired this compound. Always use the highest purity starting materials available and characterize them (e.g., by GC-MS) before starting your synthesis.

Troubleshooting Guide for Chemical Synthesis (Fischer Esterification)

Fischer esterification, while a classic method, is prone to several side reactions due to the use of strong acid catalysts and elevated temperatures.[1][9]

Q4: My product is contaminated with compounds that have a lower boiling point than this compound. GC-MS suggests they are hydrocarbons. What are they and how can I avoid them?

A4: These are likely dehydration byproducts. Under strong acidic conditions, the hydroxyl group of citronellol can be protonated and eliminated as a water molecule, forming a carbocation. This intermediate can then lose a proton to form various isomeric alkenes, collectively known as menthenes.[4]

Mechanism of Dehydration
  • Protonation of the Alcohol: The acid catalyst protonates the hydroxyl group of citronellol, turning it into a good leaving group (water).

  • Formation of a Carbocation: The protonated hydroxyl group departs as water, leaving a secondary carbocation.

  • Proton Elimination: A base (like water or another alcohol molecule) abstracts a proton from an adjacent carbon, leading to the formation of a double bond.

Mitigation Strategies:
  • Use a Milder Catalyst: Strong Brønsted acids like sulfuric acid are very effective at promoting dehydration.[10] Consider using a milder Lewis acid catalyst, such as tin(II) chloride (SnCl₂), which has been shown to achieve high conversion and selectivity for the ester at room temperature, thus minimizing dehydration.[11]

  • Control the Temperature: High temperatures favor elimination reactions.[4] Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly reduce the formation of these byproducts.

  • Remove Water as it Forms: While the primary reason to remove water is to drive the esterification equilibrium, it also reduces the availability of water to act as a base in the final step of the dehydration mechanism. Using a Dean-Stark apparatus is a standard technique for this.[1]

Q5: I have identified a high molecular weight byproduct. What could it be?

A5: A high molecular weight byproduct is often a result of intermolecular reactions. In this case, it is likely di-citronellyl ether.

Mechanism of Ether Formation

This is another acid-catalyzed reaction that competes with esterification. It proceeds via an Sₙ2 or Sₙ1-type mechanism:

  • One molecule of citronellol is protonated by the acid catalyst.

  • A second molecule of citronellol acts as a nucleophile, attacking the carbon bearing the protonated hydroxyl group and displacing water.

  • Deprotonation of the resulting oxonium ion yields the ether.

Mitigation Strategies:
  • Use an Excess of Acetic Acid: Le Châtelier's principle can be applied here. By increasing the concentration of one of the reactants for the desired reaction (acetic acid), you can favor the esterification pathway over the self-condensation of citronellol.

  • Lower the Reaction Temperature: Ether formation is generally less favored at lower temperatures compared to esterification.

  • Control the Catalyst Concentration: Use the minimum amount of acid catalyst required to achieve a reasonable reaction rate. Higher catalyst concentrations can increase the rate of all side reactions.

Below is a diagram illustrating the competing reaction pathways in the acid-catalyzed synthesis of this compound.

Fischer_Esterification_Byproducts cluster_reactants Reactants cluster_products Products & Byproducts Citronellol Citronellol Intermediate Protonated Citronellol / Carbocation Citronellol->Intermediate + H+ Acetic_Acid Acetic_Acid Citronellyl_Acetate This compound (Desired Product) Acetic_Acid->Citronellyl_Acetate Dehydration_Products Dehydration Products (e.g., Menthenes) DiCitronellyl_Ether Di-citronellyl Ether Intermediate->Citronellyl_Acetate + Acetic Acid - H2O Intermediate->Dehydration_Products - H2O, - H+ Intermediate->DiCitronellyl_Ether + Citronellol - H2O, - H+

Caption: Competing reaction pathways in acid-catalyzed synthesis.

Table 1: Effect of Reaction Conditions on Byproduct Formation in Fischer Esterification
ParameterChangeEffect on DehydrationEffect on Ether FormationRecommendation
Temperature IncreaseIncreasesIncreasesUse the lowest effective temperature.
Catalyst Stronger AcidIncreasesIncreasesUse a milder catalyst (e.g., Lewis acid).[11]
Water Removal YesDecreasesFavors EsterificationUse a Dean-Stark trap or molecular sieves.[1]
Reactant Ratio Excess Acetic AcidNo direct effectDecreasesUse an excess of the acylating agent.

Troubleshooting Guide for Enzymatic Synthesis

Enzymatic synthesis is prized for its high selectivity, which generally leads to a cleaner product.[5] However, issues can still arise, primarily related to substrate purity and reaction optimization.

Q6: My GC-MS shows two major ester peaks. I've confirmed one is this compound. What is the other one likely to be?

A6: If you are seeing a second major ester peak, it is very likely geranyl acetate . Commercial citronellol is often derived from natural sources and can contain significant amounts of geraniol, its structural isomer.[6] Lipases are generally not specific enough to distinguish between these two similar primary alcohols, and will catalyze the esterification of both, leading to a mixture of this compound and geranyl acetate.

Mitigation Strategies:
  • High-Purity Starting Materials: The most effective solution is to start with high-purity (>99%) citronellol. Analyze your starting material by GC-MS before the reaction to confirm its purity.

  • Purification of Starting Material: If high-purity citronellol is not available, consider purifying the commercial-grade material by fractional distillation or column chromatography before use.

  • Post-Synthesis Purification: If the byproduct has already formed, you will need to separate it from your desired product. Fractional distillation can be effective if the boiling points are sufficiently different. Alternatively, preparative chromatography is a reliable method for separating these closely related esters.

Q7: The reaction stops at around 50-60% conversion, even after a long reaction time. How can I drive it to completion?

A7: Stalling of an enzymatic reaction is typically due to reaching equilibrium or enzyme inhibition.

Troubleshooting Incomplete Conversion:
  • Driving the Equilibrium: Like chemical esterification, enzymatic synthesis is reversible. The accumulation of byproducts can shift the equilibrium.

    • Use an Irreversible Acyl Donor: Instead of acetic acid, use an acyl donor like vinyl acetate . The reaction produces acetaldehyde as a byproduct, which is volatile and can be removed, or it tautomerizes to vinyl alcohol which is unstable and isomerizes to acetaldehyde, effectively making the reaction irreversible and driving it to completion.[7][12]

    • Byproduct Removal: If using a reversible reaction, implementing a method to remove the byproduct (e.g., water or a small alcohol in transesterification) can help. This can be achieved by performing the reaction under vacuum or by adding molecular sieves.

  • Enzyme Inhibition:

    • Product Inhibition: The product, this compound, can sometimes inhibit the enzyme at high concentrations.[12] If this is the case, consider a fed-batch or continuous flow reactor setup where the product is continuously removed.

    • Substrate Inhibition: High concentrations of the alcohol or acyl donor can also inhibit the enzyme. Determine the optimal substrate concentration through a series of small-scale experiments.

The diagram below illustrates the enzymatic synthesis pathway and the potential side reaction due to geraniol impurity.

Enzymatic_Synthesis cluster_reactants Starting Materials Citronellol Citronellol Lipase Lipase Enzyme Citronellol->Lipase Geraniol Geraniol (Impurity) Geraniol->Lipase Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Lipase Citronellyl_Acetate This compound Lipase->Citronellyl_Acetate Desired Reaction Geranyl_Acetate Geranyl Acetate (Byproduct) Lipase->Geranyl_Acetate Side Reaction

Caption: Enzymatic synthesis and byproduct formation from impurities.

Analytical and Purification Protocols

Protocol 1: GC-MS Analysis of Reaction Mixture

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for monitoring the progress of your reaction and identifying byproducts.[13]

Objective: To identify and quantify the components of the reaction mixture.

Methodology:

  • Sample Preparation:

    • Withdraw a small aliquot (approx. 10-20 µL) from your reaction mixture.

    • Dilute the aliquot in a suitable solvent (e.g., 1 mL of hexane or ethyl acetate). The solvent should be of high purity to avoid ghost peaks.

    • If your sample contains solid catalysts, filter it through a syringe filter (e.g., 0.22 µm PTFE) before injection.

  • GC-MS Instrument Conditions (Example):

    • Injector: Split/splitless, 250 °C.

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 240 °C.

      • Hold: 5 minutes at 240 °C.

    • MS Detector:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify peaks by comparing their retention times with known standards of citronellol, this compound, and suspected byproducts.

    • Confirm peak identities by matching their mass spectra against a library (e.g., NIST/Wiley).

    • Quantify the relative abundance of each component by peak area integration. For accurate quantification, use an internal standard.

Protocol 2: Purification by Column Chromatography

Objective: To separate this compound from unreacted starting materials and byproducts.

Methodology:

  • Work-up:

    • After the reaction is complete, neutralize the acid catalyst (if used) with a mild base like sodium bicarbonate solution.

    • Extract the organic components with a suitable solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

  • Column Preparation:

    • Choose a column of appropriate size for the amount of crude product.

    • Pack the column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Elution:

    • Load the crude product onto the column (neat or dissolved in a minimal amount of the non-polar solvent).

    • Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 10% ethyl acetate in hexane.

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing the pure this compound.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Troubleshooting Column Chromatography
ProblemPossible CauseSolution
Poor Separation Eluent is too polar.Start with a less polar eluent and use a shallower gradient.
Column is overloaded.Use a larger column or less sample.
Product Elutes with Starting Material Polarity of compounds is too similar.Use a different stationary phase (e.g., alumina) or a different solvent system. Consider preparative HPLC for difficult separations.
No Product Elutes Product is irreversibly adsorbed to the silica.This is rare for esters but can happen with very polar compounds. Try flushing the column with a very polar solvent. Ensure the crude product is not acidic before loading.

References

Technical Support Center: Optimizing Citronellyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the enzymatic synthesis of citronellyl acetate. This resource is designed for researchers and drug development professionals to navigate the common challenges and questions that arise during this biotransformation process. The following question-and-answer format provides in-depth, field-proven insights to help you optimize your reaction conditions and troubleshoot effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound conversion rate is low. Could the molar ratio of my substrates be the issue?

A1: Absolutely. The molar ratio of your alcohol (citronellol) to your acyl donor (e.g., vinyl acetate, acetic acid) is one of the most critical parameters influencing the conversion rate. An imbalance can lead to either substrate inhibition or an unfavorable reaction equilibrium, directly impacting your yield.

  • Causality Explained: Enzymatic synthesis of esters, particularly via lipase catalysis, often follows a Ping-Pong Bi-Bi mechanism. In this model, one substrate binds to the enzyme and releases a product before the second substrate binds. High concentrations of either substrate can lead to competitive inhibition, where the excess substrate molecules occupy the enzyme's active site, preventing the other substrate from binding and thus slowing down the overall reaction rate[1][2][3]. For instance, studies have shown that both citronellol and vinyl acetate can inhibit the reaction at high concentrations[1][4].

  • Troubleshooting Steps:

    • Review Your Current Ratio: What is your current molar ratio of acyl donor to citronellol? Ratios reported in the literature vary significantly depending on the specific acyl donor, enzyme, and reaction system (e.g., solvent-free vs. solvent-based).

    • Perform a Molar Ratio Optimization Study: Systematically vary the molar ratio to find the optimum for your specific conditions. A good starting point is to test ratios from 1:1 up to 5:1 (acyl donor:citronellol)[2]. In some solvent-free systems, a much higher ratio, such as 10:1, has been shown to achieve maximum conversion[5].

    • Consider the Acyl Donor:

      • Vinyl Acetate: Using vinyl acetate as the acyl donor often leads to a nearly irreversible reaction. This is because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and can be removed from the reaction, shifting the equilibrium towards product formation[1][4]. An excess of vinyl acetate is often beneficial. Studies have found optimal ratios of vinyl acetate to citronellol to be around 3:1[2][6].

      • Acetic Acid: Direct esterification with acetic acid can be challenging due to potential enzyme inhibition by the acid[7]. The accumulation of water as a byproduct can also reverse the reaction. In this case, an excess of the alcohol (citronellol) might be more favorable. For a similar reaction, a citronellol to butyric acid ratio of 1.5:1 resulted in the highest conversion[8].

      • Other Esters (Transesterification): When using other esters like geranyl acetate, equimolar ratios (1:1) have been reported to yield good conversion, though further optimization may be required[9][10][11][12].

Q2: I've observed that increasing the concentration of one substrate significantly decreases the conversion rate. What is happening?

A2: This phenomenon is a classic case of substrate inhibition . While it may seem counterintuitive, adding more substrate can sometimes poison your own reaction.

  • Mechanistic Insight: Lipases can be inhibited by high concentrations of the alcohol (citronellol)[1][4]. This occurs when an alcohol molecule binds to the acyl-enzyme intermediate in a non-productive manner, forming a dead-end complex that temporarily inactivates the enzyme. Similarly, a very high concentration of the acyl donor can also be inhibitory[1]. The optimal molar ratio is therefore a trade-off: it must be high enough to drive the reaction forward but not so high as to cause significant inhibition.

  • Troubleshooting Protocol:

    • Confirm Inhibition: To confirm which substrate is inhibitory, run two separate sets of experiments. In the first set, keep the acyl donor concentration constant and vary the citronellol concentration. In the second, do the opposite.

    • Kinetic Analysis: Plot the initial reaction rate against the concentration of the varied substrate. A decrease in rate after reaching a peak is a strong indicator of substrate inhibition. This data can be fitted to kinetic models, such as the Ping-Pong Bi-Bi model with substrate inhibition, to quantify the effect[3][5].

    • Mitigation Strategy: If substrate inhibition is confirmed, the solution is to operate at the empirically determined optimal molar ratio. Avoid large excesses of the inhibitory substrate. For highly inhibitory substrates like acetic acid, a fed-batch approach, where the substrate is added periodically in small amounts, can dramatically improve yields by keeping its concentration below the inhibitory threshold[7].

Q3: Does the optimal molar ratio change if I switch from a solvent-based system to a solvent-free system?

A3: Yes, it is highly likely to change. The reaction environment plays a crucial role in substrate availability and enzyme conformation.

  • Expert Rationale:

    • In Solvent-Free Systems: The substrates themselves form the reaction medium. Here, a large excess of one substrate (often the less viscous one) can act as a solvent, improving mass transfer. For example, a study using a solvent-free system found an optimal citronellol to vinyl acetate mole ratio of 1:10 to achieve a 99.8% conversion[5].

    • In Organic Solvents: The solvent (e.g., hexane, toluene) helps to dissolve the substrates and can influence enzyme activity. The choice of solvent affects how substrates and products partition between the bulk medium and the enzyme's microenvironment[13]. In these systems, the optimal molar ratio might be lower and more balanced, as the solvent already facilitates molecular mobility. For instance, a 3:1 ratio of vinyl acetate to citronellol was optimal in an ionic liquid solvent[2][6].

  • Self-Validating Action: Whenever you change the reaction medium, it is imperative to re-optimize the substrate molar ratio as a primary step. Do not assume that an optimal ratio from one system will be valid in another.

Quantitative Data Summary

The optimal molar ratio for this compound synthesis is highly dependent on the specific reaction system. Below is a summary of findings from various studies.

Acyl DonorAlcoholMolar Ratio (Acyl Donor:Alcohol)Enzyme SourceSystemMax. Conversion (%)Reference
Vinyl AcetateCitronellol3:1Pseudomonas fluorescens LipaseIonic Liquid>99%[2][6]
Vinyl AcetateCitronellol10:1FermaseSolvent-Free99.8%[5]
Butyric AcidCitronellol1:1.5Candida rugosa Lipasen-Hexane92%[8]
Acetic AcidCitronellol2:1Chrysosporium pannorum A-1 LipaseHexane98%[2]
Geranyl AcetateCitronellol1:1Black Cumin Seedling Lipasen-Hexane76.32%[9][10][11][12]

Experimental Workflow & Protocols

Protocol: Optimizing Substrate Molar Ratio for this compound Synthesis

This protocol outlines a systematic approach to determine the optimal molar ratio of acyl donor to citronellol.

1. Materials & Setup:

  • Citronellol
  • Acyl Donor (e.g., Vinyl Acetate)
  • Immobilized Lipase (e.g., Novozym 435)
  • Organic Solvent (if applicable, e.g., n-hexane)
  • Reaction vessels (e.g., 25 mL screw-capped flasks)
  • Shaking incubator or magnetic stirrer with temperature control
  • Gas Chromatograph (GC) with FID for analysis
  • Internal Standard (e.g., Hexadecane) for GC quantification[2]

2. Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of citronellol and the acyl donor in the chosen solvent, if any.
  • Set Up Reactions: In a series of reaction vessels, fix the concentration of citronellol and the amount of enzyme. Systematically vary the concentration of the acyl donor to achieve the desired molar ratios (e.g., 1:1, 2:1, 3:1, 4:1, 5:1 of acyl donor to citronellol)[2]. Ensure the total reaction volume is constant across all vessels.
  • Initiate Reaction: Add the immobilized lipase to each vessel to start the reaction.
  • Incubation: Place the vessels in a shaking incubator at the desired temperature (e.g., 40°C) and agitation speed (e.g., 200 rpm)[2][6].
  • Sampling: Withdraw small aliquots from the reaction mixture at regular time intervals (e.g., 1, 2, 4, 6, 8 hours).
  • Sample Preparation: Quench the reaction in the aliquot (e.g., by flash freezing or adding a solvent like ethanol to denature the enzyme). Dilute the sample with the solvent and add a known amount of internal standard.
  • GC Analysis: Analyze the samples by Gas Chromatography to quantify the concentration of this compound formed. The conversion rate is calculated based on the initial amount of the limiting substrate.
  • Data Analysis: Plot the conversion percentage against the molar ratio at a fixed time point (e.g., after 6 hours) to identify the ratio that yields the highest conversion.

Logical Workflow Diagram

The following diagram illustrates the decision-making process for troubleshooting and optimizing the molar ratio.

Molar_Ratio_Optimization cluster_problem Problem Identification cluster_investigation Investigation Phase cluster_action Action & Optimization cluster_solution Solution & Further Steps Problem Low this compound Conversion Rate CheckRatio Is Molar Ratio a Potential Cause? Problem->CheckRatio Hypothesis Hypothesis: 1. Sub-optimal Ratio 2. Substrate Inhibition CheckRatio->Hypothesis Yes Experiment Protocol: Molar Ratio Screening Experiment (e.g., 1:1 to 5:1) Hypothesis->Experiment Analyze Analyze Results (GC) Plot Conversion vs. Ratio Experiment->Analyze Decision Is an Optimum Ratio Found? Analyze->Decision Implement Implement Optimal Ratio in Standard Protocol Decision->Implement Yes FurtherTroubleshoot Investigate Other Parameters (Temp, Enzyme Load, etc.) Decision->FurtherTroubleshoot No

Caption: Troubleshooting workflow for low conversion rates.

References

"overcoming acetic acid inhibition in citronellyl acetate synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Citronellyl Acetate Synthesis

Welcome to the technical support center for this compound synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this important biocatalytic process. We will specifically focus on the persistent issue of acetic acid inhibition and provide expert-backed troubleshooting guides, FAQs, and detailed protocols to enhance your experimental success.

Section 1: Frequently Asked Questions (FAQs): Understanding Acetic Acid Inhibition

This section addresses the fundamental questions surrounding the synthesis of this compound and the inhibitory role of acetic acid.

Q1: What is this compound and why is its synthesis important?

A1: this compound is a monoterpene ester naturally found in essential oils like citronella and rose.[1] It possesses a distinct fruity and floral aroma, making it a highly valuable compound in the flavor, fragrance, cosmetic, and pharmaceutical industries.[1][2] Due to the high market demand and the limitations of natural extraction, biotechnological synthesis using enzymes offers a "green" and sustainable alternative that can yield products labeled as "natural".[3]

Q2: What are the primary methods for synthesizing this compound?

A2: There are two main enzymatic routes:

  • Direct Esterification: This involves the reaction of citronellol with acetic acid, typically catalyzed by a lipase enzyme. This reaction produces this compound and water as a byproduct.[4][5]

  • Transesterification: This method uses an alcohol (citronellol) and an alternative acyl donor, such as vinyl acetate or another ester like geranyl acetate.[1][6] This route is often preferred as it can circumvent the issues associated with using acetic acid directly.

Q3: What is acetic acid inhibition and why is it a problem?

A3: In the context of direct esterification, acetic acid, while being a necessary substrate, can also act as a potent inhibitor of the lipase enzyme.[4][5] This inhibition leads to a significant decrease in the reaction rate and lowers the final product conversion, representing a major bottleneck for achieving high yields efficiently.[4][7]

Q4: What is the scientific mechanism behind acetic acid's inhibitory effect on lipases?

A4: The inhibitory effect of acetic acid is multifaceted. Research suggests that high concentrations of the acid can disrupt the essential hydration layer surrounding the enzyme, which is crucial for maintaining its catalytically active conformation.[4][5] This disruption can damage the overall enzyme structure. Furthermore, for some lipases, organic acids with a low pKa, like acetic acid (pKa ≈ 4.76), are challenging substrates and can act as competitive inhibitors, binding to the enzyme's active site without leading to a productive reaction, thereby blocking access for the intended substrates.[7][8]

Q5: What are the observable consequences of this inhibition in an experiment?

A5: You will typically observe one or more of the following:

  • Stalled Reactions: The reaction starts but fails to reach the expected theoretical conversion, plateauing at a low to moderate yield.

  • Slow Conversion Rates: The time required to reach a satisfactory yield is significantly prolonged.

  • Reduced Enzyme Reusability: When using immobilized enzymes, their catalytic activity may decrease sharply after only a few cycles due to irreversible damage caused by the acid.

Section 2: Troubleshooting Guide: Diagnosing and Solving Inhibition-Related Issues

Use this guide to identify the root cause of common experimental failures and find targeted solutions.

Problem Observed Probable Cause (Related to Acetic Acid) Recommended Solution & Rationale
Low Final Yield (<70% Conversion) Product/Substrate Inhibition: The accumulation of acetic acid in the reaction medium is inhibiting the lipase, causing the reaction to reach a premature equilibrium or halt completely.[4][5]1. Switch to a Transesterification Protocol: Use an alternative acyl donor like vinyl acetate to completely avoid acetic acid in the system.[2][6] (See Protocol 1). 2. Implement a Fed-Batch System: Instead of adding all the acetic acid at the beginning, add it periodically in small amounts to keep its concentration below the inhibitory threshold.[4][5] (See Protocol 2).
Very Slow Reaction Rate Competitive Inhibition: The concentration of acetic acid is high enough to compete with citronellol for the enzyme's active site, reducing the overall catalytic efficiency.[7]1. Optimize Substrate Molar Ratio: While counterintuitive, reducing the initial molar excess of acetic acid can sometimes improve the initial rate. 2. Adopt a Continuous Flow System: Use a reactor setup with in situ product removal (ISPR), such as pervaporation, to continuously remove the water byproduct and pull the reaction forward, which can help even with inhibitory substrates.[9][10] (See Protocol 3).
Rapid Loss of Enzyme Activity Over Reuse Cycles Irreversible Enzyme Denaturation: Prolonged exposure to high local concentrations of acetic acid is causing irreversible damage to the immobilized lipase's structure.[4][5]1. Prioritize Transesterification: This is the most effective method to preserve enzyme longevity as it removes the primary denaturing agent (acetic acid).[6] 2. Reduce Acetic Acid Concentration: If direct esterification must be used, employ the fed-batch strategy to minimize the enzyme's exposure to damaging acid levels.[4]

Section 3: Strategic Protocols to Overcome Acetic Acid Inhibition

Here we provide detailed, step-by-step methodologies for field-proven strategies to mitigate acetic acid inhibition.

Protocol 1: High-Yield Synthesis via Transesterification with Vinyl Acetate

This protocol avoids acetic acid entirely by using vinyl acetate as the acyl donor. The reaction is effectively irreversible because the vinyl alcohol byproduct tautomerizes to acetaldehyde.

Materials:

  • Citronellol

  • Vinyl acetate

  • Immobilized lipase (e.g., Novozym 435 - Candida antarctica Lipase B or Pseudomonas fluorescens lipase)[6][11]

  • Anhydrous organic solvent (e.g., n-hexane or solvent-free)

  • Reaction vessel with magnetic stirring and temperature control

  • Gas Chromatography (GC) equipment for analysis

Step-by-Step Methodology:

  • Reactor Setup: Add citronellol to the reaction vessel. If using a solvent, add it now.

  • Substrate Addition: Add vinyl acetate. A molar ratio of vinyl acetate to citronellol of 3:1 is a good starting point.[2]

  • Equilibration: Set the reaction temperature to 40-50°C and allow the mixture to equilibrate for 15 minutes with gentle stirring.

  • Enzyme Addition: Add the immobilized lipase. A typical enzyme loading is 10 mg/mL or 2-5% (w/w) of the total substrate weight.[2]

  • Reaction Monitoring: Take small aliquots of the reaction mixture at regular intervals (e.g., every 1-2 hours). Analyze the samples by GC to determine the conversion of citronellol to this compound.

  • Reaction Completion: The reaction is typically complete within 6-12 hours, often achieving >99% conversion.[2][6]

  • Enzyme Recovery: Once the reaction is complete, separate the immobilized enzyme by simple filtration. It can be washed with fresh solvent and stored for reuse.

Diagram: Lipase-Catalyzed Transesterification Workflow

This diagram illustrates the streamlined process of using a non-inhibitory acyl donor.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_recovery 3. Recovery & Analysis prep1 Add Citronellol & Vinyl Acetate to Reactor prep2 Equilibrate Temperature (e.g., 40-50°C) prep1->prep2 react1 Add Immobilized Lipase prep2->react1 react2 Monitor Conversion via GC react1->react2 recov1 Reaction Complete (>99% Conversion) react2->recov1 recov2 Filter to Recover Enzyme recov1->recov2 recov3 Purify Product recov2->recov3 G start Start Reaction: Citronellol + Lipase + Initial Acetic Acid Dose monitor Monitor Acetic Acid Concentration start->monitor add_acid Add Small Dose of Acetic Acid monitor->add_acid [Concentration Low] check_conv Is Citronellol Conversion Complete? monitor->check_conv [Concentration Stable] add_acid->monitor check_conv->monitor [No] end_proc End Process & Recover Enzyme check_conv->end_proc [Yes] G sub_feed Substrate Feed (Citronellol + Acetic Acid) pump Pump sub_feed->pump pbr Packed-Bed Reactor (Immobilized Lipase) pump->pbr pv_unit Pervaporation Unit pbr->pv_unit product Product Stream (this compound) pv_unit->product water_rem Water Removal (to Vacuum) pv_unit->water_rem

References

"kinetic modeling of citronellyl acetate synthesis for process optimization"

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the kinetic modeling of citronellyl acetate synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the enzymatic synthesis of this important flavor and fragrance compound. Here, we address common challenges encountered during experimental work and data modeling, providing not just solutions, but the underlying rationale to empower your process optimization efforts.

Section 1: Experimental Design & Data Acquisition FAQs

This section focuses on troubleshooting the foundational stage of any kinetic study: gathering high-quality, reproducible data. Errors at this stage will inevitably lead to a flawed or misleading kinetic model.

Q1: My initial reaction rates are inconsistent across replicate experiments. What are the likely causes?

A1: Inconsistent initial rates are a frequent and frustrating issue, often stemming from a lack of true "time zero" uniformity. The primary culprits are typically insufficient mixing and thermal instability at the reaction's start. For lipase-catalyzed reactions, particularly with immobilized enzymes like Novozym® 435, the enzyme's hydration level is another critical, often overlooked, variable.

Troubleshooting Steps:

  • Implement a Pre-Incubation Step: Before adding the final component (typically the enzyme or one of the substrates), mix all other reactants in the vessel and allow them to reach thermal equilibrium at the target temperature for at least 10-15 minutes.[1][2] This ensures a homogenous and thermally stable starting point.

  • Standardize Catalyst Addition: Ensure the catalyst is added rapidly and consistently across all runs to initiate the reaction. For immobilized enzymes, this means ensuring they are fully submerged and dispersed immediately.

  • Control Water Activity: Lipase activity is critically dependent on a micro-layer of water on its surface. Ensure your organic solvents have a consistent and controlled water activity (a_w). This can be achieved by pre-saturating the solvent with water or by adding a specific amount of water to the reaction mixture. Drastic variations in solvent water content between experiments will lead to inconsistent enzymatic activity.

  • Verify Mixing Efficiency: In stirred-tank reactors, "dead zones" with poor mixing can occur. Use a properly sized impeller and confirm visually that catalyst particles (if used) are fully suspended and not settling. For solvent-free systems, high viscosity can be an issue, requiring higher agitation speeds (e.g., 300 RPM) to ensure homogeneity.[3]

Q2: The reaction stops prematurely or reaches a much lower conversion than expected. What should I investigate?

A2: A plateau in conversion below the thermodynamic equilibrium suggests either enzyme deactivation or product/substrate inhibition. In the synthesis of this compound, both can be significant factors.

Troubleshooting Steps:

  • Investigate Product Inhibition: this compound itself can be an inhibitor in some systems.[1][4] To test for this, run an experiment where a significant concentration of this compound is added at the beginning of the reaction. A drastically reduced initial rate compared to a control run would confirm product inhibition.

  • Evaluate Substrate Inhibition: While less common for citronellol, some acyl donors (like acetic acid or vinyl acetate at very high concentrations) can inhibit or even deactivate the lipase.[5][6] Several studies suggest that high concentrations of alcohols or acids can strip the essential water layer from the enzyme, leading to inactivation.[7] Perform an initial rate study with varying concentrations of each substrate while keeping the other constant. A decrease in rate at higher concentrations points to substrate inhibition.[8]

  • Check for Mass Transfer Limitations: With immobilized enzymes, the reaction can become limited by the rate at which substrates diffuse to the enzyme's active site within the porous support.[9][10][11] This is known as an internal mass transfer limitation.

    • How to Test: Run the reaction with different particle sizes of the immobilized enzyme. If smaller particles (with a larger external surface area to volume ratio) yield a higher initial reaction rate, then mass transfer limitations are likely present.[12] Another test is to vary the agitation speed. If increasing the speed from, for example, 150 RPM to 300 RPM increases the reaction rate, this points to external mass transfer limitations (diffusion from the bulk liquid to the particle surface).[12][13]

  • Consider Byproduct Effects: In direct esterification using acetic acid, the byproduct is water. In a non-aqueous environment, an accumulation of water can promote the reverse (hydrolysis) reaction, shifting the equilibrium and limiting the final conversion.[14]

Q3: How do I choose the right analytical method to monitor the reaction kinetics?

A3: The accuracy of your kinetic model is entirely dependent on the accuracy of your concentration measurements over time. Gas Chromatography with Flame Ionization Detection (GC-FID) is the most common and reliable method for this specific application.[15][16]

Rationale:

  • Sensitivity & Linearity: GC-FID is highly sensitive to hydrocarbons like citronellol and this compound and offers a wide linear range, which is crucial for accurately quantifying concentrations from the start to the end of the reaction.[15][16]

  • Robustness: The FID detector is robust and provides a response proportional to the mass of carbon atoms, making quantification straightforward with proper calibration.[15]

Recommended GC-FID Protocol:

  • Sample Preparation: Periodically withdraw a small aliquot (e.g., 50-100 µL) from the reactor. Immediately quench the reaction by diluting the sample in a cold solvent (like n-hexane) that contains an internal standard (e.g., tetradecane or dodecane). The internal standard corrects for variations in injection volume.

  • Column Selection: A mid-polarity column (e.g., DB-5 or HP-5) is typically sufficient to resolve citronellol, the acyl donor, and the this compound product.

  • Method Parameters:

    • Injector Temp: ~250 °C

    • Detector Temp: ~280-300 °C[15]

    • Oven Program: Start at a lower temperature (e.g., 70-80°C) and ramp up to a higher temperature (e.g., 250°C) to ensure good separation of all components.[15]

    • Carrier Gas: Helium or Nitrogen.[15]

  • Calibration: Create a multi-point calibration curve for both citronellol and this compound using the internal standard. This is non-negotiable for obtaining accurate concentration data for kinetic modeling.

Section 2: Kinetic Model Development & Selection FAQs

Once you have reliable data, the next challenge is selecting and fitting an appropriate kinetic model that accurately describes the reaction mechanism.

Q4: Which kinetic model is most appropriate for the lipase-catalyzed synthesis of this compound?

A4: For bi-substrate enzymatic reactions like this esterification, the Ping-Pong Bi-Bi mechanism is the most frequently validated and accepted model.[1][3][4][17] This mechanism is characteristic of many lipase-catalyzed reactions.[6][18]

Mechanism Explained: In the Ping-Pong Bi-Bi mechanism, the first substrate (e.g., the acyl donor, A) binds to the enzyme (E), and a product (P, e.g., water or vinyl alcohol) is released, leaving the enzyme in a modified, acylated state (E'). The second substrate (citronellol, B) then binds to this modified enzyme, and the final product (this compound, Q) is released, regenerating the original enzyme (E).[19][20]

PingPongMechanism

Why it fits: This model inherently accounts for the two-step nature of the catalytic cycle. However, the basic model often needs to be expanded to include inhibition terms, as experimental data frequently shows deviations that can be explained by substrate or product inhibition.[1][3][4] The final rate equation can become quite complex, but it provides a much more accurate representation of the system's behavior.

Q5: My chosen kinetic model does not fit the experimental data well. What are the common reasons for a poor fit?

A5: A poor fit between your model and data is a diagnostic tool. It tells you that one or more assumptions of your model are being violated in your experimental system.

Troubleshooting Steps:

  • Re-evaluate for Mass Transfer Effects: As discussed in Q2, if you have mass transfer limitations, your observed reaction rate is not the true intrinsic kinetic rate.[12] The model is trying to fit a diffusion-limited rate, not a reaction-limited rate, leading to incorrect parameter estimates. You must first operate in a kinetically controlled regime (e.g., high stirring speed, small catalyst particles) before fitting a kinetic model.[10][11]

  • Incorporate Inhibition Terms: The most common reason for a poor fit of the basic Ping-Pong model is the presence of inhibition. Systematically test models that include:

    • Product Inhibition (this compound)[1][4]

    • Substrate Inhibition (Acyl Donor or Citronellol)[3][6]

    • A combination of both. The goodness of fit (e.g., using R² or residual analysis) will help determine which model is most appropriate. Several studies have found that a Ping-Pong Bi-Bi model with substrate inhibition provides the best correlation with experimental data.[3][21]

  • Check for Enzyme Deactivation: If the enzyme is losing activity over the course of the experiment (due to temperature, pH, or solvent effects), the model will fail to capture the rate decrease, especially in later stages. You may need to incorporate a deactivation term into your kinetic model, which is often modeled as a first-order decay of the enzyme concentration.

  • Verify Data Quality: Go back to your raw data. Are there any obvious outliers? Was there an experimental error during one of the time-point samples? Poor quality input data will always lead to a poor model fit.

Section 3: Process Optimization & Workflow

The ultimate goal of kinetic modeling is to predict optimal process conditions without exhaustive experimentation.

Q6: How do I use my validated kinetic model for process optimization?

A6: Your kinetic model is a powerful predictive tool. It's a mathematical equation that describes the reaction rate as a function of concentrations and temperature (if you've determined the activation energy). You can now use this model to simulate different reactor conditions to maximize yield or productivity.

Optimization Workflow:

  • Parameter Sensitivity Analysis: Use your model to determine which operating parameters have the most significant impact on the desired outcome (e.g., conversion at a specific time). You might find that the substrate molar ratio is more influential than temperature within a certain range.

  • Numerical Simulation: Simulate the reaction under various conditions:

    • Temperature: Find the optimal balance between reaction rate and enzyme stability.

    • Substrate Ratio: Determine the ideal molar ratio of citronellol to the acyl donor to maximize conversion while minimizing the use of excess reactants.

    • Catalyst Loading: Find the minimum amount of enzyme needed to achieve the target conversion in the desired time, which is critical for process economics.[8]

  • Reactor Configuration: The model can help you decide between different reactor types. For instance, if you identify strong product inhibition, the model might predict that a fed-batch or continuous reactor with product removal would be far more efficient than a simple batch reactor.[5][22]

OptimizationWorkflow

Data Summary: Comparison of Kinetic Models

The table below summarizes common kinetic models applied to lipase-catalyzed esterification, highlighting their core assumptions. This can serve as a guide for model selection.

Kinetic ModelCore AssumptionWhen to ConsiderCommon Reference
Ping-Pong Bi-Bi One product is released before the second substrate binds. The enzyme exists in two stable states.This is the most common starting point for lipase-catalyzed esterification and transesterification.[1][3][4][13]
Ping-Pong Bi-Bi with Inhibition Same as above, but includes terms for dead-end complexes formed with substrates or products.When experimental data shows a decrease in reaction rate at high substrate or product concentrations.[3][4][17]
Ordered Bi-Bi Substrates must bind in a specific, compulsory order to form a ternary (enzyme-substrate1-substrate2) complex.Less common for lipases, but can occur. If varying the order of substrate addition affects kinetics, this may be relevant.[18]
Random Ternary Complex Substrates can bind in any order to form the ternary complex before any products are released.Considered when there is evidence of a single, multi-component intermediate complex.[2]

References

"reducing reaction time in the synthesis of citronellyl acetate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Citronellyl Acetate

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and process development scientists to provide in-depth, field-proven insights into optimizing reaction conditions, with a specific focus on reducing synthesis time. This guide is structured into a Frequently Asked Questions (FAQs) section for foundational knowledge and a Troubleshooting Guide for addressing specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound, and how do they compare in terms of reaction time?

A1: The synthesis of this compound is primarily achieved through two routes: chemical catalysis and enzymatic catalysis.

  • Chemical Catalysis: This traditional method often employs acid catalysts. While effective, it can require high temperatures and may lead to side reactions, impacting the final product's aroma profile[1]. However, modern chemical catalysts can be highly efficient. For instance, using a zeolite catalyst with acetic anhydride for the esterification of rhodinol (a mix of citronellol and geraniol) can achieve optimal yields in just 1 hour [2]. Similarly, Lewis acids like tin(II) chloride (SnCl₂) have been shown to effectively catalyze the esterification at room temperature, achieving high conversion in a few hours[3].

The choice between these methods depends on the desired process conditions (e.g., temperature sensitivity), cost, and the importance of a "natural" label for the final product, which enzymatic synthesis can provide.

Q2: How does the choice of acyl donor affect the reaction kinetics in enzymatic synthesis?

A2: The choice of acyl donor is critical and directly impacts reaction equilibrium and speed.

  • Direct Esterification (with Acetic Acid): Using acetic acid is a direct route, but it produces water as a byproduct. Water can hydrolyze the ester and reduce lipase activity. Furthermore, acetic acid can inhibit some lipases, leading to lower conversion rates[8]. Fed-batch strategies, where acetic acid is added periodically, can mitigate this inhibition and improve yields[8].

Q3: What role do solvents and agitation speed play in reducing reaction time?

A3: Solvents and agitation are crucial for overcoming physical limitations in the reaction.

  • Solvents: While solvent-free systems are becoming popular for their efficiency and green credentials[6][9], the choice of solvent can be critical in other setups. Ionic liquids, for instance, have been shown to be excellent media for lipase-catalyzed reactions, leading to high yields in a relatively short time (e.g., 6 hours)[5]. In other cases, non-polar solvents like n-hexane are used; however, the solvent can inhibit enzyme activity and adds post-processing costs[9][10][11][12].

Troubleshooting Guide: Accelerating Your Synthesis

Problem 1: My lipase-catalyzed reaction is extremely slow, taking over 24 hours to reach a satisfactory conversion.

Cause & Solution Workflow: A slow enzymatic reaction is often a multifaceted issue involving the enzyme's environment, substrate inhibition, or physical limitations. Follow this workflow to diagnose and resolve the bottleneck.

G A Slow Reaction (>24h) B Is the temperature optimal? (Typically 40-60°C for lipases) A->B Check 1 C Adjust temperature. High temp can denature enzyme, low temp slows kinetics. B->C No D Is the reactant molar ratio optimized? B->D Yes C->D E Increase acyl donor ratio (e.g., 1:4 to 1:10 alcohol:donor). This drives equilibrium forward. D->E No F Is agitation speed sufficient? D->F Yes E->F G Increase agitation (e.g., >200 RPM) to overcome mass transfer limits. F->G No H Are you using direct esterification with acetic acid? F->H Yes G->H I Switch to transesterification with vinyl acetate to prevent product inhibition and shift equilibrium. H->I Yes J Is the enzyme loading correct? H->J No I->J K Optimize enzyme loading (e.g., 3% w/w of citronellol). J->K No L Reaction Accelerated J->L Yes K->L

Caption: Troubleshooting workflow for slow lipase-catalyzed synthesis.

Detailed Steps:

  • Verify Temperature: Lipase activity is highly temperature-dependent. The optimal range is typically 40°C to 60°C[5][6]. Temperatures above this can lead to enzyme denaturation, while lower temperatures reduce reaction kinetics[11].

  • Optimize Molar Ratio: An excess of the acyl donor (e.g., vinyl acetate) can significantly accelerate the reaction by favoring the forward kinetics. Ratios of citronellol to vinyl acetate from 1:4 up to 1:10 have proven effective, achieving high conversion in shorter times[6][14].

  • Increase Agitation: As previously mentioned, inadequate mixing can be a major bottleneck. Ensure your reaction is agitated vigorously (e.g., 250-300 RPM) to minimize mass transfer limitations[6][14].

  • Re-evaluate Your Acyl Donor: If you are using acetic acid (direct esterification), the water produced can inhibit the enzyme. Consider switching to vinyl acetate (transesterification) to irreversibly shift the reaction equilibrium towards the product[5].

  • Check Enzyme Loading: Ensure the catalyst concentration is not the limiting factor. An optimal enzyme loading, often around 3% (w/w) with respect to the limiting reactant (citronellol), is a good starting point[6][9].

Problem 2: My chemical catalysis reaction produces significant byproducts and requires a long purification time.

Cause & Solution: This issue is common with strong, non-specific acid catalysts and high temperatures, which can cause dehydration of the tertiary alcohol (citronellol) or other side reactions.

  • Switch to a Milder Catalyst: Instead of strong mineral acids like sulfuric acid, consider using a solid acid catalyst like a zeolite or a water-tolerant Lewis acid like tin(II) chloride[2][3]. Zeolites can facilitate high yields in as little as one hour at 130°C with minimal byproducts[2].

  • Lower the Reaction Temperature: High temperatures accelerate side reactions. Catalysts like SnCl₂ can drive the reaction to high conversion even at room temperature, which preserves the integrity of the product and simplifies purification[3].

  • Optimize Reactant Ratio: Using the optimal molar ratio of reactants (often 1:1 for rhodinol to acetic anhydride with a zeolite catalyst) ensures efficient conversion without requiring a large excess of one reactant that must be removed later[2].

Data Summary: Catalyst Performance Comparison

The following table summarizes the performance of various catalytic systems for the synthesis of this compound, highlighting the significant impact of catalyst choice on reaction time.

Catalyst SystemReactantsTemperature (°C)Reaction TimeConversion/YieldReference
Fermase (Lipase) Citronellol & Vinyl Acetate60°C2 hours 99.8%[6][7]
Zeolite Rhodinol & Acetic Anhydride130°C1 hour 74.1% (this compound)[2]
Pseudomonas fluorescens Lipase Citronellol & Vinyl Acetate40°C6 hours >99.4%[1][5]
Tin(II) Chloride (SnCl₂) β-citronellol & Acetic AcidRoom Temp.3-6 hours ~88%[3]
Black Cumin Seedling Lipase Citronellol & Geranyl Acetate41°C72 hours 76.3%[10][11][12]

Experimental Protocol: Rapid Synthesis of this compound via Enzymatic Transesterification

Materials:

  • Citronellol (≥95% purity)

  • Vinyl acetate (reagent grade)

  • Fermase (immobilized lipase)

  • Reaction vessel (e.g., 50 mL screw-cap flask) with magnetic stirrer

  • Heating mantle or oil bath with temperature controller and magnetic stirring plate

  • Gas chromatograph (GC) for monitoring reaction progress

Procedure:

  • Reactant Preparation: In the reaction vessel, combine citronellol and vinyl acetate in a 1:10 molar ratio . For example, for 10 mmol of citronellol (approx. 1.56 g), add 100 mmol of vinyl acetate (approx. 8.6 g or 9.2 mL).

    • Causality Note: The large excess of vinyl acetate acts as both a reactant and the solvent, driving the reaction equilibrium towards product formation for a faster, higher-yield synthesis.

  • Enzyme Loading: Add the Fermase biocatalyst at an enzyme loading of 3% (w/w) with respect to citronellol . For 1.56 g of citronellol, this corresponds to approximately 47 mg of Fermase.

  • Reaction Conditions:

    • Seal the vessel to prevent the evaporation of volatile vinyl acetate.

    • Place the vessel in the heating bath pre-heated to 60°C .

    • Begin vigorous stirring at 300 RPM .

    • Causality Note: The combination of elevated temperature (within the enzyme's stable range) and high agitation speed maximizes the kinetic rate and overcomes mass transfer limitations, which are critical for rapid conversion[6].

  • Reaction Monitoring: Start the timer immediately after initiating heating and stirring. Take small aliquots (e.g., 10-20 µL) at regular intervals (e.g., every 30 minutes) and analyze by GC to monitor the disappearance of citronellol and the formation of this compound.

  • Reaction Completion & Workup: The reaction should reach near-complete conversion (~99%) within 2 hours .

    • Once complete, cool the reaction mixture to room temperature.

    • Separate the immobilized enzyme from the product mixture by simple filtration or centrifugation. The enzyme can be washed with a suitable solvent (e.g., hexane) and stored for reuse[6].

    • The excess vinyl acetate can be removed under reduced pressure (rotary evaporation) to yield the crude this compound, which can be further purified if necessary.

References

Technical Support Center: Optimal Solvent Selection for Citronellyl Acetate Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for natural product extraction. This guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the extraction of citronellyl acetate. Here, we move beyond simple protocols to explain the fundamental principles and causal relationships that govern successful solvent selection, ensuring your experimental design is both efficient and robust.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the foundational questions that underpin any solvent extraction protocol.

Question: What is the single most important principle when selecting an extraction solvent?

Answer: The guiding principle is "like dissolves like," which is based on the concept of polarity.[1][2] A solvent will most effectively dissolve a target compound (solute) if they have similar polarities.[2] this compound is a non-polar, lipophilic molecule. Therefore, the optimal starting point for its extraction is a non-polar solvent.

Question: Beyond polarity, what are the critical criteria for choosing a solvent?

Answer: A successful extraction balances several key solvent properties. Neglecting any of these can lead to failed experiments, safety hazards, or downstream processing issues. The primary criteria are:

  • Selectivity: The solvent should preferentially dissolve this compound over other compounds in the raw plant matrix to minimize complex purification steps.[2][3]

  • Solubility: The solvent must have a high capacity for dissolving this compound to ensure a high extraction yield.[3][4]

  • Boiling Point: The solvent should have a relatively low boiling point to allow for easy removal post-extraction (e.g., via rotary evaporation) without degrading the thermally sensitive this compound.[4][5]

  • Safety and Toxicity: The solvent's flammability, reactivity, and toxicity are paramount.[4][6] Many highly effective organic solvents are hazardous and require careful handling and disposal.[6][7] For example, hexane is an excellent non-polar solvent but is also a known neurotoxin.[4]

  • Environmental Impact: The use of "green" or environmentally benign solvents is increasingly important.[8][9] Consider the solvent's potential to act as a volatile organic compound (VOC) or its impact on water and soil quality.[8]

  • Cost and Availability: The solvent must be economically viable and readily available for the intended scale of your research or production.[2][4]

Part 2: Troubleshooting Common Extraction Issues

This section provides direct answers to problems you may encounter during your experiments.

Question: Why is my this compound yield unexpectedly low?

Answer: Low yield is a common issue that can typically be traced to one of several factors:

  • Incorrect Solvent Choice: You may be using a solvent that is too polar. For this compound, solvents like water or pure methanol will be ineffective.[10][11]

  • Insufficient Solvent-to-Solid Ratio: The volume of the solvent may be inadequate to fully saturate the plant material and dissolve the available this compound. Increasing the ratio can improve yield.[2][12]

  • Inadequate Extraction Time or Temperature: The extraction process may not have run long enough for the solvent to penetrate the plant matrix and for the solute to diffuse out.[2] While higher temperatures can increase solubility and diffusion, excessive heat can degrade the target compound.[2]

  • Poor Quality Raw Material: The plant material itself may have a low concentration of this compound, or it may be too dry, impeding solvent penetration.[13][14]

  • Particle Size: If the plant material is not ground finely enough, the large particle size reduces the available surface area for the solvent to act upon, hindering extraction efficiency.[2][15]

Question: During a liquid-liquid extraction step, I've formed a stable emulsion between my organic and aqueous layers. How can I resolve this?

Answer: Emulsion formation is a frequent challenge, especially when samples contain surfactant-like molecules.[16] Here are several effective troubleshooting strategies:

  • Prevention is Key: Instead of vigorously shaking the separatory funnel, use a gentle swirling or rocking motion. This minimizes the high-energy agitation that creates emulsions while still allowing for sufficient interfacial contact between the two phases.[16]

  • "Salting Out": Add a saturated sodium chloride solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which decreases the solubility of organic components in it and helps force the separation of the two phases.[16]

  • Centrifugation: If the volume is manageable, centrifuging the emulsion can provide the necessary force to break it and separate the layers.[16]

  • Change the Solvent: Adding a small amount of a different organic solvent can alter the polarity of the organic phase just enough to break the emulsion.[16]

Part 3: Experimental Design and Protocols

This section provides actionable workflows and data to guide your solvent selection process.

Question: What are the key physicochemical properties of this compound I should consider?

Answer: Understanding the target molecule's properties is the first step in a logical experimental design.

PropertyValueImplication for Solvent Selection
Molecular Formula C₁₂H₂₂O₂[11][17]-
Molecular Weight 198.31 g/mol [17]-
Boiling Point ~229-240 °C[10][17][18]The extraction solvent should have a significantly lower boiling point for easy removal without degrading the product.
LogP 4.22[10][17]A high LogP value indicates the molecule is non-polar (lipophilic) and will be most soluble in non-polar organic solvents.
Solubility Insoluble in water; soluble in alcohols and most organic solvents.[10][11]Confirms that non-polar and semi-polar organic solvents are the appropriate choices. Water is a poor solvent.

Question: How should I structure a solvent screening experiment for this compound extraction from a plant matrix?

Answer: A systematic screening process is essential for identifying the optimal solvent. The following workflow provides a robust methodology.

Workflow: Systematic Solvent Screening

SolventScreening A 1. Prepare Plant Material (Dry, Grind to 30-40 mesh) B 2. Select Candidate Solvents (Varying Polarities) A->B Homogenized Sample C 3. Perform Parallel Extractions (Identical Conditions: Time, Temp, Ratio) B->C Hexane, Ethyl Acetate, DCM, Acetone, Ethanol D 4. Filter & Evaporate Solvent (Rotary Evaporator) C->D Crude Extracts E 5. Quantify Yield & Purity (GC-MS, HPLC) D->E Concentrated Extracts F 6. Analyze Results (Compare Yield, Purity, Cost, Safety) E->F Quantitative Data G 7. Select Optimal Solvent F->G Informed Decision

Caption: Workflow for systematic solvent screening.

Protocol: Small-Scale Solvent Screening for this compound
  • Preparation of Plant Material:

    • Dry the plant material (e.g., leaves, flowers) in an oven at 40-60°C to a constant weight.[15]

    • Grind the dried material to a uniform powder (30-40 mesh size is optimal) to maximize surface area.[15]

  • Solvent Selection:

    • Choose a range of solvents with varying polarities. Based on this compound's non-polar nature, good candidates include:

      • Non-Polar: n-Hexane, Heptane

      • Intermediate Polarity: Dichloromethane (DCM), Ethyl Acetate, Acetone

      • Polar: Ethanol (as a control)

    • Studies on similar terpenoid compounds have shown success with hexane and mixtures like hexane:acetone.[19][20]

  • Extraction:

    • For each solvent, accurately weigh 5 g of the powdered plant material into a separate Erlenmeyer flask.

    • Add 50 mL of the respective solvent to each flask (a 1:10 solid-to-solvent ratio).

    • Seal the flasks and place them on an orbital shaker at a constant speed (e.g., 150 rpm) for a fixed duration (e.g., 24 hours) at room temperature.[21] Note: Ensure all extractions are performed under identical conditions for valid comparison.

  • Isolation:

    • Filter each mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

    • Rinse the solid residue with a small amount of fresh solvent to ensure complete recovery.

    • Transfer the filtered extract to a pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) and reduced pressure.

  • Analysis:

    • Once the solvent is fully removed, weigh the round-bottom flask again to determine the crude extract yield for each solvent.

    • Re-dissolve a known mass of each crude extract in a suitable solvent (e.g., hexane) for analysis.

    • Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the this compound content in each extract. This will determine the selectivity of the solvent.

  • Selection:

    • Compare the results based on total yield and purity of this compound.

    • Factor in the safety, environmental impact, and cost of the highest-performing solvents to make a final, informed decision.

Solvent Property Comparison Table
SolventPolarity IndexBoiling Point (°C)HazardsGreen Chemistry Consideration
n-Hexane 0.169Flammable, Neurotoxin[4]Petroleum-derived, Hazardous Air Pollutant[22]
Ethyl Acetate 4.477Flammable, IrritantBio-based sources available
Dichloromethane 3.140Suspected Carcinogen[7]Volatile, environmental concerns
Acetone 5.156Highly FlammableCommon, but volatile
Ethanol 4.378FlammableBio-renewable, generally safe

This systematic approach provides the empirical data necessary to justify the selection of the truly optimal solvent for your specific application.

References

Validation & Comparative

A Senior Application Scientist's Guide to Lipase Selection for Citronellyl Acetate Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Greener Fragrance Synthesis

Citronellyl acetate, a monoterpene ester, is a cornerstone of the flavor and fragrance industry, prized for its characteristic fresh, floral, and rosy aroma.[1] It is a key component in perfumes, cosmetics, soaps, and food products.[1][2] Traditionally, its synthesis has relied on chemical methods that often involve harsh conditions, such as high temperatures and strong acid catalysts, leading to environmental concerns due to acidic waste and the potential for unwanted side reactions that can compromise the final fragrance profile.[1][3]

The shift towards green chemistry has propelled the adoption of biocatalysis, with lipases (triacylglycerol hydrolases, EC 3.1.1.3) emerging as highly efficient and specific catalysts for ester synthesis.[4][5] Enzymatic synthesis offers mild reaction conditions, high catalytic efficiency, and remarkable specificity, representing a more sustainable and environmentally friendly process.[1] This guide provides a comparative analysis of various lipases for the synthesis of this compound, offering researchers and drug development professionals a data-driven framework for selecting the optimal biocatalyst for their specific application.

Lipases as Biocatalysts: More Than Just Hydrolytic Enzymes

Lipases are remarkably versatile enzymes sourced from microbial, plant, and animal origins.[4][6] While their natural function is the hydrolysis of triglycerides, their catalytic activity can be reversed in non-aqueous or micro-aqueous environments to favor synthesis reactions like esterification and transesterification.[7][8] This unique capability makes them ideal for producing high-value esters like this compound.

A critical aspect of employing lipases in industrial processes is their stability and reusability. Free lipases can be costly and difficult to recover from the reaction mixture.[6] Enzyme immobilization , the attachment of enzymes to or within an insoluble support material, is a pivotal technique to overcome these limitations. Immobilization not only facilitates easy separation and reuse of the biocatalyst but can also significantly enhance its stability against changes in temperature and pH, and its tolerance to organic solvents.[6][9][10][11] Common immobilization techniques include adsorption, covalent attachment, entrapment, and cross-linking.[9][10]

Comparative Performance of Lipases in this compound Synthesis

The choice of lipase is paramount to achieving high yields and reaction rates. Different lipases exhibit varying specificities and efficiencies based on their microbial origin and whether they are in a free or immobilized form. Below is a comparative analysis of several commercially available and researched lipases.

Data Summary: Performance of Various Lipases
Lipase SourceFormReaction TypeKey ConditionsMax. Conversion/YieldReaction TimeReference(s)
Pseudomonas fluorescensFreeTransesterification40°C, Ionic Liquid Solvent>99%6 h[1][12]
Candida antarctica B (Novozym 435)ImmobilizedTransesterificationToluene, Microwave93%3 h[12][13]
Candida antarctica B (Novozym 435)ImmobilizedEsterificationHeptane, 70°C>91%1.5 h[14][15]
Burkholderia cepaciaFreeTransesterification40°C, Ionic Liquid Solvent74.6%10 h[1][12]
Burkholderia cepaciaImmobilizedTransesterificationPLA:PVA:CH support4-5 fold higher activity than free enzyme-[16]
Rhizomucor miehei (Lipozyme RM IM)ImmobilizedTransesterificationToluene, Conventional HeatingLower than Novozym 435-[13]
Thermomyces lanuginosus (Lipozyme TL IM)ImmobilizedTransesterificationToluene, Conventional HeatingLower than Novozym 435-[13]
Chrysosporium pannorum A-1Immobilized (Biomass-bound)Direct EsterificationHexane, 30°C98%24 h[1]
Black Cumin SeedlingCrude Acetone PowderTransesterificationn-hexane, 41°C76.3%72 h[2][17][18]

Key Insights from the Comparison:

  • High Performers: Lipase from Pseudomonas fluorescens demonstrates exceptional catalytic activity, achieving near-complete conversion in a relatively short time.[1][12] The immobilized lipase B from Candida antarctica (Novozym 435) is also a standout, proving to be a robust and versatile catalyst for both esterification and transesterification reactions, with high yields and excellent reusability.[13][14][15][19]

  • Immobilization Advantage: As seen with Burkholderia cepacia lipase, immobilization can dramatically increase catalytic activity and allows for repeated use of the enzyme, making the process more cost-effective.[16] Novozym 435, a commercially available immobilized lipase, is perhaps the most widely used biocatalyst in academia and industry for this reason.

  • Reaction Conditions Matter: The choice of solvent, or the use of a solvent-free system, significantly impacts lipase performance. For instance, the synthesis of citronellyl oleate shows higher yields in the absence of organic solvents.[20] Ionic liquids have also been explored as "green" solvents that can enhance lipase activity.[1][12]

The "Why": Deconstructing Experimental Choices

A robust experimental design hinges on understanding the causality behind each choice. Here, we delve into the key decisions in designing a lipase-catalyzed synthesis of this compound.

Esterification vs. Transesterification

The synthesis can be approached in two primary ways: direct esterification of citronellol with an organic acid (like acetic acid) or transesterification with another ester (an acyl donor).

  • Direct Esterification: This reaction produces water as a byproduct. In the micro-aqueous environment essential for lipase activity, this water can shift the reaction equilibrium back towards hydrolysis, thus limiting the final ester yield. Moreover, some acids, like acetic acid, can inhibit the lipase by altering the pH of the enzyme's essential water layer.[21][22]

  • Transesterification: This is often the preferred route. Using an acyl donor like vinyl acetate is particularly advantageous. The reaction co-produces vinyl alcohol, which is unstable and tautomerizes to acetaldehyde. This volatile byproduct can be easily removed from the reaction, irreversibly shifting the equilibrium towards product formation and driving the reaction to higher conversion rates.[13][23]

The Role of the Solvent

The choice of reaction medium is critical. Lipases function at the interface between aqueous and organic phases.[6]

  • Organic Solvents: Non-polar, hydrophobic solvents like n-hexane or heptane are generally preferred.[2][20] They help to solubilize the non-polar substrates (citronellol) while allowing the lipase to maintain its essential water layer and catalytically active conformation.[7]

  • Solvent-Free Systems: Conducting the reaction with the substrates acting as the solvent is an attractive "green" and cost-effective option. This approach maximizes the concentration of reactants, potentially leading to higher reaction rates and simplifying downstream product purification.[3][24] High yields (>99%) have been achieved for citronellyl esters in solvent-free media.[25][26]

The Catalytic Heart: Understanding the Lipase Mechanism

The synthesis of this compound by most lipases follows a Ping-Pong Bi-Bi mechanism . This two-step process involves the formation of a covalent acyl-enzyme intermediate.

  • Acylation Step: The first substrate (the acyl donor, e.g., vinyl acetate) binds to the enzyme's active site. The serine residue in the catalytic triad performs a nucleophilic attack on the ester's carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, releasing the alcohol portion of the ester (e.g., vinyl alcohol) and forming a stable acyl-enzyme complex.

  • Deacylation Step: The second substrate (citronellol) enters the active site. Its hydroxyl group attacks the carbonyl carbon of the acyl-enzyme complex, forming a second tetrahedral intermediate. This intermediate collapses, releasing the final product (this compound) and regenerating the free enzyme, ready for another catalytic cycle.

This mechanism can be subject to inhibition by either of the substrates or the final product, which is a key consideration for kinetic modeling and process optimization.[1][3][13]

Visualization: Ping-Pong Bi-Bi Mechanism

PingPong_Mechanism Ping-Pong Bi-Bi Reaction Mechanism E Free Lipase (E) E_VA E-Vinyl Acetate Complex E->E_VA E_Acyl Acyl-Enzyme Intermediate (E-Acyl) E_VA->E_Acyl Vinyl Alcohol Released E_Acyl_Cit E-Acyl-Citronellol Complex E_Acyl->E_Acyl_Cit out1 E_Final E-Citronellyl Acetate Complex E_Acyl_Cit->E_Final E_Final->E this compound (Product) Released in1 in1->E Vinyl Acetate (Acyl Donor) in2 in2->E_Acyl Citronellol (Alcohol) out2 Workflow General Experimental Workflow A 1. Prepare Reaction Mixture (Solvent, Citronellol, Vinyl Acetate) B 2. Add Lipase (e.g., Novozym 435) A->B C 3. Incubate with Agitation (e.g., 40°C, 200 rpm) B->C D 4. Monitor Reaction (Periodic Sampling & GC Analysis) C->D E Reaction Complete? D->E E->C No F 5. Recover Immobilized Enzyme (Decant, Wash, Dry) E->F Yes G 6. Product Analysis & Purification F->G H Reuse Enzyme F->H H->B

References

A Comparative Guide to the Validation of a GC-MS Method for Citronellyl Acetate Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the fields of fragrance, food technology, and pharmaceuticals, the accurate quantification of aroma compounds like citronellyl acetate is paramount for quality control, formulation development, and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for this task, offering unparalleled specificity and sensitivity.[1] However, the data generated is only as reliable as the method used. A rigorous, well-documented validation process is not merely a regulatory formality but a scientific necessity to ensure that an analytical procedure is fit for its intended purpose.[2][3]

This guide provides an in-depth, experience-driven comparison of the critical parameters and experimental choices involved in validating a GC-MS method for the quantification of this compound. We will move beyond a simple checklist of steps to explore the causality behind the protocols, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]

Foundational Choices: GC-MS System Configuration

Before validation can begin, the analytical method must be developed. The choice of GC column and MS acquisition mode significantly impacts performance. A comparative analysis is essential.

ParameterOption A: Non-polar Column (e.g., DB-5ms) Option B: Mid-polar Column (e.g., DB-1701) Rationale & Field Insights
Separation Principle Primarily by boiling point.Boiling point with selectivity for polarizable compounds.This compound is a relatively non-polar ester. A DB-5ms column is often sufficient and provides robust separation from many other common essential oil components. However, if the sample matrix contains isomers or compounds with similar boiling points, a mid-polar column like the one used by M. Mashir et al. can provide enhanced resolution.[7]
MS Acquisition Mode Full Scan (SCAN)Selected Ion Monitoring (SIM)SCAN mode is excellent during method development for identifying unknown impurities and confirming the analyte's mass spectrum. SIM mode offers significantly higher sensitivity and is the preferred choice for quantification, as it focuses the detector's dwell time on specific ions characteristic of this compound, thereby reducing noise and lowering detection limits.

For this compound, a common approach involves using a non-polar capillary column and operating the mass spectrometer in SIM mode, monitoring characteristic ions (e.g., m/z 43, 68, 82, 136) to ensure both sensitivity and specificity.

The Validation Gauntlet: A Parameter-by-Parameter Breakdown

Method validation is a holistic process where each parameter informs the others. The objective is to demonstrate through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical application.[8]

Caption: High-level workflow for GC-MS method validation.

System Suitability Testing (SST)

Why it's critical: Before any validation data is collected, you must prove the system is working correctly on that day. SST is a non-negotiable part of Good Laboratory Practice (GLP) that verifies the resolution, reproducibility, and detection sensitivity of the entire chromatographic system.[9][10]

Experimental Protocol:

  • Prepare a system suitability solution containing this compound at a concentration in the middle of the expected working range.

  • Perform a minimum of five replicate injections of this solution.

  • Calculate the Relative Standard Deviation (RSD) of the peak area and retention time.

  • Assess chromatographic parameters like peak tailing (asymmetry) and theoretical plates.

Acceptance Criteria (Typical):

  • Peak Area RSD: ≤ 2.0%

  • Retention Time RSD: ≤ 1.0%

  • Tailing Factor: 0.8 - 1.5[11]

  • Theoretical Plates: > 2000

Only when SST criteria are met can the analyst proceed with the validation experiments.[11]

Specificity (Selectivity)

Why it's critical: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be present, such as impurities, degradation products, or matrix components.[3][12] For GC-MS, this is a key strength.

Experimental Protocol:

  • Analyze a blank matrix: Inject a sample of the matrix (e.g., the product base without this compound) to ensure no interfering peaks are present at the retention time of the analyte.

  • Analyze spiked matrix: Spike the blank matrix with this compound and known potential interferents (e.g., citronellol, geraniol, neryl acetate).

  • Confirm peak identity: The combination of retention time and the mass spectrum provides a highly specific "fingerprint" for this compound. The ratio of quantifier to qualifier ions should be consistent between standards and samples.

Linearity and Range

Why it's critical: Linearity demonstrates that the method's response is directly proportional to the analyte concentration across a specified range.[13][14] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity.[8][13]

Experimental Protocol:

  • Prepare a series of at least five calibration standards by diluting a stock solution of this compound. The range should typically span 80% to 120% of the expected sample concentration.

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the average peak area against the concentration.

  • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

Data Presentation & Acceptance Criteria:

Concentration (µg/mL)Replicate 1 AreaReplicate 2 AreaReplicate 3 AreaMean Area
8.015980161001605016043
9.018050179501810018033
10.020100200502000020050
11.021950221002205022033
12.024050241502400024067
Regression Results Value Acceptance Criteria
Correlation Coefficient (r²) 0.9995≥ 0.997[15]
y-intercept 55.3Should be statistically insignificant from zero.

A high r² value is a strong indicator of linearity.[14][16]

Accuracy

Why it's critical: Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[12][17] It's typically assessed using recovery studies.[18]

Experimental Protocol:

  • Prepare samples of a blank matrix spiked with this compound at a minimum of three concentration levels (e.g., low, medium, high) across the specified range.[12][19]

  • Prepare a minimum of three replicates at each level.[6]

  • Analyze the samples and calculate the concentration using the previously established calibration curve.

  • Calculate the percent recovery for each replicate.

Data Presentation & Acceptance Criteria:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
Low (80%)8.07.9599.4%
Mid (100%)10.010.12101.2%
High (120%)12.011.9199.3%
Mean Recovery 99.97%
Acceptance Criteria 98.0% - 102.0% [20]
Precision

Why it's critical: Precision measures the degree of scatter between a series of measurements from the same homogeneous sample.[12] It is evaluated at two levels: repeatability and intermediate precision.[18]

Caption: Components of analytical method precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a sample at 100% of the target concentration under the same operating conditions over a short interval of time.[6]

  • Intermediate Precision: This assesses within-laboratory variations. The analysis is repeated on a different day, by a different analyst, or on a different instrument.

Data Presentation & Acceptance Criteria:

Precision LevelNMean Conc. (µg/mL)Std. Dev.RSD (%)
Repeatability 610.050.080.80%
Intermediate Precision 610.110.121.19%
Acceptance Criteria RSD ≤ 2.0% [21]
Limit of Detection (LOD) and Limit of Quantification (LOQ)

Why it's critical: LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.[8][22]

Comparative Methods for Determination:

MethodDescription Pros Cons
Visual Evaluation Analysis of samples with known concentrations to establish the minimum level at which the analyte can be reliably detected.[23]Simple, direct.Subjective and operator-dependent.[23]
Signal-to-Noise (S/N) Ratio The concentration that yields a specific S/N ratio is determined. Typically 3:1 for LOD and 10:1 for LOQ.[23]More objective than visual evaluation. Widely accepted.The method of calculating noise can vary, affecting the result.[23][24]
Based on Calibration Curve Uses the standard deviation of the response (σ) and the slope (S) of the calibration curve. LOD = 3.3 * (σ/S); LOQ = 10 * (σ/S).[25]Statistically robust, objective.Requires a well-defined and linear calibration curve at low concentrations.

For GC-MS, the S/N ratio method is commonly employed due to its practicality.

Experimental Protocol (S/N Method):

  • Prepare and inject a series of increasingly dilute solutions of this compound.

  • Determine the concentration at which the peak height is approximately 3 times the baseline noise for LOD and 10 times for LOQ.

  • To confirm the LOQ, inject a sample at this concentration and verify that its accuracy and precision meet acceptance criteria (e.g., precision RSD ≤ 10%, accuracy 80-120%).

Robustness

Why it's critical: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[19] It provides an indication of its reliability during normal usage.[12]

Experimental Protocol:

  • Identify critical GC-MS parameters that could be subject to minor variations.

  • Vary these parameters one at a time (e.g., initial oven temperature ±2°C, carrier gas flow rate ±5%, injection volume ±10%).

  • Analyze a system suitability sample under each condition and evaluate the impact on retention time, peak area, and tailing factor. The results should not deviate significantly from the nominal method's performance and should still meet system suitability criteria.

Conclusion

Validating a GC-MS method for the quantification of this compound is an exacting but essential process. It transforms a well-developed analytical procedure into a reliable, defensible tool for quality assessment and research. By systematically evaluating specificity, linearity, range, accuracy, precision, sensitivity, and robustness, scientists can ensure the integrity of their data. This guide serves as a framework, but the ultimate responsibility lies with the analyst to design validation studies and protocols that are scientifically sound and suitable for their specific product and regulatory landscape.[2]

References

A Comparative Guide to the Biological Activities of Citronellyl Acetate Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced biological activities of chiral molecules is paramount. This guide provides an in-depth comparison of the biological activities of the enantiomers of citronellyl acetate, a monoterpenoid ester found in various essential oils. While this compound is utilized in the flavor, fragrance, and pharmaceutical industries, its stereochemistry plays a crucial role in its biological effects. This document synthesizes available scientific data to elucidate the distinct properties of (R)-(+)-citronellyl acetate and (S)-(-)-citronellyl acetate, offering a valuable resource for research and development.

Introduction to this compound and Chirality

This compound (C₁₂H₂₂O₂) is the acetate ester of citronellol.[1] It is a colorless liquid with a characteristic fruity, rosy scent.[2][3] The presence of a chiral center at the C3 position gives rise to two enantiomers: (R)-(+)-citronellyl acetate and (S)-(-)-citronellyl acetate. These stereoisomers, while possessing identical chemical formulas and connectivity, have non-superimposable mirror-image structures, leading to potentially different interactions with chiral biological systems such as receptors and enzymes.[4] This guide explores the documented differences in their spasmolytic, olfactory, antimicrobial, and insecticidal activities.

Spasmolytic Activity: A Case of Synergy

Recent studies have investigated the effects of this compound enantiomers on smooth muscle contractions, a key aspect of spasmolytic activity.

Key Findings:

  • Both (+)-citronellyl acetate and (-)-citronellyl acetate have been shown to be equipotent in their relaxant effects on guinea-pig isolated ileum.[4][5]

  • Interestingly, the racemic mixture of this compound exhibits a more potent spasmolytic effect than either of the individual enantiomers.[4][5] This suggests a synergistic interaction between the (R)- and (S)-enantiomers, where the combined effect is greater than the sum of their individual effects.[4]

Expert Insight: The observed synergy in the racemate is a critical finding. For researchers in drug development, this highlights the importance of evaluating not only pure enantiomers but also their racemic mixtures. The enhanced potency of the racemate could be due to various mechanisms, such as one enantiomer influencing the metabolism or receptor binding of the other. Further investigation into the pharmacokinetics and pharmacodynamics of the individual enantiomers versus the racemate is warranted to elucidate this synergistic relationship.

While qualitative comparisons are available, there is a notable absence of specific IC50 or EC50 values in the reviewed literature to quantify the spasmolytic potency of the individual enantiomers and their racemic mixture. This represents a significant data gap for the scientific community.

Olfactory Perception: A Tale of Two Scents

The olfactory system is highly sensitive to the stereochemistry of odorant molecules. The enantiomers of this compound are a clear example of this, presenting distinct odor profiles.

EnantiomerOdor DescriptionOdor Threshold (in water)
(R)-(+)-Citronellyl Acetate Fresh, fruity, rosy, with citrus and lime notes and a slightly dirty aldehyde nuance.[2][6]250 ppb[6]
(S)-(-)-Citronellyl Acetate More aldehydic, dirty, and lemony.[2]Data not available in reviewed literature.

Causality Behind the Difference: The distinct olfactory perception of enantiomers arises from their differential interactions with chiral olfactory receptors in the nasal epithelium. The three-dimensional shape of an odorant molecule is a key determinant of its ability to bind to and activate specific olfactory receptors. Even subtle differences in stereochemistry, as seen between enantiomers, can lead to significant changes in receptor activation patterns, resulting in the perception of different scents.

Antimicrobial and Insecticidal Activities: An Area for Further Exploration

The biological activities of this compound extend to potential antimicrobial and insecticidal effects. However, a direct comparative analysis of the enantiomers in these areas is not well-documented in the current scientific literature.

Antimicrobial Activity: this compound is generally reported to possess bactericidal and fungicidal properties.[7] However, specific Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values for the individual enantiomers against a range of microbial species are not readily available. This lack of enantiomer-specific data prevents a definitive conclusion on whether one enantiomer is more potent than the other in its antimicrobial action.

Insecticidal and Repellent Activity: Similarly, while this compound is mentioned in the context of insecticidal and repellent effects, quantitative data such as LD50 (lethal dose, 50%) or ED50 (effective dose, 50%) values that directly compare the enantiomers are scarce. The existing research tends to focus on this compound as a single compound or on its precursor, citronellol.

Future Research Direction: The absence of comparative quantitative data for the antimicrobial and insecticidal activities of this compound enantiomers presents a clear opportunity for future research. Such studies would be highly valuable for the development of new, potentially more effective, and selective antimicrobial agents and insect repellents.

Experimental Protocols

To facilitate further research in this area, this section provides detailed, self-validating protocols for key experiments.

Spasmolytic Activity Assessment in Isolated Guinea Pig Ileum

This protocol is designed to determine and compare the spasmolytic effects of the this compound enantiomers and their racemic mixture on smooth muscle tissue.

Spasmolytic_Activity_Workflow cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis P1 Euthanize Guinea Pig P2 Isolate Ileum P1->P2 P3 Cut into 2-3 cm segments P2->P3 P4 Mount in Organ Bath P3->P4 E1 Equilibrate Tissue (Tyrode's solution, 37°C, 95% O2/5% CO2) P4->E1 E2 Induce Contraction (e.g., with KCl or Acetylcholine) E1->E2 E3 Record Isotonic Contractions E2->E3 E4 Add Test Compound (Enantiomer or Racemate) E3->E4 E5 Record Relaxation E4->E5 A1 Calculate % Relaxation E5->A1 A2 Construct Dose-Response Curves A1->A2 A3 Determine IC50/EC50 Values A2->A3 A4 Statistical Comparison A3->A4

Caption: Workflow for assessing spasmolytic activity.

Detailed Steps:

  • Tissue Preparation:

    • Humanely euthanize a male guinea pig (250-350 g) following institutional ethical guidelines.

    • Immediately isolate the ileum and place it in oxygenated Tyrode's solution.

    • Cut the ileum into 2-3 cm long segments.

    • Mount each segment in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with a 95% O₂ / 5% CO₂ gas mixture.

  • Experimental Procedure:

    • Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g, with solution changes every 15 minutes.

    • Induce submaximal, sustained contractions using a spasmogen such as potassium chloride (e.g., 80 mM) or acetylcholine (e.g., 10⁻⁶ M).[8][9]

    • Record the isotonic contractions using a force-displacement transducer connected to a data acquisition system.

    • Once a stable contraction plateau is reached, cumulatively add increasing concentrations of the test compounds ((R)-(+)-citronellyl acetate, (S)-(-)-citronellyl acetate, or the racemic mixture) to the organ bath.

    • Record the resulting relaxation for each concentration.

  • Data Analysis:

    • Express the relaxation induced by the test compounds as a percentage of the initial contraction induced by the spasmogen.

    • Construct concentration-response curves by plotting the percentage of relaxation against the logarithm of the compound concentration.

    • Calculate the IC50 (concentration causing 50% inhibition of contraction) or EC50 (concentration causing 50% of the maximal effect) values from the concentration-response curves.

    • Statistically compare the potency of the enantiomers and the racemate using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Olfactory Threshold Determination

This protocol outlines the procedure for determining the odor detection threshold of the this compound enantiomers using a dynamic olfactometer.

Olfactory_Threshold_Workflow cluster_prep Preparation cluster_exp Testing Procedure cluster_analysis Data Analysis P1 Prepare Stock Solution (in a suitable solvent) P2 Calibrate Olfactometer P1->P2 P3 Select & Train Panelists E1 Present Samples (Ascending concentration series) P3->E1 E2 Three-Alternative Forced Choice (2 blanks, 1 odorant) E1->E2 E3 Record Panelist Responses E2->E3 A1 Calculate Individual Thresholds E3->A1 A2 Calculate Group Threshold (Geometric mean) A1->A2 A3 Statistical Analysis A2->A3

Caption: Workflow for olfactory threshold determination.

Detailed Steps:

  • Preparation:

    • Prepare a stock solution of each enantiomer in a high-purity, odorless solvent (e.g., ethanol or diethyl phthalate).

    • Calibrate a dynamic dilution olfactometer to deliver a precise series of concentrations of the odorant in purified air.[10]

    • Select a panel of at least eight trained assessors who have been screened for normal olfactory acuity.

  • Testing Procedure:

    • Present the odorant to the panelists in an ascending concentration series.

    • Employ a three-alternative forced-choice (3-AFC) method, where for each presentation, the panelist is presented with three sniffing ports, two containing odorless air (blanks) and one containing the diluted odorant. The panelist must identify the port with the odor.[10]

    • Record the responses of each panelist for each concentration level.

  • Data Analysis:

    • For each panelist, the individual threshold is calculated as the geometric mean of the last concentration not detected and the first concentration that was correctly detected.

    • The group odor detection threshold is calculated as the geometric mean of the individual thresholds.

    • The results are typically expressed in parts per billion (ppb) by volume.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the this compound enantiomers against various microorganisms.

MIC_Workflow cluster_prep Preparation cluster_exp Assay Procedure cluster_analysis Result Interpretation P1 Prepare Stock Solutions (in DMSO) E1 Serial Dilution of Compounds (in broth) P1->E1 P2 Prepare Microbial Inoculum (0.5 McFarland standard) E2 Inoculate Wells with Bacteria/Fungi P2->E2 P3 Prepare 96-well Microtiter Plate P3->E1 E1->E2 E3 Incubate at 37°C for 24h E2->E3 A1 Visually Inspect for Turbidity E3->A1 A2 Determine MIC (Lowest concentration with no visible growth) A1->A2 A3 Determine MBC (Optional) A2->A3

References

A Senior Application Scientist's Guide to the Cross-Validation of HPLC and GC Methods for L-Citronellol Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative and chiral analysis of L-citronellol, a key acyclic monoterpenoid in the fragrance, cosmetic, and pharmaceutical industries. We delve into the fundamental principles of each technique, present detailed experimental protocols, and offer a comparative analysis of their performance based on critical validation parameters. This document is intended to equip researchers, scientists, and drug development professionals with the necessary insights to select and validate the most appropriate analytical method for their specific application, ensuring accuracy, precision, and regulatory compliance.

Introduction: The Analytical Importance of L-Citronellol

L-citronellol is a naturally occurring monoterpenoid and a significant component of essential oils from plants like rose, geranium, and citronella.[1] Its distinct, pleasant floral aroma makes it a valuable ingredient in perfumes, cosmetics, and as a flavoring agent. Beyond its sensory properties, L-citronellol exhibits various pharmacological activities, including antimicrobial and anti-inflammatory effects.

The accurate quantification of L-citronellol is paramount for quality control, ensuring product consistency, and verifying authenticity, particularly in complex matrices like essential oils.[2] Furthermore, as citronellol exists as two enantiomers, (R)-(+)-citronellol and (S)-(-)-citronellol, the ability to separate and quantify the specific L-enantiomer ((S)-(-)-citronellol) is often crucial, as the biological activity and sensory properties can differ between enantiomers.

The two most powerful and prevalent chromatographic techniques for this analysis are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1] While both are capable of separating and quantifying chemical components, their principles, strengths, and ideal applications differ significantly. This guide will cross-validate these two methods, providing the data and rationale needed to make an informed choice.

Foundational Principles: GC vs. HPLC

Before delving into specific methods, it's essential to understand the core principles that differentiate these two techniques.

  • Gas Chromatography (GC): GC is a highly efficient separation technique designed for compounds that are volatile or can be made volatile (semi-volatile) and are thermally stable.[3][4] The sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase.[5] Separation occurs based on the differential partitioning of analytes between the mobile and stationary phases. GC is particularly well-suited for analyzing the complex mixtures of volatile compounds found in essential oils.[5][6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for the separation, identification, and quantification of components in a liquid sample.[3] It is ideal for a wider range of compounds, including non-volatile, polar, and thermally unstable substances.[4][7] In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase.[5] Separation is based on the analyte's interaction with the stationary phase, exploiting differences in polarity, size, or affinity.[3]

Experimental Design & Protocols

To ensure a valid comparison, the following protocols are designed based on established and validated methodologies. Method validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures.[8][9][10]

Gas Chromatography (GC) Protocol for Chiral Analysis of L-Citronellol

GC is the predominant technique for essential oil analysis due to the volatile nature of their constituents.[11] For chiral separations, a specialized stationary phase is required.

Method Rationale: A chiral cyclodextrin-based capillary column, such as β-DEX 225, is selected for its proven ability to resolve enantiomers of monoterpenoids like citronellol.[12][13][14] Flame Ionization Detection (FID) is chosen for its robustness, wide linear range, and universal response to carbon-containing compounds.[6]

Step-by-Step Protocol:

  • Standard Preparation:

    • Prepare a stock solution of racemic (±)-citronellol at 1000 µg/mL in n-hexane.

    • Prepare a stock solution of an internal standard (e.g., undecane) at 1000 µg/mL in n-hexane.

    • Create a series of calibration standards by diluting the citronellol stock solution and adding a constant amount of the internal standard to each.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.

    • Add the internal standard to achieve a final concentration similar to the expected citronellol concentration.

    • Dilute to the mark with n-hexane and vortex thoroughly.

  • GC-FID Instrumentation and Conditions:

    • GC System: Agilent 7820A GC or equivalent.[15]

    • Column: Chiral capillary column, e.g., Supelco β-DEX™ 225 (30 m x 0.25 mm i.d., 0.25 µm film thickness).[12][14]

    • Injector: Split/splitless, 250°C, split ratio 20:1.[16]

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.5 mL/min.[16]

    • Oven Program: 60°C hold for 5 min, ramp at 2°C/min to 200°C, hold for 5 min. Slower ramps can improve resolution.[16]

    • Detector: FID at 250°C.[16]

  • Data Analysis:

    • Identify the enantiomer peaks by comparing retention times with standards.

    • Calculate the concentration of L-citronellol using the calibration curve based on the peak area ratio of the analyte to the internal standard.

High-Performance Liquid Chromatography (HPLC) Protocol for L-Citronellol Analysis

While less common for essential oils, HPLC is a viable alternative, especially if the sample matrix contains non-volatile components or if the analytes are thermally sensitive.[17] Direct chiral separation of citronellol by HPLC is challenging and often requires derivatization or specialized chiral stationary phases. The following is a reversed-phase method for general quantification.

Method Rationale: A reversed-phase C18 column is chosen for its versatility in separating compounds of moderate polarity like citronellol.[18] A mobile phase of acetonitrile and water provides good separation efficiency. A UV-Vis or Diode Array Detector (DAD) is used, although citronellol has a weak chromophore, requiring detection at low wavelengths (e.g., ~220 nm).[1][19]

Step-by-Step Protocol:

  • Standard Preparation:

    • Prepare a stock solution of L-citronellol at 1000 µg/mL in the mobile phase.

    • Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Accurately weigh the sample and dilute it with the mobile phase to bring the citronellol concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection to protect the column.[1]

  • HPLC-DAD Instrumentation and Conditions:

    • HPLC System: Agilent HPLC or equivalent.[1]

    • Column: Newcrom R1 or equivalent C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[18]

    • Mobile Phase: Acetonitrile and water (gradient or isocratic, e.g., 70:30 v/v).[18]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30°C.[1]

    • Injection Volume: 10 µL.

    • Detector: DAD set at 220 nm.[1][19]

  • Data Analysis:

    • Identify the L-citronellol peak based on retention time.

    • Quantify using an external standard calibration curve by plotting peak area against concentration.

Workflow Visualization

The following diagrams illustrate the logical flow of each analytical procedure.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Essential Oil Sample Dilute_Sample Dilute Sample in Hexane Add Internal Standard Sample->Dilute_Sample Standard Racemic Citronellol & IS Standards Dilute_Std Prepare Calibration Curve with Internal Standard Standard->Dilute_Std Inject Inject 1µL into GC Dilute_Sample->Inject Dilute_Std->Inject Separate Separate on Chiral Column (e.g., β-DEX 225) Inject->Separate Detect Detect with FID Separate->Detect Identify Identify Enantiomer Peaks by Retention Time Detect->Identify Quantify Quantify L-Citronellol using Calibration Curve Identify->Quantify HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing Sample Essential Oil Sample Dilute_Sample Dilute Sample in Mobile Phase Sample->Dilute_Sample Standard L-Citronellol Standard Dilute_Std Prepare Calibration Curve Standard->Dilute_Std Filter Filter through 0.45µm Syringe Filter Dilute_Sample->Filter Inject Inject 10µL into HPLC Filter->Inject Dilute_Std->Inject Separate Separate on C18 Column Inject->Separate Detect Detect with DAD at 220 nm Separate->Detect Identify Identify Peak by Retention Time Detect->Identify Quantify Quantify L-Citronellol using Calibration Curve Identify->Quantify

References

A Comparative Study of Citronellyl Acetate and Geranyl Acetate in Flavor Research

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Application Scientists

In the intricate world of flavor science, the selection of aroma compounds is paramount to achieving the desired sensory profile. Among the vast array of flavor molecules, monoterpene esters play a crucial role in imparting characteristic fruity and floral notes to a wide range of food and beverage products. This guide provides an in-depth comparative analysis of two structurally similar yet sensorially distinct monoterpene esters: citronellyl acetate and geranyl acetate.

As a senior application scientist, this document is designed to move beyond a simple cataloging of properties. Instead, it offers a holistic view, integrating chemical characteristics with practical, field-proven insights into their application in flavor research. We will delve into their respective flavor profiles, explore their physicochemical properties, and provide detailed, replicable experimental protocols for their instrumental and sensory analysis. This guide is intended to be a self-validating resource, empowering researchers, scientists, and drug development professionals to make informed decisions in their formulation and research endeavors.

Introduction to this compound and Geranyl Acetate

This compound and geranyl acetate are both acetate esters of their corresponding terpene alcohols, citronellol and geraniol. Their close structural relationship, differing only in the position of a double bond, leads to subtle yet significant differences in their aroma and flavor characteristics.

  • This compound is lauded for its fresh, fruity, and rosy aroma.[1][2][3][4] Its scent is often described with nuances of citrus and green, leafy undertones.[5][6][7] The taste profile is characterized by an initial pungency that evolves into a sweet, apricot-like flavor.[1][8]

  • Geranyl Acetate presents a sweet, fruity, and floral aroma, strongly reminiscent of rose, geranium, and pear.[9][10][11] It contributes green and citrus notes to the overall flavor profile.[9]

Both compounds are naturally present in a variety of essential oils. This compound can be found in citronella, rose, and geranium oils[6][12][13], while geranyl acetate is a constituent of geranium, lemon, and rose oils, among many others.[10][14][15]

Physicochemical Properties: A Comparative Overview

Understanding the physicochemical properties of flavor compounds is critical for predicting their behavior in different food matrices and during processing. The following table summarizes the key properties of this compound and geranyl acetate.

PropertyThis compoundGeranyl Acetate
Chemical Structure 3,7-dimethyloct-6-enyl acetate(2E)-3,7-dimethylocta-2,6-dien-1-yl acetate
Molecular Formula C₁₂H₂₂O₂[12][16]C₁₂H₂₀O₂[17]
Molecular Weight 198.31 g/mol [12][16]196.29 g/mol [9][17]
Appearance Colorless liquid[2][12]Colorless to pale yellow liquid
Odor Description Fresh, fruity, rosy, citrus, green, leafy[1][3][5][6]Sweet, fruity, floral, rosy, pear, green, citrus[9][10]
Boiling Point 240 °C[1][12]236–242 °C
Density ~0.891 g/mL[1][12]~0.908–0.916 g/cm³[9]
Solubility Insoluble in water; soluble in alcohol and oils[6][16]Insoluble in water; soluble in organic solvents[9]
Natural Occurrence Citronella oil, rose oil, geranium oil, lemongrass, citrus fruits[1][5][12][13]Geranium oil, lemon oil, rose oil, palmarosa, lemongrass[10][14][15]

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable technique for the qualitative and quantitative analysis of volatile flavor compounds. It allows for the separation, identification, and quantification of individual components within a complex mixture.

Rationale for GC-MS in Flavor Analysis

The volatility of this compound and geranyl acetate makes them ideal candidates for GC-MS analysis. This technique offers high resolution and sensitivity, enabling the detection and quantification of these esters even at low concentrations in food matrices. The mass spectrometer provides structural information, allowing for unambiguous identification of the compounds based on their unique fragmentation patterns.

Experimental Protocol: GC-MS Analysis

This protocol outlines a general method for the analysis of this compound and geranyl acetate. Researchers should optimize the parameters based on their specific instrumentation and sample matrix.

Objective: To separate and identify this compound and geranyl acetate in a sample.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, HP-5ms, or similar non-polar column)

  • Helium (carrier gas)

  • Standards of this compound and geranyl acetate

  • Solvent for sample dilution (e.g., hexane or dichloromethane)

  • Sample containing the analytes of interest

Procedure:

  • Sample Preparation:

    • Dilute the sample in an appropriate solvent to a concentration suitable for GC-MS analysis. For essential oils or pure compounds, a dilution of 1:1000 (v/v) in hexane is a good starting point. For food matrices, an extraction step (e.g., solid-phase microextraction (SPME) or liquid-liquid extraction) may be necessary to isolate the volatile compounds.

  • GC-MS Parameters:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., split ratio 50:1) or splitless, depending on the sample concentration.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 240 °C at a rate of 5 °C/min.

      • Final hold: Hold at 240 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-350.

  • Data Analysis:

    • Identify the peaks corresponding to this compound and geranyl acetate by comparing their retention times and mass spectra with those of the pure standards and library data.

    • Quantify the compounds by creating a calibration curve using the standards.

Visualization of the GC-MS Workflow

Caption: Workflow for GC-MS analysis of flavor compounds.

Sensory Evaluation: Unveiling the Flavor Nuances

While instrumental analysis provides valuable quantitative data, sensory evaluation is the ultimate tool for understanding the human perception of flavor. A trained sensory panel can provide detailed descriptions and intensity ratings of the aroma and taste attributes of this compound and geranyl acetate.

The Importance of Sensory Panels in Flavor Research

Sensory panels are crucial for:

  • Characterizing Flavor Profiles: Describing the specific aroma and taste notes of a compound.

  • Determining Sensory Thresholds: Identifying the minimum concentration at which a compound can be detected.

  • Assessing Flavor Intensity: Quantifying the strength of different flavor attributes.

  • Evaluating Flavor Synergy: Understanding how different compounds interact to create a complex flavor profile.

Experimental Protocol: Descriptive Sensory Analysis

This protocol outlines a method for the descriptive sensory analysis of this compound and geranyl acetate.

Objective: To identify and quantify the sensory attributes of this compound and geranyl acetate.

Materials:

  • Trained sensory panel (8-12 panelists).

  • Odor-free tasting booths with controlled lighting and ventilation.

  • Glassware for sample presentation (e.g., ISO wine glasses with watch glass covers).

  • Solutions of this compound and geranyl acetate at various concentrations in a neutral base (e.g., deionized water with 5% ethanol, or unsalted crackers for taste evaluation).

  • Reference standards for common aroma descriptors (e.g., rose, citrus, fruity, green).

  • Data collection software or ballots.

Procedure:

  • Panelist Training:

    • Familiarize panelists with the aroma and taste of this compound and geranyl acetate.

    • Develop a common vocabulary of descriptive terms for the sensory attributes of each compound through consensus.

    • Train panelists to use an intensity scale (e.g., a 15-point line scale) consistently.

  • Sample Preparation and Presentation:

    • Prepare solutions of each acetate at concentrations above their detection thresholds.

    • Present the samples to the panelists in a randomized and blind manner.

    • Include a neutral reference sample (the base without any added flavor) for comparison.

  • Evaluation:

    • Panelists will first evaluate the aroma of each sample by sniffing from the glass.

    • Panelists will then taste each sample, ensuring to rinse their mouths with water between samples.

    • For each sample, panelists will rate the intensity of the agreed-upon descriptive terms on the provided scale.

  • Data Analysis:

    • Collect the data from all panelists.

    • Analyze the data using statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences in the sensory attributes between the two compounds.

    • Visualize the results using a spider web plot or bar chart to compare the sensory profiles.

Visualization of the Sensory Evaluation Process

Caption: Process for descriptive sensory analysis of flavor compounds.

Comparative Discussion and Applications

The subtle structural difference between this compound and geranyl acetate translates to distinct sensory experiences, making them suitable for different applications in the flavor industry.

This compound , with its fresh, rosy, and slightly green-citrus profile, is often utilized to impart a natural-smelling freshness. It excels in applications where a clean, floral-fruity note is desired, such as in:

  • Beverages: Flavored waters, teas, and light fruit juices.

  • Confectionery: Gummy candies, hard candies, and chewing gum.

  • Dairy Products: Yogurts and ice creams with floral or subtle fruit profiles.

Geranyl Acetate , characterized by its sweeter, more pronounced rosy-floral and pear-like aroma, is a versatile ingredient for building more complex and rich flavor profiles. Its applications include:

  • Baked Goods: To enhance fruity and floral notes in cakes, cookies, and pastries.

  • Beverages: Soft drinks, fruit punches, and alcoholic beverages where a distinct floral-fruity character is desired.

  • Confectionery: Creating sophisticated floral and fruit flavors in chocolates and candies.

The choice between these two esters is often a matter of the desired nuance. This compound can provide a crisp, clean top note, while geranyl acetate can contribute to a fuller, more rounded body in a flavor composition. Their stability in various food matrices and during processing is also a key consideration for flavorists.

Conclusion

This compound and geranyl acetate, while chemically similar, offer distinct and valuable contributions to the flavorist's palette. A thorough understanding of their individual sensory profiles, supported by robust instrumental and sensory analysis, is essential for their effective application. This guide has provided a framework for a comparative study, outlining the key characteristics of each compound and detailing the experimental methodologies required for their in-depth analysis. By applying these principles, researchers and product developers can harness the unique qualities of this compound and geranyl acetate to create innovative and appealing flavor experiences.

References

A Comparative Guide to Assessing the Purity of Synthesized Citronellyl Acetate by Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth, objective comparison of spectroscopic methods for assessing the purity of synthesized citronellyl acetate. This guide moves beyond mere procedural lists to explain the rationale behind experimental choices, ensuring both technical accuracy and practical, field-tested insights.

Introduction: The Importance of Purity in this compound

This compound, a monoterpenoid ester, is a vital component in the fragrance, flavor, cosmetic, and pharmaceutical industries, prized for its fresh, rosy, and fruity aroma.[1][2] It's also used as an insect repellent and has shown potential antinociceptive and pro-apoptotic activities.[1][3] Given its wide range of applications, ensuring the high purity of synthesized this compound is paramount. Impurities can alter its olfactory properties, impact its efficacy in formulations, and potentially introduce toxicological concerns. This guide will compare the most common and effective spectroscopic techniques for purity assessment: Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC).

Synthesis of this compound and Potential Impurities

A common method for synthesizing this compound is the Fischer-Speier esterification of citronellol with acetic acid or its anhydride, often in the presence of an acid catalyst.[1][4][5][6] This process, while effective, can lead to several impurities that must be identified and quantified.

Potential Impurities Include:

  • Unreacted Starting Materials: Citronellol and acetic acid/anhydride.

  • Isomeric Byproducts: Neryl acetate and geranyl acetate, if the starting citronellol contains neral and geranial isomers.

  • Solvent Residues: From the reaction or purification steps.

  • Catalyst Residues: Traces of the acid catalyst.

  • Degradation Products: Formed during the reaction or workup.

Understanding these potential impurities is crucial for selecting the appropriate spectroscopic method and for accurate data interpretation.

Spectroscopic Techniques for Purity Assessment

Spectroscopy is a powerful analytical tool that utilizes the interaction of electromagnetic radiation with a sample to determine its composition and purity.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation and purity determination of organic molecules.[8] It provides both qualitative and quantitative information about the sample.[7][9][10]

3.1.1. ¹H NMR Spectroscopy: The Primary Tool for Quantification

Principle and Rationale: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms (protons) in a molecule. The area under each peak in a ¹H NMR spectrum is directly proportional to the number of protons it represents. This makes ¹H NMR an excellent primary method for quantitative analysis (qNMR) without the need for identical reference standards for each impurity.[11]

Experimental Protocol:

  • Sample Preparation: Accurately weigh a specific amount of the synthesized this compound and a known internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into an NMR tube.

  • Dissolution: Dissolve the mixture in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay (D1) to allow for complete magnetization recovery for accurate integration.

  • Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Integration and Calculation: Integrate the signals corresponding to the analyte (this compound) and the internal standard. The purity of the this compound can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * 100

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

Data Interpretation:

The ¹H NMR spectrum of pure this compound will show characteristic peaks. By comparing the obtained spectrum with a reference spectrum, impurities can be identified. For instance, the presence of unreacted citronellol would be indicated by a broad singlet corresponding to the hydroxyl proton.

Table 1: Characteristic ¹H NMR Chemical Shifts for this compound and Potential Impurities (in CDCl₃)

CompoundFunctional GroupChemical Shift (ppm)Multiplicity
This compound-CH₂-O-~4.08t
=CH-~5.09t
-C(=O)-CH₃~2.04s
Citronellol-CH₂-OH~3.68t
-OHvariablebr s
Acetic Acid-COOH~10-12br s

Data sourced from various spectral databases.[12][13][14]

Workflow for ¹H NMR Purity Assessment:

Caption: Workflow for quantitative purity assessment of this compound by ¹H NMR.

3.1.2. ¹³C NMR Spectroscopy: A Complementary Qualitative Tool

Principle and Rationale: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. While not typically used for quantification due to longer relaxation times and the nuclear Overhauser effect, it is excellent for confirming the structure of the main component and identifying carbon-containing impurities.

Experimental Protocol:

The sample preparation is similar to ¹H NMR, though an internal standard is not necessary for qualitative analysis. A longer acquisition time is typically required.

Data Interpretation:

The ¹³C NMR spectrum of this compound will show 12 distinct signals corresponding to its 12 carbon atoms. The presence of additional peaks would indicate impurities.

Table 2: Characteristic ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Carbon AtomChemical Shift (ppm)
C=O~171.0
C=C (quaternary)~131.2
C=C (CH)~124.7
-CH₂-O-~63.0
Other aliphatic carbons~17.6 - 37.1

Data sourced from various spectral databases.[14][15][16][17]

Workflow for ¹³C NMR Structural Confirmation:

Caption: Workflow for qualitative analysis of this compound by ¹³C NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle and Rationale: FT-IR spectroscopy is a rapid and non-destructive technique that identifies functional groups in a molecule by measuring the absorption of infrared radiation.[18] It is particularly useful for confirming the conversion of the starting alcohol to the ester product.

Experimental Protocol:

  • Sample Preparation: A small drop of the neat liquid sample is placed on the ATR crystal or between two salt plates (NaCl or KBr).

  • Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

  • Data Interpretation: The spectrum is analyzed for the presence of characteristic absorption bands.

Data Interpretation:

The key to assessing the purity of this compound using FT-IR is to look for the appearance of the strong ester carbonyl (C=O) stretch and the disappearance of the broad hydroxyl (-OH) stretch from the starting material, citronellol.

Table 3: Key FT-IR Absorption Bands for Purity Assessment

Functional GroupWavenumber (cm⁻¹)Appearance in Spectrum of...
-OH (alcohol)~3300 (broad)Citronellol (impurity)
C=O (ester)~1740 (strong)This compound (product)
C-O (ester)~1240 (strong)This compound (product)

Data sourced from various spectral databases.[15][19]

Workflow for FT-IR Functional Group Analysis:

Caption: Workflow for purity assessment of this compound by FT-IR spectroscopy.

Mass Spectrometry (MS)

Principle and Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is an extremely sensitive technique for determining the molecular weight of the compound and for identifying impurities, especially when coupled with a separation technique like Gas Chromatography (GC-MS).

Experimental Protocol (GC-MS):

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent (e.g., hexane or dichloromethane).

  • Injection: A small volume of the solution is injected into the GC.

  • Separation: The components of the mixture are separated based on their boiling points and interactions with the GC column.

  • Ionization and Detection: As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized (e.g., by electron ionization), and the resulting fragments are detected.

Data Interpretation:

The GC chromatogram will show peaks corresponding to each component in the sample. The mass spectrum of the major peak should correspond to this compound (molecular weight 198.30 g/mol ).[15] The mass spectrum will show the molecular ion peak (M⁺) and a characteristic fragmentation pattern. Impurities will appear as separate peaks in the chromatogram, and their mass spectra can be used for identification.

Table 4: Characteristic Mass Spectral Data for this compound

m/zInterpretation
198Molecular Ion (M⁺) - may be weak or absent
138[M - CH₃COOH]⁺ (Loss of acetic acid)
123
95
81Characteristic fragments of the citronellyl moiety
69
43[CH₃CO]⁺ (Acetyl cation) - often the base peak

Data sourced from various spectral databases.[20][21][22]

Workflow for GC-MS Impurity Profiling:

Caption: Workflow for impurity profiling of this compound by GC-MS.

Comparative Analysis of Spectroscopic Techniques

Feature¹H NMR¹³C NMRFT-IRGC-MS
Primary Use Structure elucidation, quantificationStructure confirmationFunctional group identificationSeparation and identification of volatile components
Quantitative? Yes (highly accurate with internal standard)No (generally qualitative)Semi-quantitative at bestYes (with calibration)
Sensitivity ModerateLowLowVery High
Sample Requirement ~5-10 mg~10-20 mg<1 mg<1 mg (as dilute solution)
Key Strengths Absolute quantification, detailed structureUnambiguous carbon skeleton informationRapid, non-destructive, good for reaction monitoringExcellent for separating complex mixtures, high sensitivity
Limitations Can have overlapping signalsLong acquisition times, low sensitivityNot suitable for complex mixtures, lacks detailDestructive, requires volatile and thermally stable sample

Conclusion and Best Practices

For a comprehensive and reliable assessment of the purity of synthesized this compound, a multi-technique approach is recommended.

  • ¹H NMR should be the primary technique for quantitative purity determination . Its ability to provide an absolute purity value against an internal standard is invaluable for quality control and lot release.

  • FT-IR serves as a rapid and straightforward method to confirm the successful esterification by verifying the presence of the ester carbonyl group and the absence of the starting alcohol's hydroxyl group.

  • GC-MS is the ideal tool for impurity profiling , especially for detecting and identifying trace amounts of volatile impurities that may not be easily quantifiable by NMR.

By combining the quantitative power of ¹H NMR with the qualitative and high-sensitivity insights from FT-IR and GC-MS, researchers and drug development professionals can confidently ascertain the purity of their synthesized this compound, ensuring its quality, safety, and efficacy in final applications.

References

A Comparative Guide to the In Vivo Validation of Citronellyl Acetate's Antinociceptive Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Citronellyl Acetate

This compound is a monoterpene ester naturally occurring in various aromatic plants.[1] While traditionally recognized for its fragrance, recent scientific inquiry has unveiled its potential as a novel analgesic agent.[1] The exploration of naturally derived compounds like this compound is a burgeoning field in pharmacology, offering promising avenues for the development of new pain therapies with potentially fewer side effects than conventional drugs.[2][3][4] This guide will delineate the essential in vivo models and methodologies required to validate and characterize the antinociceptive profile of this compound, providing a comparative framework against standard analgesics.

Toxicological Profile: Preliminary safety assessments indicate that this compound has a low acute toxicity profile. The oral LD50 in rats is reported to be 6800 mg/kg.[5][6] While generally considered non-irritating to the skin and eyes in some studies[6], other sources suggest it can cause skin irritation.[7] It is not expected to be phototoxic.[8]

Foundational In Vivo Models for Antinociceptive Screening

The selection of appropriate in vivo models is paramount for elucidating the specific type of pain relief a compound provides. For a comprehensive validation of this compound, a battery of tests targeting different pain modalities—visceral, inflammatory, and thermal—is essential.

Acetic Acid-Induced Writhing Test: A Model of Visceral Pain

This test is a cornerstone for screening peripherally acting analgesics.[9][10][11] Intraperitoneal injection of acetic acid induces a characteristic writhing response, a quantifiable measure of visceral pain.[9][10][11][12] The efficacy of an analgesic is determined by its ability to reduce the number of writhes compared to a control group.[9][12]

Rationale for Use: This model is particularly sensitive to cyclooxygenase (COX) inhibitors and other peripherally acting agents.[10][13] Its inclusion is critical for determining if this compound possesses peripheral antinociceptive properties.

Formalin Test: A Biphasic Model of Inflammatory Pain

The formalin test is a robust model that distinguishes between two phases of pain: an early, neurogenic phase and a late, inflammatory phase.[14][15][16][17] The early phase is attributed to the direct activation of nociceptors, while the late phase involves an inflammatory response.[14][15][16]

Rationale for Use: This model's biphasic nature allows for the differentiation between centrally acting analgesics, which typically inhibit both phases, and peripherally acting anti-inflammatory drugs that primarily affect the late phase.[14] This provides crucial insights into the mechanistic underpinnings of this compound's action.

Hot Plate Test: A Measure of Central Antinociception

The hot plate test is a classic method for assessing centrally mediated analgesia, particularly for opioid-like compounds.[18][19] The test measures the latency of an animal's response to a thermal stimulus, with an increase in latency indicating an analgesic effect.[18][19][20]

Rationale for Use: This test is essential for determining if this compound's antinociceptive effects involve supraspinal pathways.[18][19][21] It is relatively insensitive to non-steroidal anti-inflammatory drugs (NSAIDs), providing a clear distinction from peripherally acting agents.[18][20]

Comparative Experimental Protocols

The following protocols are designed to be self-validating, incorporating positive and negative controls to ensure the reliability of the experimental outcomes.

Acetic Acid-Induced Writhing Test Protocol
  • Animals: Male Swiss albino mice (20-30g) are used.[9][12]

  • Acclimatization: Animals are acclimatized to the laboratory environment for at least one hour before testing.

  • Grouping and Administration:

    • Group I (Control): Vehicle (e.g., normal saline with a drop of Tween 80).

    • Group II (Positive Control): Diclofenac sodium (10 mg/kg, oral).[12]

    • Group III-V (Test Groups): this compound at varying doses (e.g., 50, 100, 200 mg/kg, intragastric).[1]

  • Induction of Writhing: 30-60 minutes after drug administration, 0.6-1% acetic acid solution is injected intraperitoneally.[9][13]

  • Observation: Five minutes after the acetic acid injection, the number of writhes is counted for a period of 10-15 minutes.[9][12]

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group relative to the control group.

Formalin Test Protocol
  • Animals: Male mice are used.

  • Acclimatization: Animals are placed in observation chambers for at least 30 minutes to acclimate.

  • Grouping and Administration:

    • Group I (Control): Vehicle.

    • Group II (Positive Control - Central): Morphine (5 mg/kg, subcutaneous).[14]

    • Group III (Positive Control - Peripheral): Indomethacin (10 mg/kg, oral).[14]

    • Group IV-VI (Test Groups): this compound at varying doses.

  • Induction of Nociception: 30 minutes after drug administration, 20 µL of 1-2.5% formalin is injected into the subplantar surface of the right hind paw.[14][22]

  • Observation: The time the animal spends licking the injected paw is recorded in two phases:

    • Early Phase: 0-5 minutes post-formalin injection.[14][15][17]

    • Late Phase: 15-30 or 20-40 minutes post-formalin injection.[15][22]

  • Data Analysis: The total licking time in each phase is compared between the test groups and the control groups.

Hot Plate Test Protocol
  • Animals: Male mice are used.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 51-55°C).[19][20]

  • Baseline Latency: The initial reaction time of each mouse to the thermal stimulus (paw licking or jumping) is recorded. A cut-off time (e.g., 60 seconds) is set to prevent tissue damage.[19]

  • Grouping and Administration:

    • Group I (Control): Vehicle.

    • Group II (Positive Control): Morphine (10 mg/kg, subcutaneous).

    • Group III-V (Test Groups): this compound at varying doses.

  • Post-Treatment Latency: The reaction time is measured at various intervals after drug administration (e.g., 30, 60, 90, 120 minutes).

  • Data Analysis: The increase in latency time is calculated and compared between groups.

Data Presentation and Comparative Analysis

The following tables provide a template for summarizing the quantitative data obtained from the described experiments.

Table 1: Effect of this compound on Acetic Acid-Induced Writhing in Mice

Treatment GroupDose (mg/kg)Mean Number of Writhes (± SEM)% Inhibition
Vehicle Control-
Diclofenac Sodium10
This compound50
This compound100
This compound200

Table 2: Effect of this compound on Formalin-Induced Paw Licking in Mice

Treatment GroupDose (mg/kg)Licking Time (s) - Early Phase (± SEM)Licking Time (s) - Late Phase (± SEM)
Vehicle Control-
Morphine5
Indomethacin10
This compound50
This compound100
This compound200

Table 3: Effect of this compound on Hot Plate Latency in Mice

Treatment GroupDose (mg/kg)Latency (s) at 30 min (± SEM)Latency (s) at 60 min (± SEM)Latency (s) at 90 min (± SEM)
Vehicle Control-
Morphine10
This compound50
This compound100
This compound200

Mechanistic Insights and Signaling Pathways

Research suggests that this compound's antinociceptive effects may be mediated through its interaction with various receptors and channels involved in pain signaling.[1] Studies have indicated the involvement of TRPV1, TRPM8, and ASIC channels, as well as glutamate receptors, PKA, and PKC in its mechanism of action.[1] Furthermore, the antinociceptive effects of the related compound, citronellal, have been shown to be sensitive to naloxone, suggesting a potential interaction with the opioid system.[23][24] The cholinergic system has also been implicated in the antinociceptive effects of other monoterpenes.[25][26]

Proposed Experimental Workflow

G cluster_0 Initial Screening cluster_1 Mechanistic Elucidation Acetic Acid Writhing Acetic Acid Writhing Ion Channel Assays Ion Channel Assays Acetic Acid Writhing->Ion Channel Assays Investigate TRP/ASIC Channel Modulation Formalin Test Formalin Test Receptor Antagonist Studies Receptor Antagonist Studies Formalin Test->Receptor Antagonist Studies Investigate Opioid/Cholinergic Involvement Hot Plate Test Hot Plate Test This compound This compound This compound->Acetic Acid Writhing Peripheral Action This compound->Formalin Test Neurogenic & Inflammatory Pain This compound->Hot Plate Test Central Action

Caption: Experimental workflow for validating antinociceptive activity.

Potential Signaling Pathway of this compound

G cluster_0 Peripheral Nociceptor cluster_1 Central Nervous System This compound This compound TRPV1 TRPV1 This compound->TRPV1 Modulation ASIC ASIC This compound->ASIC Modulation Opioid Receptors Opioid Receptors This compound->Opioid Receptors Potential Interaction Cholinergic Receptors Cholinergic Receptors This compound->Cholinergic Receptors Potential Interaction PKA/PKC PKA/PKC TRPV1->PKA/PKC Activation ASIC->PKA/PKC Activation Reduced Nociception Reduced Nociception PKA/PKC->Reduced Nociception Inhibition of Pain Signal Opioid Receptors->Reduced Nociception Cholinergic Receptors->Reduced Nociception

Caption: Potential signaling pathways of this compound.

Conclusion and Future Directions

The in vivo validation of this compound's antinociceptive activity requires a multi-faceted approach, employing a battery of well-established pain models. The comparative data generated from these studies will be instrumental in characterizing its analgesic profile and determining its potential as a novel therapeutic agent. Future research should focus on elucidating the precise molecular targets and signaling pathways involved in its mechanism of action, as well as conducting more extensive toxicological studies to establish a comprehensive safety profile.

References

A Comparative Guide to the Efficacy of Citronellyl Acetate as an Insect Repellent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the comparative efficacy of citronellyl acetate as an insect repellent, with a particular focus on its performance against prevalent mosquito species. While direct comparative data for pure this compound is limited in publicly available research, this guide synthesizes findings from studies on closely related citronella-derived compounds, such as citronellal and its derivatives, to offer valuable insights for researchers, scientists, and drug development professionals. The guide delves into the scientific principles underpinning repellent efficacy, details standardized testing methodologies, and compares these natural compounds against the synthetic benchmarks of DEET and picaridin.

Introduction: The Quest for Effective and Safe Insect Repellents

The escalating threat of vector-borne diseases has intensified the search for effective and safe insect repellents. While synthetic compounds like N,N-diethyl-meta-toluamide (DEET) and picaridin have long been the gold standard, there is a growing interest in plant-based alternatives due to consumer preference for natural products and concerns about the potential side effects of synthetic chemicals.[1][2] this compound, a naturally occurring monoterpenoid found in the essential oils of citronella grass (Cymbopogon nardus) and other plants, has garnered attention for its potential repellent properties. It is a derivative of citronellol and is characterized by a pleasant, fruity, and rosy aroma.[3]

This guide will explore the efficacy of this compound and its chemical relatives as insect repellents, providing a scientifically grounded comparison with leading synthetic options.

Comparative Efficacy: Citronella Derivatives vs. Synthetic Repellents

Direct, peer-reviewed studies quantitatively comparing the efficacy of pure this compound against DEET and picaridin are scarce. However, research on derivatives of citronellal, the primary component of citronella oil and a chemical precursor to this compound, offers significant insights. A recent study on hydroxylated cyclic acetals of citronellal demonstrated their potential as long-lasting mosquito repellents.[4][5]

Laboratory and Field Trial Data

A 2022 study published in Pest Management Science provides a compelling case for the potential of chemically modified natural compounds.[4][5] Researchers synthesized hydroxylated cyclic acetals from citronellal to create derivatives with lower volatility, aiming to extend their protection time. These derivatives were tested against the major malaria vector, Anopheles gambiae, and the arbovirus vector, Aedes albopictus.[4][5]

Table 1: Comparative Efficacy of Citronellal Derivatives, DEET, and Picaridin in Laboratory and Field Trials [4][5]

RepellentConcentrationInsect SpeciesProtection Time (>90% Repellency)Study Type
Citronellal Derivatives 5%Aedes albopictus~3.5 hoursField Trial
DEET 20%Aedes albopictus>7 hoursField Trial
Picaridin 20%Aedes albopictus>7 hoursField Trial
Citronellal Derivatives Not specified (lower dosage)Anopheles gambiae7 hoursLaboratory
DEET Not specified (same concentration as derivatives)Anopheles gambiae<2 hoursLaboratory

Note: The field trial showed that while the 5% citronellal derivative formulation had a shorter protection time than 20% DEET and 20% picaridin, it demonstrated comparable initial repellency. The laboratory study against Anopheles gambiae indicated a significantly longer protection time for the citronellal derivatives compared to DEET at the same concentration.

These findings suggest that modifying the chemical structure of natural repellents like those derived from citronella can significantly enhance their longevity, making them more competitive with synthetic options. The reduced volatility of these derivatives is a key factor in their extended efficacy.[4][5]

Mechanism of Action: How Do Citronella-Based Repellents Work?

The repellent effect of citronella and its derivatives, including this compound, is primarily attributed to their interaction with the olfactory system of insects.[6] Mosquitoes and other biting insects rely on a sophisticated sense of smell to locate their hosts, detecting volatile organic compounds such as carbon dioxide, lactic acid, and other skin odors.[7][8]

Repellents like citronellal and likely this compound function by disrupting this olfactory guidance system. Studies on Anopheles gambiae have shown that citronellal binds to specific odorant-binding proteins (OBPs) and odorant receptors (ORs) in the mosquito's antennae.[6] This binding can either block the receptors from detecting host cues or create an aversive sensory signal that drives the insect away.

The specific olfactory receptor neurons (ORNs) in Aedes aegypti that are activated by various chemical repellents have been characterized, revealing that different compounds elicit excitatory or inhibitory responses in different types of sensilla on the antennae.[8] While the precise receptors for this compound have not been definitively identified, it is highly probable that, as a close chemical relative of citronellal, it interacts with a similar set of olfactory receptors to induce a repellent effect.

Mechanism_of_Action cluster_0 Mosquito Olfactory System cluster_1 Repellent Intervention Host_Volatiles Host Volatiles (e.g., CO2, Lactic Acid) Olfactory_Receptors Odorant Receptors (ORs) on Antennae Host_Volatiles->Olfactory_Receptors Binds to Brain Mosquito Brain (Host Recognition) Olfactory_Receptors->Brain Sends Signal Host_Seeking_Behavior Host-Seeking Behavior Brain->Host_Seeking_Behavior Initiates Citronellyl_Acetate This compound Blocked_Receptors Blocked/Overstimulated Odorant Receptors Citronellyl_Acetate->Blocked_Receptors Binds to Repellent_Signal Aversive Signal to Brain Blocked_Receptors->Repellent_Signal Sends Repulsion Repulsion Repellent_Signal->Repulsion Results in

Caption: A simplified diagram illustrating the proposed mechanism of action of this compound as an insect repellent by disrupting the mosquito's olfactory system.

Experimental Protocols for Efficacy Testing

To ensure the scientific validity and comparability of repellent efficacy data, standardized testing protocols are essential. The World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA) have established guidelines for such evaluations. The "arm-in-cage" test is a widely accepted laboratory method for determining the Complete Protection Time (CPT) of a topical repellent.[9]

Arm-in-Cage Test Protocol (Adapted from WHO Guidelines)

Objective: To determine the Complete Protection Time (CPT) of a topical insect repellent against host-seeking female mosquitoes.

Materials:

  • Test cages (e.g., 30x30x30 cm) containing a known number of host-seeking female mosquitoes (e.g., 200 Aedes aegypti or Anopheles gambiae), 5-10 days old, and starved for at least 12 hours.

  • Test repellent formulation and a control substance (e.g., ethanol or the formulation base without the active ingredient).

  • Human volunteers who have provided informed consent.

  • Micropipettes or syringes for precise application of the repellent.

  • Timer.

  • Personal protective equipment for researchers.

Procedure:

  • Volunteer Preparation: Volunteers should avoid using any scented products (soaps, lotions, perfumes) for at least 24 hours prior to the test.

  • Repellent Application: A precise amount of the test repellent (e.g., 1 mL) is applied evenly to a defined area of the volunteer's forearm (e.g., 3x10 cm). The hand is typically covered with a glove. A control substance is applied to the other forearm.

  • Initial Exposure: After a short drying period (e.g., 30 minutes), the treated forearm is inserted into the mosquito cage for a fixed duration (e.g., 3 minutes).

  • Observation: The number of mosquito landings and probes (attempts to bite) on the treated area is recorded.

  • Subsequent Exposures: The treated forearm is exposed to the mosquitoes at regular intervals (e.g., every 30 minutes).

  • Determining CPT: The Complete Protection Time is defined as the time from the application of the repellent until the first confirmed mosquito bite or landing, depending on the study's endpoint.

  • Data Analysis: The CPTs for the test repellent and the control are compared to determine the efficacy of the active ingredient.

Arm_in_Cage_Workflow Start Start Volunteer_Prep Volunteer Preparation (No scented products) Start->Volunteer_Prep Repellent_Application Apply Test Repellent and Control to Forearms Volunteer_Prep->Repellent_Application Drying_Period 30-minute Drying Period Repellent_Application->Drying_Period Cage_Exposure Insert Treated Forearm into Mosquito Cage (3 min) Drying_Period->Cage_Exposure Observation Record Landings/Probes Cage_Exposure->Observation Bite_Occurred Bite Occurred? Observation->Bite_Occurred Wait_30_min Wait 30 Minutes Wait_30_min->Cage_Exposure Bite_Occurred->Wait_30_min No Record_CPT Record Complete Protection Time (CPT) Bite_Occurred->Record_CPT Yes End End Record_CPT->End

Caption: A flowchart illustrating the key steps of the arm-in-cage experimental workflow for testing insect repellent efficacy.

Synergistic and Antagonistic Effects

The efficacy of insect repellents can be influenced by their formulation. Combining different repellent compounds can sometimes lead to synergistic effects, where the combined repellency is greater than the sum of the individual components. Conversely, antagonistic effects can also occur, reducing the overall efficacy.

Conclusion and Future Directions

While direct comparative data on the efficacy of pure this compound as an insect repellent against industry standards like DEET and picaridin is currently lacking in the scientific literature, the available evidence from studies on closely related citronella derivatives is promising. Chemical modification of natural compounds like citronellal can produce derivatives with significantly enhanced protection times, making them more viable alternatives to synthetic repellents.

The likely mechanism of action for this compound involves the disruption of the mosquito's olfactory system, a mode of action shared with its parent compound, citronellal. Standardized testing protocols, such as the arm-in-cage method, are crucial for generating reliable and comparable data on repellent efficacy.

Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head efficacy trials of pure this compound against DEET and picaridin using standardized protocols.

  • Dose-Response Studies: Determining the optimal concentration of this compound for maximum repellency and duration.

  • Formulation Development: Investigating the synergistic effects of this compound with other natural repellents and fixatives to enhance its performance.

  • Mechanism of Action: Identifying the specific olfactory receptors in various mosquito species that are targeted by this compound.

By addressing these research gaps, the scientific community can better understand the potential of this compound as a safe and effective natural insect repellent, contributing to the development of new tools in the fight against vector-borne diseases.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Citronellyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of all laboratory materials. Citronellyl Acetate (CAS No. 150-84-5), a common fragrance ingredient, requires meticulous handling not just during its application but, critically, at the end of its lifecycle.[1][2] This guide provides a procedural framework grounded in safety and regulatory compliance for the proper disposal of this compound, ensuring the protection of both personnel and the environment.

The core principle of this protocol is the containment and proper handling of this compound as a hazardous waste, primarily due to its environmental toxicity.[3][4] Our disposal strategy is designed as a self-validating system, where adherence to the steps inherently ensures compliance with federal, state, and local regulations.[1]

Part 1: Hazard Profile and Regulatory Imperatives

Understanding the "why" is paramount to ensuring consistent and correct procedural execution. This compound is not merely a benign aromatic compound; it possesses specific hazards that dictate its disposal pathway.

  • Health Hazards: The primary human health concern is skin irritation (GHS classification: Skin Irrit. 2; H315).[4] Prolonged or repeated contact can cause irritation, necessitating the use of appropriate personal protective equipment (PPE) during handling and disposal.[5]

  • Environmental Hazards: This is the most critical factor for disposal. This compound is classified as toxic to aquatic life with long-lasting effects (GHS classification: Aquatic Chronic 2; H411).[4] This property strictly prohibits its release into waterways or sewer systems.[5][6][7] For transportation, it is designated as a UN3082 Environmentally Hazardous Substance, Liquid, N.O.S., which underscores the need for professional waste management services.[4][5]

The causality is clear: its aquatic toxicity means it cannot be neutralized or diluted for drain disposal. It must be treated as a hazardous waste stream destined for a licensed disposal facility.

Hazard ClassificationGHS CodeDescriptionDisposal Implication
Skin Irritation H315Causes skin irritation.Wear chemical-resistant gloves and other appropriate PPE during handling and disposal.
Aquatic Toxicity H411Toxic to aquatic life with long-lasting effects.[5]Strictly prohibit disposal down the drain or in general refuse. Must be collected as hazardous waste.
Part 2: Step-by-Step Disposal Protocol

This protocol applies to unused or surplus this compound as well as materials contaminated by it (e.g., spill cleanup materials, contaminated PPE).

The foundation of proper waste management is correct segregation at the source.

  • Designate a Waste Stream: Establish a dedicated hazardous waste container for this compound and related materials. Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department or your contracted waste disposal company.[2]

  • Select Appropriate Containers: Use only chemically compatible containers, typically high-density polyethylene (HDPE) or the original container.[7] The container must have a secure, tight-fitting lid to prevent leaks or vapor release.

  • Labeling: Immediately label the waste container as "Hazardous Waste - this compound". The label should also include the primary hazard warnings ("Skin Irritant," "Environmentally Hazardous"). This practice is a cornerstone of a safe lab and is required by regulations like the Resource Conservation and Recovery Act (RCRA).[8]

For Liquid Waste (Unused or Surplus): Carefully pour or transfer the liquid this compound into the designated hazardous waste container. Perform this action in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[6]

For Contaminated Solids (Spill Cleanup & PPE): In the event of a spill, the cleanup materials become hazardous waste.

  • Ensure Safety: Wear appropriate PPE, including nitrile gloves, safety glasses, and a lab coat.[2]

  • Contain and Absorb: For small spills, contain the liquid and absorb it using a non-combustible, inert material such as vermiculite, sand, or a commercial chemical sorbent.[4] Avoid using paper towels for anything other than very small drops, as they can increase the surface area for vapor release.

  • Collect and Containerize: Carefully scoop the absorbed material and place it into a sealed, labeled hazardous waste container.[6][7] Any contaminated gloves, wipes, or other disposable equipment must also be placed in this container.[2]

  • Secure Storage: Keep the sealed hazardous waste container in a designated and properly signed Satellite Accumulation Area within your laboratory.[8] This area should be away from drains and incompatible materials.

  • Arrange for Pickup: Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the collection of the waste.[7][9] These professional services ensure that the waste is transported and disposed of in full compliance with all regulations, including those from the EPA and Department of Transportation (DOT).[9][10] Never attempt to dispose of this material through municipal waste services.[11]

Part 3: Visualizing the Disposal Workflow

To ensure clarity, the decision-making process for handling this compound waste is summarized in the following workflow diagram.

G start This compound Waste Generated (Unused Product or Contaminated Material) decision Is this a spill or routine liquid waste? start->decision spill Step 1: Contain & Absorb Use inert material (sand, vermiculite). Wear appropriate PPE. decision->spill Spill lab_waste Step 1: Direct Transfer Transfer unused liquid directly into a sealed, labeled hazardous waste container. decision->lab_waste Liquid Waste collect Step 2: Collect & Containerize Place absorbed material and contaminated PPE into a sealed, labeled hazardous waste container. spill->collect storage Step 3: Secure Storage Store sealed container in a designated Satellite Accumulation Area. collect->storage lab_waste->storage disposal Step 4: Professional Disposal Contact EHS or a licensed chemical waste contractor for pickup and final disposal. storage->disposal

Caption: Decision workflow for this compound waste management.

By adhering to this structured protocol, you ensure that your laboratory practices remain aligned with the highest standards of safety and environmental stewardship. This approach not only fulfills regulatory obligations but also reinforces a culture of responsibility that is the hallmark of scientific excellence.

References

Navigating the Safe Handling of Citronellyl Acetate: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective extends beyond the mere provision of chemicals; it is to ensure that you, my fellow researchers and scientists, can harness their potential with the utmost confidence and safety. This guide is dedicated to the proper selection and use of Personal Protective Equipment (PPE) when handling Citronellyl Acetate. While some safety data sheets (SDS) classify this compound as non-hazardous under GHS and European regulations[1], others identify it as a skin irritant[2][3][4]. In laboratory practice, we must always adhere to the principle of caution and prepare for the highest potential risk. Therefore, this guide is built upon the recommendation to treat this compound as a potential skin irritant, ensuring a robust safety margin in all applications.

Foundational Hazard Assessment: Why PPE is Crucial

This compound, a common fragrance and flavoring agent, is an ester that presents a primary risk of skin irritation upon direct contact[2][4]. The GHS classification "Skin Irrit. 2; H315" (Causes skin irritation) is the key driver for our PPE protocol[2]. While direct eye contact may also cause temporary irritation[3], and inhalation of mists or vapors in poorly ventilated areas could lead to respiratory tract irritation[5][6], the most common exposure route in a laboratory setting is dermal. Our strategy, therefore, is to create an impermeable barrier between the chemical and your body.

Core Protective Measures: Your First Line of Defense

Effective protection relies on a multi-layered approach, starting with engineering controls like fume hoods and proper ventilation[4][5]. However, PPE remains the critical last line of defense.

The primary goal is to prevent all skin contact. This is achieved through a combination of appropriate gloves and a lab coat.

  • Laboratory Coat: A standard, long-sleeved lab coat is mandatory to protect against incidental splashes and spills. For tasks with a higher risk of significant spillage, consider a chemically resistant apron over the lab coat.

  • Gloves: Glove selection is the most critical decision for hand protection. Not all materials offer the same level of resistance to organic esters like this compound. It is crucial to use gloves made of a material that resists degradation and permeation. Always inspect gloves for any signs of damage before use and remove them using the proper technique to avoid contaminating your skin[1]. Contaminated gloves should be disposed of immediately according to local regulations[1][3].

Table 1: Glove Material Suitability for this compound This table provides general guidance based on resistance to acetates and organic solvents. On-site testing is always recommended for specific applications and exposure times[7].

Glove MaterialGeneral RatingRationale & Causality
Nitrile Excellent Offers superior resistance to oils, greases, and many organic solvents compared to latex. It is the recommended choice for incidental contact and general lab use[8].
Neoprene Very Good Provides good resistance to a broad range of chemicals, including acids, caustics, and alcohols. A reliable alternative to nitrile[8].
Butyl Rubber Very Good Delivers excellent protection against a wide variety of chemicals, particularly ketones and esters. Recommended for situations involving prolonged contact[8].
Latex (Natural Rubber) Poor to Fair Can degrade upon prolonged exposure to organic solvents and acetates. May not provide a reliable barrier and can cause allergic reactions in some individuals[8].
Polyvinyl Chloride (PVC) Poor to Fair Generally not recommended for use with aromatic solvents and acetates, as the material can swell and lose its protective integrity[8].

To prevent eye irritation from splashes, wearing appropriate eye protection is mandatory.

  • Safety Glasses with Side Shields: For general handling of small quantities, this is the minimum requirement.

  • Chemical Safety Goggles: These should be used when there is a higher risk of splashing, such as during transfers of larger volumes or when the substance is being heated or agitated[9][10]. All eye protection should be tested and approved under government standards such as OSHA's 29 CFR 1910.133 or European Standard EN166[1][9].

Under normal laboratory conditions with adequate ventilation, respiratory protection is typically not required for handling this compound due to its low volatility[1][9]. However, it becomes necessary in specific scenarios:

  • Poor Ventilation: If working outside of a fume hood or in an area with insufficient airflow.

  • Aerosol Generation: During procedures like spraying, sonicating, or vigorous mixing that can create a mist or aerosol.

  • Spill Cleanup: When dealing with large spills where vapor concentration may increase[11].

In these situations, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is recommended[1][12]. A pre-filter may also be necessary if particulates are being generated[12].

Operational and Disposal Plans

A self-validating safety protocol includes clear, procedural steps for using and disposing of PPE.

Following a strict sequence is essential to prevent cross-contamination.

  • Donning (Putting On):

    • Put on your lab coat and fasten it completely.

    • Put on your safety glasses or goggles.

    • If required, put on your respirator. Perform a seal check.

    • Wash and dry your hands thoroughly.

    • Put on gloves, ensuring the cuffs go over the sleeves of your lab coat.

  • Doffing (Taking Off):

    • Gloves: This is the most contaminated item. Remove the first glove by grasping the cuff and peeling it off inside-out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off inside-out over the first glove. Dispose of them immediately[1].

    • Lab Coat: Unfasten the coat. Remove it by folding it inward, keeping the contaminated outer surface away from your body.

    • Goggles/Face Shield: Remove by handling the strap, not the front.

    • Respirator: Remove last.

    • Wash Hands: Wash your hands thoroughly with soap and water.

Proper disposal prevents exposure to others and the environment.

  • Gloves: Dispose of contaminated gloves as hazardous waste in a designated, sealed container in accordance with local, state, and federal regulations[1][3].

  • Lab Coats: If grossly contaminated, the lab coat should be professionally decontaminated or disposed of as hazardous waste. Do not take contaminated lab coats home[13]. Promptly remove soiled clothing and wash thoroughly before reuse[2].

Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Task: Handling this compound CheckAerosol Potential for Aerosol or Mist Generation? Start->CheckAerosol PPE_Standard Standard PPE: - Lab Coat - Nitrile Gloves - Safety Glasses CheckAerosol->PPE_Standard No PPE_Enhanced Enhanced PPE: - Standard PPE - Chemical Goggles - Respirator (OV Cartridge) CheckAerosol->PPE_Enhanced Yes (or poor ventilation) Proceed Proceed with Work PPE_Standard->Proceed PPE_Enhanced->Proceed

Caption: PPE selection workflow for this compound.

References

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Citronellyl Acetate

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